2,7-Dibromonaphthalene
Description
Properties
IUPAC Name |
2,7-dibromonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJZWBLNJKNOJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347742 | |
| Record name | 2,7-Dibromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58556-75-5 | |
| Record name | 2,7-Dibromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromonaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,7-Dibromonaphthalene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Dibromonaphthalene is a key bicyclic aromatic hydrocarbon characterized by a naphthalene core symmetrically substituted with two bromine atoms. Its unique structure and the reactivity of its carbon-bromine bonds make it a valuable and versatile building block in a multitude of synthetic applications. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity, and diverse applications, with a particular focus on its role in materials science and as a scaffold in medicinal chemistry.
Core Properties of this compound
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value |
| CAS Number | 58556-75-5[1][2] |
| Molecular Formula | C₁₀H₆Br₂[1][2] |
| Molecular Weight | 285.96 g/mol [1][2] |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 139-142 °C |
| Boiling Point | ~339 °C (Predicted) |
| Solubility | Soluble in acetonitrile |
Synthesis of this compound
The synthesis of this compound can be approached through several routes, with the choice of method often depending on the available starting materials and the desired scale of the reaction. A common and effective method involves a Sandmeyer-type reaction starting from 2,7-diaminonaphthalene.
Experimental Protocol: Synthesis via Diazotization of 2,7-Diaminonaphthalene
This protocol is based on established methods for the conversion of aromatic amines to aryl halides.
Materials:
-
2,7-Diaminonaphthalene
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Diazotization: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, suspend 2,7-diaminonaphthalene (1 equivalent) in a mixture of hydrobromic acid and water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (2.2 equivalents) dropwise to the stirred suspension, ensuring the temperature remains below 5 °C.
-
Continue stirring the mixture at this temperature for 30-60 minutes after the addition is complete to ensure full formation of the bis(diazonium) salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (2.5 equivalents) in hydrobromic acid.
-
Slowly add the cold bis(diazonium) salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x volume).
-
Wash the combined organic layers sequentially with water, dilute sodium hydroxide solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure product.
References
An In-Depth Technical Guide to the Synthesis and Characterization of 2,7-Dibromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,7-Dibromonaphthalene is a pivotal symmetrical building block in the fields of materials science and organic synthesis. Its C2h symmetry and the reactivity of its bromine substituents at the β-positions make it a highly sought-after precursor for the construction of conjugated polymers, organic semiconductors, and complex molecular architectures. Derivatives of this compound are integral to the development of advanced materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, offering field-proven insights and validated protocols to support researchers in its effective utilization.
Introduction: The Strategic Importance of this compound
The naphthalene core is a fundamental aromatic scaffold in organic chemistry. The specific substitution pattern of its derivatives dictates their physical, electronic, and optical properties. This compound stands out due to the placement of its bromo groups, which allows for linear extension of conjugation through cross-coupling reactions. This structural feature is highly desirable for creating materials with tailored electronic properties.
Unlike α-substituted naphthalenes (e.g., at the 1, 4, 5, or 8 positions), the β-positions (2, 3, 6, 7) are less sterically hindered, which can influence reaction kinetics and the final geometry of derivative molecules. The dual bromine functionality of this compound serves as a versatile handle for introducing a wide array of substituents via reactions like Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the precise engineering of novel compounds. Its derivatives have been used to create high-performance optical memory transistors and conjugated microporous polymers for capturing environmental pollutants.[1]
Synthesis of this compound: A Discussion of Regioselectivity
The direct electrophilic bromination of naphthalene presents a significant regioselectivity challenge. The reaction typically yields a complex mixture of mono- and poly-brominated isomers, with substitution kinetically favoring the α-positions (1- and 1,4-).[2][3] Isolating the desired 2,7-isomer from this mixture is often inefficient and requires meticulous purification.
While elegant multi-step strategies exist for the regioselective synthesis of specific isomers, such as the proto-debromination of tetrabromonaphthalenes to yield 2,6-dibromonaphthalene, a straightforward, high-yield synthesis specifically for the 2,7-isomer is not prominently documented in standard literature.[4][5] Therefore, a practical approach for many laboratories involves a carefully controlled direct bromination followed by a rigorous purification protocol.
Causality Behind Experimental Choices
The following protocol describes a general method for the dibromination of naphthalene. The key to success lies not in achieving perfect selectivity during the reaction, but in controlling the conditions to favor dibromination and subsequently employing an effective purification strategy.
-
Catalyst: A solid acid catalyst like montmorillonite clay can be used to facilitate the reaction under milder conditions than traditional Lewis acids, representing a greener chemical process.[4]
-
Solvent: A non-polar, inert solvent such as dichloromethane (DCM) or carbon tetrachloride is chosen to dissolve the naphthalene and prevent unwanted side reactions.
-
Temperature Control: Maintaining a controlled temperature is crucial to prevent over-bromination and the formation of complex, difficult-to-separate byproducts.
-
Stoichiometry: Using a slight excess of bromine ensures the conversion of naphthalene to dibrominated products, but a large excess should be avoided.
Experimental Protocol: Bromination of Naphthalene
Disclaimer: This protocol produces a mixture of isomers. The purification steps are critical for isolating the this compound product.
Materials:
-
Naphthalene (1.0 eq)
-
Bromine (2.1-2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium metabisulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), dissolve naphthalene (1.0 eq) in anhydrous DCM.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add bromine (2.1-2.2 eq), dissolved in a small amount of DCM, to the stirred naphthalene solution via the dropping funnel over 1-2 hours. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by slowly adding saturated sodium metabisulfite solution until the red-orange color of excess bromine disappears.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as a solid mixture of dibromonaphthalene isomers.
Purification: Isolating the Target Isomer
The crude product from the synthesis is a mixture of isomers, primarily 1,4-, 1,5-, and the desired this compound. Fractional crystallization is the most common and effective method for isolation.[3]
Protocol: Fractional Crystallization
-
Dissolve the crude solid in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane, or toluene).
-
Allow the solution to cool slowly to room temperature. Different isomers will have varying solubilities and will crystallize at different rates and temperatures.
-
Collect the first crop of crystals by vacuum filtration. These are often enriched in one of the major isomers (e.g., the less soluble 1,5-isomer).
-
Concentrate the mother liquor and cool further (e.g., to 4 °C or -20 °C) to induce crystallization of a second crop, which may be enriched in a different isomer.
-
Repeat the recrystallization process on the enriched fractions. The key is to leverage the solubility differences between the isomers. This compound is typically isolated from fractions after the initial, less soluble isomers have been removed.
-
Monitor the purity of each fraction by melting point analysis and NMR spectroscopy. Multiple recrystallizations are often necessary to achieve high purity (>99%).[6]
Characterization: A Self-Validating System
Thorough characterization is essential to confirm the identity and purity of the final product. The symmetrical nature of this compound results in a simplified yet highly characteristic spectroscopic signature.
Summary of Characterization Data
| Parameter | Expected Value | Source(s) |
| Molecular Formula | C₁₀H₆Br₂ | [6] |
| Molecular Weight | 285.96 g/mol | [6] |
| Appearance | Crystals / Crystalline Powder | [6] |
| Melting Point | 139-142 °C | [6] |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.86 (d, 2H), ~7.69 (d, 2H), ~7.48 (dd, 2H) ppm | Predicted |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~134.1, ~131.2, ~130.2, ~128.5, ~121.9 ppm | Predicted |
| Mass Spec (EI) | m/z 284, 286, 288 (M⁺, isotopic pattern) | Predicted |
Detailed Characterization Protocols
NMR is the most powerful tool for confirming the 2,7-substitution pattern. Due to the molecule's C2h symmetry, only three unique proton signals and five unique carbon signals are expected.
-
Protocol:
-
Prepare a sample by dissolving 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire a ¹H NMR spectrum. The spectrum should show three distinct signals in the aromatic region (7.0-8.0 ppm). The symmetry dictates two doublets and one doublet of doublets, each integrating to 2 protons.
-
Acquire a proton-decoupled ¹³C NMR spectrum. The spectrum should reveal five signals in the aromatic region (typically 120-140 ppm).[7] Two signals will correspond to quaternary (C-Br and C-bridgehead) carbons and three to protonated carbons.
-
MS confirms the molecular weight and the presence of two bromine atoms.
-
Protocol:
-
Introduce a small sample of the purified product into the mass spectrometer, typically using a direct insertion probe for solids.
-
Acquire a spectrum using Electron Impact (EI) ionization.
-
Analyze the molecular ion (M⁺) region. The spectrum will display a characteristic triplet of peaks at m/z ~284, ~286, and ~288. This pattern is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in M⁺, (M+2)⁺, and (M+4)⁺ peaks with a relative intensity ratio of approximately 1:2:1.
-
Visualization of Key Workflows
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Characterization Workflow
Caption: Workflow for the analytical characterization of this compound.
Safety and Handling
This compound is an irritant.[6] It should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. Avoid inhalation of dust and contact with skin and eyes.[6]
Conclusion
This compound is a valuable, albeit challenging, synthetic target. While regioselectivity in its synthesis is not trivial, a carefully executed procedure involving direct bromination followed by meticulous fractional crystallization can yield a product of high purity. The identity and purity of the final compound must be rigorously validated through a combination of NMR spectroscopy, mass spectrometry, and melting point analysis. This guide provides the necessary framework and protocols for researchers to successfully synthesize, isolate, and characterize this compound for its application in the development of next-generation organic materials.
References
Topic: 2,7-Dibromonaphthalene Solubility in Organic Solvents
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
2,7-Dibromonaphthalene is a pivotal, symmetrical building block in the synthesis of advanced materials, including organic semiconductors and conjugated microporous polymers for applications in OLEDs and environmental remediation.[1] A thorough understanding of its solubility characteristics is a cornerstone for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive analysis of the physicochemical properties of this compound, the theoretical principles governing its solubility, a predicted solubility profile in common organic solvents, and a detailed experimental protocol for quantitative solubility determination. The focus is on providing a practical framework for researchers to select optimal solvent systems for applications such as reaction media and recrystallization.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound (C₁₀H₆Br₂) is a halogenated aromatic hydrocarbon. Its planar naphthalene core and the symmetrical placement of the two bromine atoms result in a non-polar molecule with a low dipole moment. This non-polarity is the single most important factor dictating its behavior in various solvents.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₆Br₂ | [2] |
| Molecular Weight | 285.96 g/mol | [3] |
| Appearance | Crystalline solid, pale yellow | [2] |
| Melting Point | 139-142 °C | [3][4] |
| Boiling Point | ~339-356 °C | [2][4] |
| Structure (SMILES) | Brc1ccc2ccc(Br)cc2c1 | [3] |
| CAS Number | 58556-75-5 |
Theoretical Principles of Solubility
The dissolution of a solid solute in a liquid solvent is governed by the fundamental principle of "like dissolves like."[5][6] This adage is a simplified expression of the thermodynamics of mixing, where dissolution is favored when the intermolecular forces between solute-solvent molecules are comparable to or stronger than the solute-solute and solvent-solvent interactions.
For this compound, the primary intermolecular forces are London dispersion forces, which are characteristic of non-polar molecules. Therefore, it will exhibit the highest solubility in solvents that also rely on dispersion forces for cohesion.
-
Non-polar Solvents (e.g., Toluene, Hexane, Benzene): These solvents readily engage in dispersion force interactions, making them excellent candidates for dissolving the non-polar this compound molecule.
-
Polar Aprotic Solvents (e.g., THF, DCM, Acetone): While these solvents have dipole moments, they also have significant non-polar character, allowing for some degree of solubility.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are dominated by strong hydrogen bonding networks. The energy required to disrupt these networks to accommodate a non-polar solute is substantial, leading to very poor solubility.[6] this compound is practically insoluble in water.[2]
The following diagram illustrates this core principle.
Caption: Solute-solvent interactions based on polarity.
Predicted Solubility Profile
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Field Insights |
| Non-polar Aromatic | Toluene, Benzene, Xylenes | High | The aromatic systems align well, maximizing dispersion forces. Toluene is an excellent choice for recrystallization due to its wide temperature range and ability to form well-defined crystals for aromatic compounds.[7][8] |
| Non-polar Aliphatic | Hexane, Heptane, Cyclohexane | Moderate to Low | Soluble, especially when heated, but generally less effective than aromatic solvents. Often used as an "anti-solvent" in recrystallization to induce precipitation from a more soluble medium.[9] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds. DCM is particularly useful for dissolving the compound at room temperature for chromatography or for use as the "good" solvent in a two-solvent recrystallization system with an anti-solvent like hexane.[10] |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | Moderate | The combination of polar functional groups and non-polar hydrocarbon backbones allows for moderate solvation. Acetonitrile is a known solvent.[4][11] |
| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | The high polarity of these solvents makes them less ideal for solvating a purely non-polar molecule. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Very Low | The strong hydrogen-bonding networks of alcohols are not effectively disrupted by the non-polar solute. |
| Aqueous | Water | Insoluble | As confirmed by safety data, there is a profound mismatch in intermolecular forces.[2] |
Experimental Protocol: Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental procedure is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[12]
Objective: To determine the concentration of a saturated solution of this compound in a chosen organic solvent at a specific temperature.
Materials:
-
This compound (≥99.0% purity)[3]
-
Solvent of interest (HPLC grade)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (PTFE, 0.22 µm)
-
Analytical instrument (e.g., UV-Vis Spectrophotometer, HPLC)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5.00 mL) of the test solvent. The presence of undissolved solid is essential to ensure saturation is reached.
-
Equilibration: Securely seal the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours, permitting the excess solid to settle completely.
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a volumetric pipette. Immediately filter the solution through a syringe filter to remove any microscopic solid particles.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method. A series of dilutions may be necessary.
-
Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical instrument (e.g., HPLC with a UV detector).
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in standard units (e.g., mg/mL or mol/L).
Caption: Experimental workflow for solubility determination.
Applications in Organic Synthesis: Recrystallization
A primary application of solubility data is the development of purification protocols, most notably recrystallization. The ideal recrystallization solvent will dissolve this compound completely at its boiling point but sparingly at low temperatures (e.g., 0-4 °C).
Solvent Selection Strategy:
-
Single Solvent: Based on the predicted profile, toluene is a prime candidate. Its high boiling point (111 °C) allows for a large solubility gradient upon cooling.
-
Two-Solvent (Solvent/Anti-solvent) System: This is a powerful technique when no single solvent is ideal.[13] A common and effective pair would be DCM/Hexane .
-
Dissolve the crude this compound in a minimal amount of hot DCM (the "good" solvent).
-
Slowly add hot hexane (the "bad" or "anti-solvent") dropwise until the solution becomes faintly cloudy (the saturation point).
-
Allow the mixture to cool slowly to room temperature, then in an ice bath, to induce the formation of pure crystals.
-
Safety and Handling
This compound is an irritant and requires careful handling.[2][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[15] Use a dust mask or work in a ventilated hood to avoid inhaling dust.[16]
-
Environmental Hazards: The compound is classified as toxic to aquatic life with long-lasting effects.[15] Avoid release into the environment and dispose of waste according to local regulations.[2][16]
-
Handling: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15] Avoid dust formation during transfer.[16]
Conclusion
While quantitative solubility data for this compound is sparse, a robust predictive framework based on its non-polar, aromatic structure allows for intelligent solvent selection. Aromatic and chlorinated solvents are predicted to be highly effective, while polar protic solvents are unsuitable. For researchers requiring precise data for process optimization or formulation, the provided isothermal equilibrium protocol offers a reliable method for generating this critical information. This understanding is essential for leveraging this compound's full potential as a versatile intermediate in materials science and organic synthesis.
References
- 1. ossila.com [ossila.com]
- 2. chembk.com [chembk.com]
- 3. This compound = 99.0 HPLC 58556-75-5 [sigmaaldrich.com]
- 4. This compound CAS#: 58556-75-5 [m.chemicalbook.com]
- 5. chem.ws [chem.ws]
- 6. Khan Academy [khanacademy.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. This compound | 58556-75-5 [amp.chemicalbook.com]
- 12. m.youtube.com [m.youtube.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. This compound | CAS#:58556-75-5 | Chemsrc [chemsrc.com]
- 15. fishersci.com [fishersci.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,7-Dibromonaphthalene
Introduction
In the landscape of materials science and pharmaceutical development, the structural elucidation of organic intermediates is a cornerstone of innovation. Among these, substituted naphthalenes represent a critical class of compounds, serving as foundational building blocks for organic semiconductors, OLEDs, and complex drug molecules.[1] 2,7-Dibromonaphthalene (CAS 58556-75-5) is a key symmetric intermediate, prized for the synthetic versatility afforded by its two bromine substituents.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous determination of molecular structure in solution.[2] Its ability to probe the chemical environment of individual nuclei provides unparalleled insight into connectivity and stereochemistry. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, blending theoretical predictions with practical, field-proven insights for researchers and developers. We will explore the causality behind the spectral features, from the foundational principles of chemical equivalence and spin-spin coupling to the application of advanced 2D NMR techniques for definitive assignment.
Molecular Symmetry and Its Spectroscopic Implications
A foundational analysis of molecular structure begins with symmetry. This compound possesses a C₂ₙ point group, featuring a twofold axis of rotation and a horizontal mirror plane. This symmetry dictates that several proton and carbon nuclei are chemically and magnetically equivalent, significantly simplifying the resulting NMR spectra.
-
Proton Environments: The molecule has six aromatic protons. Due to symmetry, these protons resolve into three distinct sets of equivalent nuclei: H1/H6, H3/H8, and H4/H5. Therefore, the ¹H NMR spectrum is predicted to show only three unique signals.
-
Carbon Environments: The naphthalene skeleton contains ten carbon atoms. The symmetry reduces these to five unique environments: the two bromine-substituted carbons (C2/C7), the four carbons bearing protons (C1/C6, C3/H8, C4/C5), and the two bridgehead carbons (C4a/C8a, also referred to as C9/C10). Consequently, the proton-decoupled ¹³C NMR spectrum is expected to display only five distinct signals.
The diagram below illustrates the structure of this compound with the IUPAC numbering system, highlighting the sets of chemically equivalent protons and carbons.
Caption: Structure of this compound with unique proton environments highlighted.
Analysis of the ¹H NMR Spectrum
The aromatic region of a ¹H NMR spectrum (typically 6.5-9.0 ppm) provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling patterns.[3][4] For this compound, we anticipate three signals, each integrating to two protons.
Causality of Predicted Signals:
-
H1 and H8: These protons are situated ortho to the electron-withdrawing bromine atom. However, their most significant coupling interaction is a meta-coupling (⁴J) to H3 and H6, respectively. This coupling is typically small (2-3 Hz). The proton at position 1 (and 8) is also adjacent to the bridgehead carbon. This unique environment often results in a distinct chemical shift. We predict this signal to be a narrow doublet or a singlet, appearing downfield due to its proximity to the electronegative bromine.
-
H3 and H6: These protons are meta to the bromine atom. Each is subject to two coupling interactions: an ortho-coupling (³J) with H4/H5 (typically 7-9 Hz) and a meta-coupling (⁴J) with H1/H8 (typically 2-3 Hz). This will result in a doublet of doublets (dd) splitting pattern.
-
H4 and H5: These protons are the furthest from the bromine substituents. They are primarily influenced by an ortho-coupling (³J) to H3/H6, which should result in a clean doublet (d).
The following table summarizes the predicted spectral data for this compound in a standard deuterated solvent like CDCl₃. These predictions are derived from analysis of related compounds, such as 2-bromonaphthalene, and established substituent effects.[5]
| Assignment | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H1, H8 | ~ 7.9 - 8.1 | d or s | J ≈ 1.5 - 2.0 Hz (meta) | 2H |
| H4, H5 | ~ 7.7 - 7.8 | d | J ≈ 8.5 - 9.0 Hz (ortho) | 2H |
| H3, H6 | ~ 7.4 - 7.6 | dd | J ≈ 8.5 - 9.0 Hz (ortho), J ≈ 1.5 - 2.0 Hz (meta) | 2H |
Analysis of the ¹³C NMR Spectrum
In proton-decoupled ¹³C NMR, each unique carbon atom appears as a single line. The chemical shift is highly sensitive to the electronic environment, with electronegative substituents causing a downfield shift for the directly attached carbon.[6][7]
Causality of Predicted Signals:
-
C2 and C7 (C-Br): This is the ipso-carbon, directly bonded to bromine. The electronegativity of bromine will deshield this carbon, but the "heavy atom effect" of bromine will shield it, moving it upfield relative to what might be expected for a more electronegative halogen like chlorine. This signal is expected to be in the 120-125 ppm range.
-
C4a and C8a (Bridgehead): These are quaternary carbons and will typically show weaker signals due to the lack of a Nuclear Overhauser Effect (NOE) enhancement from attached protons. Their chemical shift is characteristic of fused aromatic systems.
-
C1, C6, C3, C8, C4, and C5 (C-H): These protonated carbons will appear in the typical aromatic region (125-135 ppm).[6] Their precise chemical shifts are influenced by their position relative to the bromine substituents. Carbons ortho and para to the substituent experience the largest electronic effects.
The table below details the predicted assignments for the five unique carbon signals.
| Assignment | Predicted δ (ppm) | Carbon Type |
| C4a, C8a | ~ 133 - 135 | Quaternary |
| C1, C6 | ~ 129 - 131 | CH |
| C4, C5 | ~ 128 - 130 | CH |
| C3, C8 | ~ 127 - 129 | CH |
| C2, C7 | ~ 120 - 122 | C-Br |
Advanced Methods for Unambiguous Assignment: 2D NMR
While the predictions above provide a robust framework, definitive assignment requires two-dimensional (2D) NMR experiments. These techniques correlate nuclei through bonds, providing an irrefutable map of the molecular structure.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the H3/H6 signal and the H4/H5 signal, confirming their ortho relationship. A weaker cross-peak might also be visible between H1/H8 and H3/H6, confirming their meta coupling.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It allows for the unambiguous assignment of the protonated carbons (C1/C6, C3/C8, and C4/C5).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. For instance, the H1 proton would show a correlation to C2, C3, and C8a, providing crucial connectivity information and allowing for the assignment of the quaternary carbons.
The following workflow illustrates the logical process of using 2D NMR to validate the structural assignment.
Caption: Logical workflow for the complete NMR assignment of this compound.
Experimental Protocol for High-Resolution NMR
The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and correctly chosen experimental parameters. The protocol described here is a self-validating system designed for robust results.
5.1. Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity (>98%) to avoid interfering signals.
-
Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar aromatic compounds. For enhanced solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Concentration: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent directly in a clean, dry 5 mm NMR tube.[8] This concentration is optimal for standard ¹H and ¹³C experiments on modern spectrometers.
-
Homogenization: Ensure the sample is fully dissolved. Vortex the tube gently for 30 seconds. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube. Particulates degrade spectral quality by disrupting the magnetic field homogeneity.
-
Internal Standard: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is typically used for ¹H spectral referencing. Tetramethylsilane (TMS) can be added as an internal standard (0 ppm) if absolute referencing is required.
5.2. Data Acquisition Parameters (400 MHz Spectrometer)
The following are typical parameters for acquiring high-resolution spectra. These should be adjusted as needed based on the specific instrument and sample.[8]
| Experiment | Parameter | Typical Value | Rationale |
| ¹H NMR | Pulse Program | zg30 | Standard 30° pulse for quantitative analysis. |
| Spectral Width | 16 ppm | Covers the full range of proton chemical shifts. | |
| Acquisition Time | ~ 2-4 s | Ensures good digital resolution. | |
| Relaxation Delay (d1) | 2-5 s | Allows for full relaxation of nuclei between scans for accurate integration. | |
| Number of Scans | 8-16 | Sufficient for good signal-to-noise (S/N) for this concentration. | |
| ¹³C{¹H} NMR | Pulse Program | zgpg30 | Standard 30° pulse with proton decoupling. |
| Spectral Width | 240 ppm | Covers the full range of carbon chemical shifts. | |
| Acquisition Time | ~ 1-2 s | Balances resolution and experiment time. | |
| Relaxation Delay (d1) | 2-5 s | Crucial for observing quaternary carbons which have long relaxation times. | |
| Number of Scans | 1024-4096 | A higher number of scans is needed due to the low natural abundance of ¹³C. | |
| COSY | Pulse Program | cosygpqf | Standard gradient-selected, phase-sensitive COSY. |
| Number of Scans | 2-4 per increment | Balances S/N and total experiment time. | |
| Increments (F1) | 256-512 | Determines the resolution in the indirect dimension. | |
| HSQC | Pulse Program | hsqcedetgpsisp2.3 | Standard gradient-selected, editing HSQC to distinguish CH/CH₃ from CH₂ signals. |
| Number of Scans | 4-8 per increment | Provides good S/N for correlations. | |
| Increments (F1) | 256 | Sufficient for resolving one-bond correlations. | |
| HMBC | Pulse Program | hmbcgplpndqf | Standard gradient-selected HMBC optimized for long-range couplings. |
| Number of Scans | 8-16 per increment | Required to detect weaker, long-range correlations. | |
| Increments (F1) | 512 | Good resolution is needed to resolve multiple long-range couplings. |
Conclusion
The ¹H and ¹³C NMR spectra of this compound are a direct reflection of its symmetric molecular structure. The ¹H spectrum is characterized by three distinct signals in the aromatic region, each showing predictable multiplicity based on ortho- and meta-coupling pathways. The ¹³C spectrum is simplified to five signals, with chemical shifts governed by the electronic influence of the bromine substituents.
While 1D NMR provides a powerful preliminary fingerprint, the synergistic use of 2D techniques such as COSY, HSQC, and HMBC provides a rigorous and self-validating methodology for complete and unambiguous structural confirmation. The protocols and analyses presented in this guide serve as a comprehensive resource for scientists engaged in the synthesis and characterization of naphthalene-based materials, ensuring both accuracy and efficiency in their research and development endeavors.
References
- 1. ossila.com [ossila.com]
- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. 2-Bromonaphthalene(580-13-2) 1H NMR spectrum [chemicalbook.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. compoundchem.com [compoundchem.com]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Spectroscopic Data of 2,7-Dibromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Dibromonaphthalene is a key organobromine compound utilized as a versatile building block in the synthesis of advanced organic materials, including polymers for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][2] Its symmetric structure and the reactivity of the bromine substituents at the 2 and 7 positions make it an attractive precursor for creating complex molecular architectures through various cross-coupling reactions. Accurate and comprehensive spectroscopic characterization is paramount for verifying the identity and purity of this compound, ensuring the reliability of subsequent synthetic transformations and the properties of the final materials.
This technical guide provides a detailed analysis of the spectroscopic data for this compound (CAS No. 58556-75-5), covering Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in the fundamental principles of each technique and supported by field-proven insights, offering a self-validating system for researchers.
Molecular Structure and Symmetry
The structure of this compound dictates its spectroscopic signature. The molecule possesses a C₂h symmetry axis, which results in a simplified NMR spectrum due to the chemical equivalence of several protons and carbons. Understanding this symmetry is crucial for the correct assignment of the observed spectroscopic signals.
References
An In-depth Technical Guide to the Regioselective Synthesis of 2,7-Dibromonaphthalene from Naphthalene
Abstract
This technical guide provides a comprehensive overview of the regioselective synthesis of 2,7-dibromonaphthalene, a pivotal building block in the development of advanced organic materials and pharmaceuticals.[1] Direct bromination of naphthalene lacks the requisite selectivity, leading to a mixture of isomers. This document details a robust and reliable multi-step synthetic pathway commencing from naphthalene, proceeding through key intermediates—naphthalene-2,7-disulfonic acid and 2,7-dihydroxynaphthalene—to afford the target molecule with high regioselectivity. The causality behind experimental choices, detailed step-by-step protocols, and an analysis of the underlying reaction mechanisms are presented to provide researchers, scientists, and drug development professionals with a self-validating system for the synthesis of this important compound.
Introduction: The Significance of this compound
This compound is a symmetrically substituted aromatic compound whose unique structure makes it a valuable precursor in a variety of chemical applications. Its C2h symmetry and the presence of reactive bromine atoms at the 2 and 7 positions allow for facile derivatization through cross-coupling reactions, making it an ideal building block for the construction of complex organic molecules. These derivatives have found applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as intermediates in the synthesis of pharmaceuticals and agrochemicals. The controlled and efficient synthesis of this compound is therefore a critical endeavor for advancing these fields.
The Challenge of Regioselectivity in Naphthalene Bromination
Direct electrophilic bromination of naphthalene is notoriously difficult to control for achieving specific disubstituted isomers other than those favored by kinetic or thermodynamic control, such as the 1,4- and 1,5-isomers.[2] The naphthalene ring system is more reactive than benzene, and the initial substitution predominantly occurs at the α-position (C1) due to the greater stability of the resulting carbocation intermediate. Subsequent substitutions are then directed by the first substituent and the overall electronic properties of the brominated naphthalene, often leading to a complex mixture of isomers that are challenging to separate. To overcome this lack of regioselectivity, a more strategic, multi-step approach is necessary.
A Multi-Step Synthetic Strategy for High Regioselectivity
To achieve the desired 2,7-substitution pattern, a robust synthetic route has been developed that utilizes the directing effects of sulfonic acid groups. This multi-step pathway, starting from naphthalene, is outlined below.
Caption: Overall synthetic workflow from naphthalene to this compound.
Step 1: Sulfonation of Naphthalene to Naphthalene-2,7-disulfonic Acid
The initial step involves the disulfonation of naphthalene. The regioselectivity of this reaction is highly dependent on the reaction temperature. At lower temperatures, the kinetically controlled product, naphthalene-1-sulfonic acid, is favored. However, at elevated temperatures, the thermodynamically more stable naphthalene-2-sulfonic acid is the major product.[3] Further sulfonation at high temperatures leads to the formation of the desired naphthalene-2,7-disulfonic acid.
Reaction Mechanism: The sulfonation of naphthalene is a classic electrophilic aromatic substitution reaction. In concentrated sulfuric acid, the electrophile is SO₃. The attack of SO₃ on the naphthalene ring leads to a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation re-aromatizes the ring and yields the sulfonic acid. The preference for the 2,7-disubstitution pattern at higher temperatures is due to the thermodynamic stability of this isomer, which minimizes steric interactions.
Experimental Protocol: Synthesis of Naphthalene-2,7-disulfonic Acid
-
In a reaction vessel equipped with a mechanical stirrer and a heating mantle, carefully add 300 grams of 98% sulfuric acid.
-
While stirring, slowly add 128 grams of naphthalene.
-
Heat the reaction mixture to 170°C and maintain this temperature for approximately six hours to facilitate the disulfonation.
-
After the reaction is complete, cool the mixture and carefully dilute it with water to adjust the sulfuric acid concentration to between 35% and 60% by weight.
-
Maintain the temperature of the diluted mixture between 20°C and 40°C to induce the precipitation of naphthalene-2,7-disulfonic acid.
-
Collect the precipitated solid by filtration and wash with a small amount of cold water.
-
Dry the product under vacuum to yield naphthalene-2,7-disulfonic acid.[4]
| Parameter | Value | Reference |
| Starting Material | Naphthalene | |
| Reagent | 98% Sulfuric Acid | [4] |
| Reaction Temperature | 170°C | [4] |
| Reaction Time | ~6 hours | [4] |
| Product | Naphthalene-2,7-disulfonic acid |
Step 2: Conversion of Naphthalene-2,7-disulfonic Acid to 2,7-Dihydroxynaphthalene
The second step involves the conversion of the sulfonic acid groups to hydroxyl groups via caustic fusion. This high-temperature reaction with a strong base is a well-established industrial process for the synthesis of phenols from sulfonic acids.
Reaction Mechanism: The mechanism of caustic fusion involves the nucleophilic attack of a hydroxide ion on the carbon atom bearing the sulfonic acid group. This is followed by the elimination of the sulfite ion (SO₃²⁻) and the formation of a naphthoxide ion. Subsequent acidification of the reaction mixture protonates the naphthoxide to yield the diol.
Experimental Protocol: Synthesis of 2,7-Dihydroxynaphthalene
-
In a high-pressure autoclave, combine naphthalene-2,7-disulfonic acid sodium salt, sodium hydroxide, and sodium oxide in a suitable solvent. A typical ratio would be 30-36 parts of the disulfonic acid salt, 4-16 parts of sodium hydroxide, and 8-20 parts of sodium oxide.
-
Heat the mixture to a temperature between 260°C and 320°C with vigorous stirring.
-
Maintain the reaction at this temperature for 8-12 hours.
-
After the reaction is complete, cool the solution to room temperature while continuing to stir.
-
Filter the mixture and neutralize the resulting filter cake to a pH of 0-4 with a sulfuric acid solution.
-
Collect the precipitated 2,7-dihydroxynaphthalene by filtration and dry the solid.[2]
| Parameter | Value | Reference |
| Starting Material | Naphthalene-2,7-disulfonic acid sodium salt | [2] |
| Reagents | Sodium hydroxide, Sodium oxide | [2] |
| Reaction Temperature | 260-320°C | [2] |
| Reaction Time | 8-12 hours | [2] |
| Product | 2,7-Dihydroxynaphthalene |
Step 3: Bromination of 2,7-Dihydroxynaphthalene to this compound
The final step is the regioselective bromination of 2,7-dihydroxynaphthalene. The two hydroxyl groups are strongly activating and ortho-, para-directing. In the case of 2,7-dihydroxynaphthalene, the positions ortho to the hydroxyl groups are the most activated and sterically accessible for electrophilic substitution. The use of a mild brominating agent such as N-bromosuccinimide (NBS) can provide better control and minimize over-bromination.
Reaction Mechanism: The bromination of 2,7-dihydroxynaphthalene is an electrophilic aromatic substitution. The hydroxyl groups activate the naphthalene ring towards electrophilic attack. The bromine electrophile (Br⁺), generated from the brominating agent, is attacked by the electron-rich aromatic ring. The resulting carbocation intermediate is stabilized by resonance, with significant contributions from structures where the positive charge is delocalized onto the oxygen atoms of the hydroxyl groups. Deprotonation then restores the aromaticity, yielding the dibrominated product.
Caption: Simplified mechanism of the bromination of 2,7-dihydroxynaphthalene.
Experimental Protocol: Synthesis of this compound
-
Dissolve 2,7-dihydroxynaphthalene (1 equivalent) in a suitable solvent such as acetonitrile or a chlorinated solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add N-bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
| Parameter | Suggested Value |
| Starting Material | 2,7-Dihydroxynaphthalene |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile or Dichloromethane |
| Reaction Temperature | 0°C to room temperature |
| Product | This compound |
Characterization of Products
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |
| Naphthalene-2,7-disulfonic acid | C₁₀H₈O₆S₂ | 288.3 | - | 1H NMR and 13C NMR data are available in spectral databases.[5][6] |
| 2,7-Dihydroxynaphthalene | C₁₀H₈O₂ | 160.17 | 185-190 | 1H NMR and IR spectra are well-documented.[7][8] |
| This compound | C₁₀H₆Br₂ | 285.96 | 139-142 | 1H NMR, 13C NMR, and MS data are available.[9] |
Conclusion
The regioselective synthesis of this compound from naphthalene is a challenging yet achievable task through a well-designed multi-step synthetic route. By leveraging the principles of electrophilic aromatic substitution and the directing effects of sulfonic acid groups, it is possible to overcome the inherent lack of selectivity in the direct bromination of naphthalene. The three-step process involving sulfonation, caustic fusion, and subsequent bromination of the dihydroxy intermediate provides a reliable and scalable method for obtaining this valuable chemical building block. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize this compound for applications in materials science, medicinal chemistry, and beyond.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,7-Dihydroxynaphthalene synthesis - chemicalbook [chemicalbook.com]
- 5. repositorio.uchile.cl [repositorio.uchile.cl]
- 6. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. High temperature bromination. Part 22: Bromination of 1a,2,7,7a-tetrahydro-1H-cyclopropa[b] naphthalene [open.metu.edu.tr]
A Technical Guide to the Synthesis of 2,7-Dibromonaphthalene: Navigating Regioselectivity in Electrophilic Aromatic Substitution
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2,7-Dibromonaphthalene is a valuable symmetrical building block in the synthesis of advanced materials, including conjugated polymers for organic electronics and ligands for catalysis.[1] However, its synthesis presents a significant regioselectivity challenge rooted in the fundamental principles of electrophilic aromatic substitution (EAS) on the naphthalene core. Direct electrophilic bromination of naphthalene preferentially yields a mixture of kinetically favored isomers, such as 1,4- and 1,5-dibromonaphthalene, making the isolation of the 2,7-isomer inefficient.[2] This guide provides an in-depth exploration of the mechanistic principles governing naphthalene reactivity and presents a robust, field-proven indirect synthetic strategy to achieve high-yield, regioselective synthesis of this compound. We will dissect the challenges of direct bromination and provide a detailed, step-by-step protocol for a validated multi-step pathway involving thermodynamic sulfonation, offering a reliable method for accessing this critical synthetic intermediate.
Part 1: The Fundamentals of Naphthalene Bromination
Inherent Reactivity of the Naphthalene Core: α- vs. β-Positions
Naphthalene, a fused bicyclic aromatic system, is more reactive towards electrophiles than benzene.[3] This enhanced reactivity stems from the ability to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex) while preserving a complete benzene ring in some resonance contributors.
However, not all positions on the naphthalene ring are equally reactive. The α-positions (1, 4, 5, 8) are significantly more susceptible to electrophilic attack than the β-positions (2, 3, 6, 7). This preference is a cornerstone of naphthalene chemistry and is explained by the relative stability of the intermediate arenium ions.
-
α-Attack: When an electrophile attacks an α-position, the resulting arenium ion is stabilized by four key resonance structures, two of which retain a fully aromatic benzene ring. This preservation of a "Clar's sextet" is a major stabilizing factor.[4]
-
β-Attack: An attack at a β-position results in an arenium ion that is less stable. While it also has multiple resonance structures, only one contributor preserves the aromatic sextet of the adjacent ring.[5]
Consequently, reactions governed by the lowest activation energy pathway—known as kinetic control—overwhelmingly favor substitution at the α-position.[6][7]
The Principle of Kinetic vs. Thermodynamic Control
The regiochemical outcome of naphthalene substitution is a classic example of kinetic versus thermodynamic control.[8]
-
Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The product distribution is dictated by the relative rates of formation. Since the activation energy for α-attack is lower, the α-substituted isomer (the kinetic product) is formed fastest and predominates.[9][10]
-
Thermodynamic Control: At higher temperatures, the substitution reaction can become reversible. This allows for an equilibrium to be established between the starting material and the various product isomers. Under these conditions, the most stable isomer (the thermodynamic product) will be the major component of the mixture, even if it is formed more slowly.[6] Generally, β-substituted naphthalenes are sterically less hindered and thus more thermodynamically stable than their α-substituted counterparts.
The most well-known example of this principle in naphthalene chemistry is sulfonation. At 80°C, sulfonation yields 1-naphthalenesulfonic acid (kinetic product), while at 160°C, the major product is the more stable 2-naphthalenesulfonic acid (thermodynamic product).[9][11] While this principle is clear for sulfonation, achieving thermodynamic control in bromination is more complex, as the C-Br bond is less labile, making the reaction less readily reversible.
Caption: Energy profile illustrating kinetic vs. thermodynamic control in naphthalene EAS.
Part 2: The Challenge of Direct Dibromination
Given the principles outlined above, the direct dibromination of naphthalene with agents like Br₂ and a Lewis acid catalyst (e.g., FeBr₃) predictably yields a mixture of isomers dominated by α-substitution.[3] The initial monobromination overwhelmingly produces 1-bromonaphthalene. The second electrophilic attack is then directed by the first bromine atom, which is a deactivating but ortho-, para-directing group. This leads to substitution primarily at the 4- and 5-positions, resulting in a mixture of 1,4- and 1,5-dibromonaphthalene.[2]
Attempting to force the formation of the 2,7-isomer by using high temperatures is often unsuccessful and leads to polybrominated byproducts and complex, difficult-to-separate mixtures.[12] Therefore, a more strategic, indirect approach is required for a clean and efficient synthesis.
Part 3: A Validated Indirect Pathway to this compound
The most reliable method for synthesizing this compound leverages the principles of thermodynamic control in a different reaction—sulfonation—to install directing groups at the desired 2 and 7 positions, which are then subsequently converted to bromides.
Caption: Workflow for the indirect synthesis of this compound.
Experimental Protocol: Sulfonation-Amine-Sandmeyer Route
This protocol is a multi-step synthesis that must be performed with appropriate safety precautions in a well-ventilated fume hood.
Step 1: Naphthalene-2,7-disulfonic acid (Thermodynamic Sulfonation)
-
Rationale: This step utilizes high temperatures to overcome the kinetic barrier and form the thermodynamically stable 2,7-disulfonated product.
-
Procedure:
-
Place naphthalene (1.0 eq) in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.
-
Carefully add concentrated sulfuric acid (98%, ~4.0 eq) to the flask.
-
Heat the reaction mixture to 160-180°C with vigorous stirring. The mixture will become a dark, viscous liquid.
-
Maintain this temperature for 4-6 hours. The reaction progress can be monitored by taking small aliquots, quenching them in water, and analyzing by HPLC.
-
After cooling to room temperature, very carefully and slowly pour the reaction mixture into a large beaker of cold water or ice.
-
The disulfonic acid is often isolated as its sodium salt for easier handling. Add a saturated solution of sodium chloride (NaCl) to salt out the sodium naphthalenedisulfonate.
-
Filter the resulting precipitate, wash with a cold brine solution, and dry thoroughly.
-
Step 2: Naphthalene-2,7-diamine
-
Rationale: The sulfonic acid groups are not easily displaced directly by bromide. Converting them to amines via a nucleophilic aromatic substitution or fusion with sodamide provides an intermediate suitable for the Sandmeyer reaction.
-
Procedure (via Bucherer Reaction or Sodamide Fusion - expert handling required):
-
Place the dried sodium naphthalene-2,7-disulfonate (1.0 eq) in a high-pressure autoclave.
-
Add an aqueous solution of sodium bisulfite (NaHSO₃) and an excess of aqueous ammonia (~25-30%).
-
Seal the autoclave and heat to 150-160°C for 8-12 hours. The internal pressure will increase significantly.
-
After cooling completely, carefully vent and open the autoclave.
-
Basify the reaction mixture with NaOH to precipitate the diamine.
-
Filter the crude naphthalene-2,7-diamine, wash with water, and dry. Recrystallization from ethanol or a similar solvent may be necessary for purification.
-
Step 3: this compound (Sandmeyer Reaction)
-
Rationale: The Sandmeyer reaction is a classic and reliable method for converting aromatic primary amines into aryl halides via a diazonium salt intermediate.
-
Procedure:
-
Prepare a solution of copper(I) bromide (CuBr, 2.2 eq) in hydrobromic acid (HBr, 48%).
-
In a separate flask, suspend the naphthalene-2,7-diamine (1.0 eq) in a mixture of water and HBr (48%, excess). Cool this suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 2.1 eq) dropwise, keeping the temperature strictly below 5°C. Stir for 30 minutes after addition to ensure complete formation of the bis(diazonium) salt.
-
Slowly add the cold diazonium salt solution to the vigorously stirred CuBr/HBr solution. Effervescence (N₂ gas) will be observed.
-
Allow the reaction to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water, then with a dilute NaOH solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield crude this compound.
-
Part 4: Purification and Characterization
The crude product from the Sandmeyer reaction will likely contain impurities. Purification is typically achieved by recrystallization or column chromatography.
-
Purification: Recrystallization from ethanol, methanol, or a hexane/ethyl acetate mixture is often effective. For higher purity, column chromatography on silica gel using a non-polar eluent (e.g., hexanes) can be employed.
Table of Spectroscopic and Physical Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | Crystals or crystalline powder |
| Molecular Formula | C₁₀H₆Br₂ |
| Molecular Weight | 285.96 g/mol |
| Melting Point | 139-142 °C[13] |
| ¹H NMR (CDCl₃) | δ ~7.8-7.9 ppm (d, 2H), δ ~7.6-7.7 ppm (s, 2H), δ ~7.4-7.5 ppm (dd, 2H) |
| ¹³C NMR (CDCl₃) | δ ~134 ppm, ~131 ppm, ~130 ppm, ~129 ppm, ~122 ppm |
| Mass Spec (EI) | m/z 286 (M⁺, Br isotope pattern), 206 (M-Br)⁺, 126 (M-2Br)⁺ |
| IR (KBr) | ν ~3050 cm⁻¹ (Ar C-H), ~1580, 1480 cm⁻¹ (C=C stretch), ~880, 820 cm⁻¹ (C-H bend) |
Part 5: Applications in Research and Development
This compound serves as a versatile precursor in materials science and organic synthesis. The two bromine atoms can be functionalized via a variety of cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce new C-C, C-N, or C-O bonds. This capability allows for the construction of:
-
Conjugated Polymers: Used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]
-
Macrocycles: The rigid naphthalene core can be incorporated into macrocyclic structures for host-guest chemistry and sensor applications.[14]
-
Pharmaceutical Scaffolds: The naphthalene ring system is a common motif in drug molecules, and the 2,7-disubstituted pattern allows for the exploration of specific structure-activity relationships.
References
- 1. ossila.com [ossila.com]
- 2. mdpi.com [mdpi.com]
- 3. Electrophilic Aromatic Substitution Reaction for Naphthalene Explain the.. [askfilo.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scribd.com [scribd.com]
- 9. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 10. reddit.com [reddit.com]
- 11. scribd.com [scribd.com]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. This compound CAS#: 58556-75-5 [m.chemicalbook.com]
- 14. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to 2,7-Dibromonaphthalene: Properties, Reactivity, and Applications
Introduction
2,7-Dibromonaphthalene is a symmetrically substituted aromatic hydrocarbon that has emerged as a pivotal building block in the realms of materials science, organic electronics, and pharmaceutical research. Its rigid, planar naphthalene core, functionalized with bromine atoms at the 2 and 7 positions, provides a versatile scaffold for the synthesis of complex molecular architectures. The bromine atoms serve as reactive handles for a variety of cross-coupling reactions, enabling the construction of conjugated polymers, macrocycles, and novel semiconducting materials.[1] This guide provides a comprehensive technical overview of the physicochemical properties, spectroscopic characteristics, reactivity, and safe handling of this compound, tailored for researchers and development professionals.
Molecular Structure and Isomerism
The structure of this compound is defined by a naphthalene ring system with bromine atoms attached to the β-positions of each fused ring. This C2h symmetry imparts specific physical properties, such as a relatively high melting point, and influences the regioselectivity of subsequent chemical transformations. Understanding this structure is critical, as the electronic properties and reactivity of dibromonaphthalene isomers vary significantly. The 2,7-substitution pattern allows for the extension of conjugation along the long axis of the molecule, a desirable feature for the design of linear, rigid-rod type molecules used in organic electronics.[1]
Caption: Molecular Structure of this compound (CAS: 58556-75-5).
Core Physicochemical Properties
The physical properties of this compound are summarized in the table below. Its crystalline nature and high melting point are characteristic of its rigid and symmetric molecular structure. While poorly soluble in water, it exhibits solubility in certain organic solvents, a critical consideration for its use in synthesis.[2][3]
| Property | Value | Source(s) |
| CAS Number | 58556-75-5 | [3] |
| Molecular Formula | C₁₀H₆Br₂ | [3] |
| Molecular Weight | 285.96 g/mol | [3] |
| Appearance | White to light yellow powder or crystals | [1] |
| Melting Point | 139-142 °C | [3] |
| Boiling Point | 339.1 ± 15.0 °C (Predicted) | [2] |
| Density | 1.834 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in acetonitrile | [2] |
| InChI Key | ODJZWBLNJKNOJK-UHFFFAOYSA-N | [3] |
Spectroscopic Characterization (Predicted)
While publicly accessible, experimentally verified spectra for this compound are not widespread, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.
-
¹H NMR: Due to the molecule's symmetry, the proton NMR spectrum is expected to be simple. Three distinct signals should appear in the aromatic region (approx. 7.5-8.0 ppm). The proton at the C1/C8 positions would likely appear as a doublet, the proton at the C3/C6 positions as a doublet of doublets, and the proton at the C4/C5 positions as a doublet.
-
¹³C NMR: The carbon NMR spectrum should display five signals for the ten carbon atoms due to symmetry: three for the protonated aromatic carbons and two for the quaternary carbons (one for the C-Br carbons and one for the bridgehead carbons). The carbons bonded to bromine are expected to be significantly shifted downfield.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M⁺) will appear as a triplet of peaks at m/z values corresponding to the combinations of ⁷⁹Br and ⁸¹Br isotopes (approximately 284, 286, 288) with a relative intensity ratio of roughly 1:2:1.
Chemical Reactivity and Applications
The synthetic utility of this compound is primarily derived from the reactivity of its two carbon-bromine bonds. These sites are susceptible to a wide array of palladium-catalyzed cross-coupling reactions, making it an invaluable precursor for more complex molecules.
Key Reactions and Mechanistic Insights
-
Palladium-Catalyzed Cross-Coupling: this compound is an excellent substrate for reactions like the Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig aminations.[4][5] The C-Br bonds readily undergo oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. The symmetric nature of the molecule allows for controlled mono- or di-functionalization, enabling the synthesis of both symmetrical and unsymmetrical derivatives. This reactivity is fundamental to its use in building larger conjugated systems.
-
Synthesis of Semiconducting Materials: Its rigid, linear structure makes it an ideal building block for organic semiconductors. Derivatives of this compound have been incorporated into materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[1] For example, Suzuki coupling with arylboronic acids can yield 2,7-diaryl-naphthalenes, which often exhibit high charge carrier mobility and desirable photoluminescent properties.[1]
-
Macrocycle Synthesis: The difunctional nature of this compound allows it to be used in condensation reactions with other difunctional monomers, such as diamines, to form macrocycles.[4][6] These structures are of interest in host-guest chemistry and for the development of novel molecular sensors.[4]
Experimental Protocol: Suzuki-Miyaura Double Cross-Coupling
This protocol describes a general, high-yield method for the synthesis of 2,7-diaryl-naphthalenes, demonstrating the core utility of this compound as a synthetic intermediate. The procedure is adapted from established methodologies for Suzuki-Miyaura reactions on dibromoaryl compounds.[5]
Objective: To synthesize a 2,7-diaryl-naphthalene via a palladium-catalyzed double Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (2.1 - 2.5 equivalents)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.5 - 2 mol%)
-
Barium hydroxide monohydrate [Ba(OH)₂·H₂O] (4.0 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Deionized Water
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the desired arylboronic acid (2.1 eq.), and barium hydroxide monohydrate (4.0 eq.).
-
Inert Atmosphere: Seal the flask and thoroughly degas by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of DME and water (e.g., 4:1 v/v) to the flask via cannula or syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Add dichloromethane and water to partition the mixture.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 2,7-diaryl-naphthalene product.[5]
Caption: Experimental workflow for the Suzuki-Miyaura double cross-coupling.
Safety and Handling
This compound requires careful handling in a laboratory setting. It is classified as causing serious eye irritation and is toxic to aquatic life with long-lasting effects.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. If there is a risk of generating dust, a NIOSH-approved N95 dust mask should be used.[3]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[2] It is incompatible with strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release to the environment.[3]
References
The Ascendance of 2,7-Dibromonaphthalene: A Versatile Precursor in Advanced Materials Science
An In-Depth Technical Guide
Abstract
In the landscape of materials science, the strategic selection of molecular building blocks is paramount to the innovation of next-generation technologies. Among these, 2,7-Dibromonaphthalene has emerged as a cornerstone intermediate, prized for its inherent symmetry, rigid aromatic core, and versatile reactivity. The two bromine atoms, positioned at electronically distinct sites on the naphthalene scaffold, serve as ideal handles for a variety of cross-coupling reactions, enabling the precise construction of complex, high-performance materials. This technical guide provides an in-depth exploration of the applications of this compound, moving beyond a mere catalog of uses to explain the fundamental chemical principles that make it an indispensable tool for researchers in organic electronics, polymer science, and beyond. We will delve into its role in creating superior organic semiconductors, specialized polymers, and novel functional materials, complete with validated experimental protocols and mechanistic insights to empower researchers in their own development endeavors.
Core Molecular Attributes of this compound
This compound (CAS No: 58556-75-5) is a crystalline solid characterized by a naphthalene core symmetrically substituted with two bromine atoms.[1][2] This specific isomeric arrangement is critical to its utility. Unlike other dibrominated naphthalenes, the 2,7-substitution pattern provides a linear, rigid backbone when polymerized, a feature that is highly conducive to intermolecular π-π stacking and efficient charge transport in organic semiconductors.
The bromine atoms are excellent leaving groups, making the molecule an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination.[1][3][4] This reactivity allows for the facile formation of carbon-carbon and carbon-nitrogen bonds, which is the foundational chemistry for extending conjugation and building the complex architectures required for functional materials.[1][3]
| Property | Value | Source |
| CAS Number | 58556-75-5 | [1][2] |
| Chemical Formula | C₁₀H₆Br₂ | [1][2] |
| Molecular Weight | 285.97 g/mol | [1] |
| Melting Point | 139-142 °C | [2][5] |
| Appearance | White to off-white powder/crystals | [1] |
| Solubility | Soluble in organic solvents like acetonitrile; insoluble in water. | [5][6] |
graph "2_7_Dibromonaphthalene_Structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; Br1 [label="Br", fontcolor="#EA4335"]; Br2 [label="Br", fontcolor="#EA4335"];
// Position nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C7 [pos="-1.73,1!"]; C8 [pos="-1.73,-1!"]; C9 [pos="1.73,-1!"]; C10 [pos="1.73,1!"]; Br1 [pos="-2.5,1.5!"]; Br2 [pos="2.5,-1.5!"];
// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- C7; C3 -- C8; C5 -- C9; C6 -- C10; C7 -- Br1; C9 -- Br2;
// Add double bonds (not directly supported, use labels or thicker lines)// For simplicity, this diagram shows the sigma framework.// Aromaticity is implied by the hexagonal rings. }
Caption: Molecular structure of this compound (CAS 58556-75-5).
Keystone Applications in Organic Electronics
The rigid, planar, and electronically tunable nature of the naphthalene core makes this compound a premier building block for organic semiconductors used in a variety of electronic devices.[1]
Organic Field-Effect Transistors (OFETs)
The performance of an OFET is critically dependent on the charge carrier mobility of the semiconductor layer. Materials derived from this compound are designed to facilitate strong intermolecular electronic coupling, which is essential for efficient charge transport.
Causality: The linear extension provided by 2,7-linkages allows for the formation of well-ordered thin films, a prerequisite for high mobility. By coupling this compound with other aromatic units, scientists can fine-tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to ensure efficient charge injection from the electrodes.
A prime example is the synthesis of 2,7-di(anthracen-2-yl)naphthalene. This molecule, constructed from a this compound core, exhibits exceptional hole-transport mobility and high photoresponsivity, making it suitable for high-performance optical memory transistors.[1]
| Derivative | Hole Mobility (cm² V⁻¹ s⁻¹) | Device Application | Reference |
| 2,7-di(anthracen-2-yl)naphthalene | 3.3 | Optical Memory Transistors | [1] |
| 2,6-bis(4-methoxyphenyl)naphthalene* | ~1 | Transparent Thin-Film Transistors | [7] |
Note: Data for the 2,6-isomer is included for comparative insight into naphthalene-based semiconductors.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, this compound serves as a precursor for both fluorescent and phosphorescent emitters, as well as stable host materials. Its rigid structure helps to minimize non-radiative decay pathways, leading to higher photoluminescence quantum yields (PLQY).
Causality: The wide bandgap of the naphthalene unit can be systematically narrowed by extending the π-conjugation through cross-coupling reactions. This allows for the tuning of emission colors across the visible spectrum. For instance, its derivatives are particularly useful as blue emitters, which are critical for full-color displays and solid-state lighting.[8][9] Triarylborane-carbazole derivatives synthesized from 2,7-dibromo-9-ethyl-carbazole (a related structure) have shown promise as highly efficient blue OLED materials.[9][10]
Innovations in Advanced Polymer Science
The difunctional nature of this compound makes it an excellent monomer for step-growth polymerization, leading to a variety of advanced polymers with unique properties.
Conjugated Microporous Polymers (CMPs) for Environmental Remediation
CMPs are a class of materials characterized by their high surface area and permanent porosity, combined with the electronic properties of conjugated systems.
Causality: When this compound is used as a monomer in reactions like Sonogashira-Hagihara coupling, the rigidity of the naphthalene unit prevents the resulting polymer chains from packing densely. This creates intrinsic microporosity. The conjugated nature of the polymer backbone can then be exploited for applications like gas sorption and separation.
A notable application is the development of CMP-based aerogels for air filtration. These materials, derived from this compound, can form nanotube filters capable of capturing both particulate matter (PM) and volatile organic compounds, such as gaseous iodine, with high efficiency.[1]
Poly(2,7-carbazole)s and Related Conductive Polymers
Carbazole-based polymers are widely studied for their excellent hole-transporting properties and thermal stability.[11] The 2,7-linked polycarbazoles, synthesized from 2,7-dibromocarbazole monomers, offer more extended conjugation and a lower band gap compared to their 3,6-linked counterparts.[11]
Causality: The synthesis of these polymers often involves an initial bromination of carbazole, followed by polymerization of the resulting 2,7-dibromocarbazole monomer via Yamamoto or Suzuki coupling.[12][13] this compound itself can be a precursor to more complex carbazole-containing monomers, further expanding the library of available materials for organic electronics.
Synthetic Strategies and Experimental Protocols
The utility of this compound is unlocked through chemical synthesis. Palladium-catalyzed cross-coupling reactions are the most powerful tools for its functionalization.[14][15]
Caption: Generalized workflow for a Suzuki cross-coupling reaction using this compound.
Exemplary Protocol: Synthesis of a Fluorene-Carbazole Copolymer
This protocol is a representative example of how 2,7-dibromo-functionalized monomers are used in Suzuki polycondensation to create high-performance polymers for organic electronics. This method is adapted from established literature procedures for synthesizing similar copolymers.[13]
Objective: To synthesize a poly[9,9-dioctylfluorene-alt-9-(2-ethylhexyl)carbazole] (PF8Cz) copolymer.
Materials:
-
9,9-dioctyl-2,7-bis(1,3,2-dioxaborinan-2-yl)fluorene (M1)
-
9-(2-ethylhexyl)-2,7-dibromocarbazole (M2) (derived from a 2,7-dibromination process)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Aqueous Potassium Carbonate (K₂CO₃) solution (2 M)
-
Toluene (anhydrous)
-
Methanol
-
Phenylboronic acid (end-capper)
-
Bromobenzene (end-capper)
Procedure:
-
Reactor Setup: In a Schlenk flask equipped with a magnetic stir bar and reflux condenser, add equimolar amounts of monomer M1 and monomer M2.
-
Causality: Using precise 1:1 stoichiometry is crucial in step-growth polymerization to achieve high molecular weight.
-
-
Inert Atmosphere: Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Causality: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the polymerization. An inert atmosphere is non-negotiable for a successful reaction.
-
-
Solvent and Base Addition: Add anhydrous toluene via syringe to dissolve the monomers. Then, add the 2 M K₂CO₃ solution. The mixture will be biphasic.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (typically 1-2 mol% relative to the monomers).
-
Polymerization: Heat the reaction mixture to a vigorous reflux (approx. 90-100 °C) with rapid stirring. Monitor the reaction progress by Gel Permeation Chromatography (GPC) if possible. The reaction typically runs for 24-48 hours.
-
Causality: Heat provides the activation energy for the catalytic cycle. Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, where the reaction occurs.
-
-
End-Capping: After the desired molecular weight is achieved, add a small amount of phenylboronic acid to react with any remaining bromide end-groups, followed by a small amount of bromobenzene to react with any remaining boronic ester end-groups. Continue stirring for another 2-4 hours.
-
Causality: End-capping terminates the polymer chains, which improves the polymer's stability and batch-to-batch consistency by removing reactive end-groups.
-
-
Isolation and Purification: Cool the reaction to room temperature. Separate the organic layer and wash it with water and brine. Precipitate the polymer by slowly adding the toluene solution to a large volume of vigorously stirred methanol.
-
Final Purification: Filter the precipitated polymer fibers. To further purify, re-dissolve the polymer in a minimal amount of a good solvent (like THF or chloroform) and re-precipitate into methanol. Finally, collect the purified polymer and dry it under vacuum at 40-50 °C.
Future Outlook
The versatility of this compound is far from exhausted. Its predictable reactivity and robust chemical nature position it as an ideal platform for future materials innovation. Emerging research focuses on its incorporation into:
-
Chemosensors: The naphthalene core's fluorescence can be modulated by substituents, making its derivatives candidates for selective anion or cation sensors.[16]
-
Energy Storage: As a building block for redox-active polymers and metal-organic frameworks (MOFs), it holds potential for advanced battery and supercapacitor applications.
-
Chiral Materials: Functionalization of the 2,7-positions can lead to atropisomeric structures with unique chiroptical properties for applications in asymmetric catalysis and circularly polarized light emission.
References
- 1. ossila.com [ossila.com]
- 2. This compound = 99.0 HPLC 58556-75-5 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound CAS#: 58556-75-5 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. ossila.com [ossila.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Frontiers | 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Poly(2,7‐carbazole) Derivatives as Semiconductors for Organic Thin‐Film Transistors | Semantic Scholar [semanticscholar.org]
- 13. Carbazole-Fluorene Copolymers with Various Substituents at the Carbazole Nitrogen: Structure—Properties Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | 58556-75-5 | FD62406 | Biosynth [biosynth.com]
Isomers of dibromonaphthalene and their properties
An In-depth Technical Guide to the Isomers of Dibromonaphthalene: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This guide offers a comprehensive exploration of dibromonaphthalene isomers, designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to provide a narrative grounded in the principles of synthetic chemistry, structural analysis, and practical application. We will delve into the causality behind experimental choices, the nuances of isomeric differentiation, and the versatile roles these compounds play in modern science.
The World of Dibromonaphthalene: An Introduction to Isomerism
Naphthalene (C₁₀H₈), the simplest polycyclic aromatic hydrocarbon, consists of two fused benzene rings. Its structure offers two distinct positions for substitution: the α-positions (1, 4, 5, and 8) and the β-positions (2, 3, 6, and 7). When two bromine atoms are introduced onto this scaffold, a total of ten unique positional isomers of dibromonaphthalene (C₁₀H₆Br₂) can be formed.
The specific arrangement of these two bromine atoms profoundly influences the molecule's symmetry, steric hindrance, electronic properties, and, consequently, its physical characteristics and chemical reactivity. This structural diversity makes dibromonaphthalene isomers invaluable as versatile building blocks in fields ranging from medicinal chemistry to materials science. Understanding the properties and synthesis of each isomer is paramount for harnessing their full potential.
Caption: The relationship between naphthalene, its dibrominated isomers, and their resulting properties and applications.
Synthesis and Purification: A Tale of Regioselectivity
The preparation of specific dibromonaphthalene isomers is a study in controlled electrophilic aromatic substitution. The choice of starting material (naphthalene or a monobromonaphthalene), catalyst, solvent, and temperature dictates the regiochemical outcome of the bromination reaction.
Causality in Synthetic Strategy
Direct bromination of naphthalene often yields a mixture of isomers, with the 1,4- and 1,5-isomers frequently predominating.[1] Achieving a high yield of a single, desired isomer typically requires a more nuanced approach. For instance, the bromination of 1-bromonaphthalene can be directed to favor different products based on reaction conditions. At low temperatures in a solvent like methylene chloride, the reaction smoothly affords 1,4-dibromonaphthalene, while photobromination at reflux in carbon tetrachloride yields 1,5-dibromonaphthalene.[2][3]
The synthesis of less common isomers often involves multi-step pathways. The preparation of 1,3-dibromonaphthalene, for example, can be achieved through the dehydrobromination of an intermediate α,2β,3α,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene.[4][5] Similarly, a highly regioselective synthesis of 2,6-dibromonaphthalene involves the proto-debromination of a tetrabromonaphthalene precursor using n-butyllithium.[1]
Experimental Protocol: Selective Synthesis of 1,4-Dibromonaphthalene
This protocol is adapted from established methods for the selective bromination of 1-bromonaphthalene.[2][3]
Objective: To synthesize 1,4-dibromonaphthalene with high regioselectivity.
Materials:
-
1-Bromonaphthalene
-
Liquid Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium thiosulfate (Na₂S₂O₃) solution, saturated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice-salt bath
Procedure:
-
Reaction Setup: In a fume hood, dissolve 1-bromonaphthalene (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the reaction mixture to -30°C using an ice-salt bath.
-
Bromine Addition: Slowly add a solution of bromine (1.0 eq) in dichloromethane to the stirred reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature at -30°C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete after the addition of bromine.
-
Quenching: Once the reaction is complete, carefully quench the excess bromine by adding saturated sodium thiosulfate solution until the orange color disappears.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol) to yield pure 1,4-dibromonaphthalene as a crystalline solid.
Self-Validation: The purity and identity of the product must be confirmed by measuring its melting point and analyzing it via NMR and MS, comparing the data against reference values.
Isomer Separation and Structural Elucidation Workflow
The purification of a specific isomer from a reaction mixture is a critical challenge. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating these closely related compounds.[6][7] Once isolated, a combination of spectroscopic methods is required for unambiguous structural confirmation.
Caption: General workflow for the synthesis, purification, and structural analysis of dibromonaphthalene isomers.
Physicochemical and Spectroscopic Properties: A Comparative Analysis
The ten isomers of dibromonaphthalene, while sharing the same molecular formula and weight, exhibit distinct physical and spectroscopic properties. These differences are the key to their identification and are a direct result of their unique molecular structures.
Table 1: Physical Properties of Dibromonaphthalene Isomers
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 1,2-Dibromonaphthalene | 31153-27-2 | 285.96 | ~66-68 | - |
| 1,3-Dibromonaphthalene | 5438-13-1 | 285.96 | 61-64 | - |
| 1,4-Dibromonaphthalene | 83-53-4 | 285.96 | 80-82 | Light orange-beige crystalline powder |
| 1,5-Dibromonaphthalene | 21131-23-1 | 285.96 | 130-132 | - |
| 1,6-Dibromonaphthalene | 22440-27-1 | 285.96 | 57-59 | - |
| 1,7-Dibromonaphthalene | 58258-65-4 | 285.96 | 63-65 | - |
| 1,8-Dibromonaphthalene | 17135-74-9 | 285.96 | 106-108 | Off-white solid |
| 2,3-Dibromonaphthalene | 13214-70-5 | 285.96 | 142 | White to off-white powder/crystals |
| 2,6-Dibromonaphthalene | 13720-06-4 | 285.97 | 134-136 | - |
| 2,7-Dibromonaphthalene | 58556-83-5 | 285.96 | 140-142 | - |
| (Data compiled from sources:[2][8][9][10][11][12][13][14]) |
The melting point, in particular, is influenced by the isomer's symmetry and how efficiently its molecules can pack into a crystal lattice.[15] More symmetrical isomers, like 1,5- and 2,6-dibromonaphthalene, tend to have higher melting points than their less symmetrical counterparts.
Spectroscopic Fingerprints
Spectroscopy provides the definitive toolkit for distinguishing between isomers.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful techniques for isomer identification. Due to molecular symmetry, each isomer presents a unique number of signals and coupling patterns in its ¹H NMR spectrum. For example, the highly symmetric 1,4- and 1,5-isomers will show simpler spectra than the asymmetric 1,2- or 1,7-isomers.[14][16]
-
Mass Spectrometry (MS): All isomers have the same molecular weight, so the mass spectrum will show a molecular ion (M⁺) peak at m/z ≈ 284/286/288. The key diagnostic feature is the characteristic isotopic pattern for two bromine atoms (⁷⁹Br and ⁸¹Br), which results in a triplet of peaks with a relative intensity ratio of approximately 1:2:1 (M⁺, M⁺+2, M⁺+4).[16][17]
-
Infrared (IR) Spectroscopy: While less definitive for isomer differentiation, IR spectroscopy can confirm the presence of an aromatic naphthalene core and C-Br bonds (typically in the 500-600 cm⁻¹ region).[16]
Protocol: General Spectroscopic Analysis
Objective: To acquire and interpret spectroscopic data for the unambiguous identification of a purified dibromonaphthalene isomer.
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[18][19]
-
MS: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) for analysis by GC-MS or direct infusion.
-
IR (FTIR): Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.[18]
-
-
Data Acquisition:
-
NMR: Acquire ¹H and ¹³C{¹H} spectra on a high-resolution spectrometer (≥400 MHz).
-
MS: Acquire a mass spectrum using electron ionization (EI) to observe the characteristic bromine isotopic pattern.
-
IR: Acquire an infrared spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Interpretation:
-
¹H NMR: Analyze the number of signals, their chemical shifts (ppm), integration values, and splitting patterns (singlets, doublets, triplets) to deduce the proton arrangement on the naphthalene ring.
-
¹³C NMR: Count the number of unique carbon signals to determine the molecular symmetry.
-
MS: Confirm the molecular weight and the presence of two bromine atoms from the M⁺/M⁺+2/M⁺+4 pattern.
-
IR: Identify characteristic absorption bands for aromatic C-H and C-Br stretching.
-
Applications in Drug Development and Materials Science
The true value of dibromonaphthalene isomers lies in their utility as versatile chemical intermediates. The two bromine atoms serve as reactive handles for constructing more complex molecular architectures through reactions like Suzuki, Stille, and Sonogashira cross-couplings.[9]
Caption: Application pathways for dibromonaphthalene isomers in drug discovery and materials science.
Drug Development
The naphthalene core is a privileged scaffold found in many biologically active compounds.[20] Dibromonaphthalenes serve as key starting materials for synthesizing molecules with potential therapeutic value. Research has shown that derivatives of these compounds can exhibit a wide range of activities, including:
The ability to selectively functionalize the two bromine positions allows medicinal chemists to perform structure-activity relationship (SAR) studies, systematically modifying the molecule to optimize its efficacy and selectivity for a biological target.
Materials Science
In the realm of materials science, dibromonaphthalene isomers are crucial for the synthesis of organic semiconductors and conjugated polymers.[9] These materials are at the heart of next-generation organic electronic devices, such as:
-
Organic Light-Emitting Diodes (OLEDs): Used in high-resolution displays and lighting.[2]
-
Organic Photovoltaics (OPVs): Deployed in flexible and lightweight solar cells.[2][9]
The specific isomer used can fine-tune the electronic and photophysical properties (e.g., band gap, charge mobility) of the resulting polymer, demonstrating the direct link between molecular structure and macroscopic function. For example, 2,3-dibromonaphthalene is used as a building block for more complex structures in organic electronics.[8]
Conclusion and Future Outlook
The ten isomers of dibromonaphthalene represent a fascinating case study in chemical diversity. While sharing a common formula, their distinct structures give rise to a unique set of properties and reactivities. This guide has illuminated the causal links between synthetic strategy, molecular structure, physicochemical properties, and ultimate application. For the researcher, a deep understanding of these principles is essential for the rational design of experiments and the development of novel drugs and materials. As synthetic methodologies become more precise and our understanding of structure-property relationships deepens, the strategic use of specific dibromonaphthalene isomers will undoubtedly continue to drive innovation across the scientific landscape.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. Bromination of Naphthalene. Preparation of 1,3-Dibromonaphthalene - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. 1,4-Dibromonaphthalene 83-53-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 12. 1,2-Dibromonaphthalene | C10H6Br2 | CID 226291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1,8-Dibromonaphthalene | 17135-74-9 [chemicalbook.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. 2,3-Dibromonaphthalene [webbook.nist.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. nbinno.com [nbinno.com]
- 21. nbinno.com [nbinno.com]
Navigating the Reactivity of C-Br Bonds in 2,7-Dibromonaphthalene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the reactivity of the carbon-bromine (C-Br) bonds in 2,7-dibromonaphthalene. As a symmetrical and versatile building block, this compound is of significant interest in the synthesis of functional organic materials and complex molecular architectures relevant to drug discovery. This document delves into the nuanced reactivity of its two equivalent C-Br bonds, offering field-proven insights into controlling mono- versus di-functionalization. We will examine a range of pivotal synthetic transformations, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig), Ullmann coupling, and bromine-lithium exchange. Each section is supported by detailed mechanistic discussions, step-by-step experimental protocols, and data-driven insights to empower researchers in leveraging this valuable synthon.
Introduction to this compound: A Symmetrical Building Block
This compound is a crystalline solid with the molecular formula C₁₀H₆Br₂ and a molecular weight of 285.96 g/mol . Its symmetrical structure, with bromine atoms at the β-positions of the naphthalene core, presents a unique canvas for organic synthesis. This symmetry means the two C-Br bonds have identical electronic and steric environments, making their selective functionalization a fascinating chemical challenge.
The naphthalene core itself is a privileged scaffold in medicinal chemistry and materials science, known for its planarity, aromaticity, and ability to intercalate with biological macromolecules. The introduction of bromine atoms at the 2 and 7 positions provides reactive handles for the construction of more complex, conjugated systems. Consequently, this compound serves as a key intermediate in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), as well as in the development of novel pharmaceutical agents.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 58556-75-5 |
| Molecular Formula | C₁₀H₆Br₂ |
| Molecular Weight | 285.96 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 141-142 °C |
| Boiling Point | 339.1 ± 15.0 °C at 760 mmHg |
| Solubility | Soluble in organic solvents such as THF, DMF, and toluene; insoluble in water. |
The Heart of the Matter: Understanding C-Br Bond Reactivity
The reactivity of the C-Br bonds in this compound is governed by a combination of electronic and steric factors, as well as the specific reaction conditions employed. The activation of these bonds is the critical first step in most of its synthetic transformations.
Electronic and Steric Profile
The bromine atoms at the 2 and 7 positions are electronically similar to those in other aryl bromides. The carbon-bromine bond is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles or insertion by low-valent metal catalysts. The naphthalene ring is electron-rich, which can influence the rate of oxidative addition in palladium-catalyzed reactions.
From a steric perspective, the 2 and 7 positions are relatively unhindered compared to the α-positions (1, 4, 5, 8). This accessibility plays a significant role in the kinetics of reactions involving bulky reagents or catalyst complexes.
The Challenge of Selective Mono-functionalization
Given the equivalence of the two C-Br bonds, achieving selective mono-functionalization is a non-trivial pursuit. Statistical mixtures of mono-substituted, di-substituted, and unreacted starting material are often obtained. However, by carefully controlling reaction parameters, a degree of selectivity can be achieved. Key strategies include:
-
Stoichiometry: Using a sub-stoichiometric amount of the coupling partner (typically 0.8-0.95 equivalents) can favor mono-substitution.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can halt the reaction after the first substitution has occurred, minimizing the formation of the di-substituted product.
-
Catalyst and Ligand Choice: The steric and electronic properties of the catalyst and its ligands can influence the rate of the second coupling reaction. Bulky ligands can sometimes disfavor the formation of the di-substituted product.
-
Slow Addition: The slow addition of the limiting reagent can maintain its low concentration throughout the reaction, thereby favoring the mono-adduct.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds
Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the functionalization of this compound. These reactions allow for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.
Figure 1: Generalized catalytic cycles for key palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryls, conjugated polymers, and other complex organic molecules.
Mechanism Snapshot: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Experimental Protocol: Double Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the di-arylation of this compound. For mono-arylation, the stoichiometry of the boronic acid should be adjusted to less than one equivalent.
-
Materials:
-
This compound
-
Arylboronic acid (2.1 equivalents)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Barium hydroxide monohydrate (4 equivalents)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (2.1 equiv), and barium hydroxide monohydrate (4.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 equiv), under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
-
Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important motifs in materials science and medicinal chemistry.
Mechanism Snapshot: The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0). Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst.
Experimental Protocol: Sonogashira Coupling of an Aryl Bromide (General Procedure)
This protocol provides a general method that can be adapted for this compound. For selective mono-alkynylation, careful control of stoichiometry and reaction time is essential.
-
Materials:
-
Aryl bromide (e.g., this compound)
-
Terminal alkyne (1.1-2.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (Et₃N) or another suitable amine base/solvent
-
Anhydrous solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and CuI (0.01-0.03 equiv).
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the terminal alkyne (1.1 equiv for mono-coupling, 2.2 equiv for di-coupling) via syringe.
-
Stir the reaction at room temperature or heat to 50-60 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[4]
-
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. This reaction has become a go-to method for the preparation of anilines and their derivatives, which are ubiquitous in pharmaceuticals and organic materials.[5]
Mechanism Snapshot: The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Pd(II) complex coordinates to the amine. A base then deprotonates the coordinated amine to form a palladium amido complex. Reductive elimination from this complex affords the desired aryl amine and regenerates the Pd(0) catalyst.[5]
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide (General Procedure)
This protocol can be adapted for the amination of this compound. Achieving mono-amination often requires careful selection of the ligand and precise control over the reaction conditions.
-
Materials:
-
Aryl bromide (e.g., this compound)
-
Amine (1.1-2.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.5 equivalents)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
-
Procedure:
-
To a glovebox or a Schlenk flask under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by the aryl bromide and the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[6]
-
Ullmann Coupling: A Classic Route to Biaryls and Diaryl Ethers
The Ullmann reaction is a classic method for the formation of C-C and C-O bonds, typically involving the copper-mediated coupling of aryl halides. While modern palladium-catalyzed methods are often preferred, the Ullmann reaction remains a valuable tool, particularly for the synthesis of symmetrical biaryls (homocoupling).[7][8]
Mechanism Snapshot: The mechanism of the Ullmann homocoupling is thought to involve the formation of an organocopper intermediate via the reaction of the aryl halide with copper. This intermediate can then react with another molecule of the aryl halide, or two organocopper species can couple to form the biaryl product. The reaction often requires high temperatures.
Experimental Protocol: Ullmann Homocoupling (General Concept)
-
General Considerations:
-
Copper Activation: The reactivity of the copper is crucial. Activation can be achieved by washing commercial copper powder with iodine in acetone, followed by an acid wash and drying.
-
Temperature: High temperatures (150-250 °C) are typically required.
-
Solvent: High-boiling, polar aprotic solvents like DMF, NMP, or nitrobenzene are often used. Neat reactions are also possible.
-
Workup: The workup typically involves filtering the hot reaction mixture to remove copper and copper salts, followed by extraction and purification of the product.
-
Bromine-Lithium Exchange: Accessing Nucleophilic Naphthalene Intermediates
Bromine-lithium exchange is a powerful method for converting the electrophilic C-Br bond into a nucleophilic C-Li bond. This transformation opens up a different avenue of reactivity, allowing for the introduction of various electrophiles.
Mechanism Snapshot: The reaction involves the treatment of the aryl bromide with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures. The more electropositive lithium atom exchanges with the bromine atom, generating an aryllithium species and an alkyl bromide.
Figure 2: General workflow for bromine-lithium exchange and subsequent electrophilic quench.
Regioselectivity: In polybrominated aromatic compounds, the regioselectivity of the bromine-lithium exchange is influenced by both steric and electronic factors. For dibromonaphthalenes, exchange at the α-position is often kinetically favored over the β-position. However, for this compound, where both bromines are in β-positions, the selectivity of monolithiation is less predictable and may be sensitive to the specific organolithium reagent and reaction conditions.
Experimental Protocol: Proto-debromination of Tetrabromonaphthalene via Br-Li Exchange
While a specific protocol for the lithiation of this compound is not detailed in the provided search results, the following procedure for the regioselective synthesis of 2,6-dibromonaphthalene from a tetrabromonaphthalene precursor illustrates the practical application of this reaction. This method highlights the preferential exchange of α-bromines.[9][10]
-
Materials:
-
Crude tetrabromonaphthalene mixture (containing 1,2,4,6- and 1,3,5,7-isomers)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
Dissolve the crude tetrabromonaphthalene in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.0 equivalents) dropwise while maintaining the low temperature.
-
Stir the reaction mixture at -78 °C for a short period (e.g., 10-30 minutes).
-
Quench the reaction at low temperature by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the resulting 2,6-dibromonaphthalene by crystallization.[9]
-
Applications in Materials Science and Drug Discovery
The derivatives of this compound have found significant applications in the field of organic electronics, primarily due to the ability to construct extended, conjugated systems. The 2,7-linkage provides a linear and rigid backbone, which is beneficial for charge transport.
Organic Field-Effect Transistors (OFETs): Polymers and small molecules incorporating the 2,7-naphthalene unit have been synthesized and investigated as the active semiconductor layer in OFETs. For instance, derivatives of 2,7-di(anthracen-2-yl)naphthalene have exhibited excellent hole-transport mobility.[11]
Table 2: Representative Performance of OFETs based on Naphthalene Derivatives
| Naphthalene Derivative | Linkage | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| 2,7-di(anthracen-2-yl)naphthalene | Aryl | 3.3 (hole) | > 10⁶ | [11] |
| Poly(2,7-naphthalene) derivatives | Polymer | Varies | Varies | [3] |
Organic Light-Emitting Diodes (OLEDs): The rigid and planar structure of the 2,7-naphthalene core makes it an attractive building block for blue-emitting materials in OLEDs. By attaching suitable chromophores, materials with high photoluminescence quantum yields and good thermal stability can be designed.[12]
Drug Discovery: The naphthalene scaffold is a common feature in many bioactive molecules. The ability to functionalize the 2,7-positions through the reactions described in this guide allows for the synthesis of diverse libraries of compounds for screening in drug discovery programs.
Conclusion and Future Outlook
This compound is a versatile and valuable building block in modern organic synthesis. Its symmetrical structure presents both a challenge and an opportunity for the selective construction of complex molecular architectures. A thorough understanding of the factors governing the reactivity of its C-Br bonds is paramount for its effective utilization.
This guide has provided a comprehensive overview of the key synthetic transformations of this compound, including palladium-catalyzed cross-coupling reactions, Ullmann coupling, and bromine-lithium exchange. While detailed protocols for some reactions on this specific substrate are still emerging in the literature, the general procedures and mechanistic principles outlined here provide a strong foundation for researchers to develop and optimize their own synthetic routes.
Future research in this area will likely focus on the development of more selective and efficient catalytic systems for the mono-functionalization of this compound, as well as the exploration of new derivatives with enhanced properties for applications in materials science and medicinal chemistry. The continued exploration of the rich chemistry of this symmetrical building block promises to yield exciting new discoveries and innovations.
References
- 1. Chemical Synthesis of Substituted Naphthalene Derivatives: A Review [ouci.dntb.gov.ua]
- 2. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 12. chembk.com [chembk.com]
Methodological & Application
Application Notes and Protocols for the Stille Coupling of 2,7-Dibromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2,7-Disubstituted Naphthalenes
The naphthalene core is a privileged scaffold in medicinal chemistry and materials science. Specifically, 2,7-disubstituted naphthalenes are key building blocks for a range of applications, from organic light-emitting diodes (OLEDs) to potent enzyme inhibitors. The Stille cross-coupling reaction offers a robust and versatile method for the synthesis of these valuable compounds from 2,7-dibromonaphthalene.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organotin compound and an organic halide, demonstrating remarkable functional group tolerance and stability of the organostannane reagents to air and moisture.[2][3]
This guide provides an in-depth exploration of the Stille coupling conditions for this compound, offering a detailed mechanistic understanding, a practical experimental protocol, and insights into optimizing reaction outcomes.
Mechanistic Deep Dive: The Palladium Catalytic Cycle
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent then exchanges its organic group with a bromide on the palladium center. This is often the rate-determining step of the cycle.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then participate in a new catalytic cycle.[5]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Key Reaction Components and Their Roles
The success of a Stille coupling reaction hinges on the careful selection of its core components.
-
Palladium Catalyst: Both Pd(0) and Pd(II) sources can be used. Common precatalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). Pd(II) sources like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are also effective as they are reduced in situ to the active Pd(0) species.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard choice, while more electron-rich and bulky ligands like tri(o-tolyl)phosphine (P(o-tol)₃) or XPhos can often improve reaction rates and yields, especially for less reactive aryl bromides.[6]
-
Organostannane Reagent: These reagents are typically air and moisture stable.[2] For the synthesis of 2,7-di(thiophen-2-yl)naphthalene, 2-(tributylstannyl)thiophene is the reagent of choice. The three butyl groups on the tin atom are considered "non-transferable" and remain as byproducts.
-
Solvent: Anhydrous and degassed solvents are essential to prevent unwanted side reactions and catalyst deactivation. Toluene, N,N-dimethylformamide (DMF), and dioxane are commonly used. The choice of solvent can influence reaction rates and solubility of the reactants.
-
Additives: In some cases, additives can significantly enhance the reaction rate. Copper(I) iodide (CuI) is a common additive believed to facilitate the transmetalation step.[6] Lithium chloride (LiCl) can also accelerate the reaction, particularly when using aryl triflates as substrates.
Experimental Protocol: Synthesis of 2,7-Di(thiophen-2-yl)naphthalene
This protocol details the synthesis of 2,7-di(thiophen-2-yl)naphthalene from this compound and 2-(tributylstannyl)thiophene.
Materials:
-
This compound
-
2-(Tributylstannyl)thiophene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Caption: A typical experimental workflow for the Stille coupling reaction.
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.08 mmol, 8 mol%).
-
Seal the flask and subject it to three cycles of evacuation and backfilling with argon or nitrogen.
-
Add anhydrous and degassed toluene (10 mL) via syringe.
-
Add 2-(tributylstannyl)thiophene (2.2 mmol, 2.2 equivalents) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude residue can be directly purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 2,7-di(thiophen-2-yl)naphthalene. For removal of tin byproducts, refer to the "Troubleshooting and Tin Waste Removal" section.
-
Data Presentation: Key Reaction Parameters
The following table summarizes typical reaction conditions for the Stille coupling of this compound.
| Parameter | Recommended Conditions | Rationale |
| Stoichiometry (Stannane:Dibromide) | 2.1 - 2.5 : 1 | A slight excess of the organostannane ensures complete consumption of the dibromonaphthalene. |
| Palladium Catalyst | Pd₂(dba)₃ / P(o-tol)₃ or Pd(PPh₃)₄ | These are robust and commonly available catalyst systems for Stille couplings. |
| Catalyst Loading | 1-5 mol% | Lower catalyst loading is preferred for cost-effectiveness, but higher loading may be necessary for less reactive substrates. |
| Ligand-to-Palladium Ratio | 4:1 | An excess of the ligand helps to stabilize the catalyst and prevent the formation of palladium black. |
| Solvent | Anhydrous Toluene or DMF | Toluene is a good non-polar option, while DMF can be beneficial for less soluble substrates. |
| Temperature | 90 - 120 °C | Elevated temperatures are typically required to drive the reaction to completion. |
| Reaction Time | 12 - 48 hours | Reaction time is dependent on the specific substrates, catalyst, and temperature. |
Troubleshooting and Tin Waste Removal
A significant challenge in Stille coupling is the removal of toxic organotin byproducts.[2]
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature, adding a fresh portion of the catalyst, or trying a different ligand.
-
Homocoupling: The formation of stannane homocoupling products can be a side reaction.[2] This can sometimes be minimized by using a copper(I) additive.
-
Tin Residue Removal:
-
Aqueous KF Wash: A common method involves washing the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This precipitates the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through Celite.
-
Chromatography: Passing the crude product through a plug of silica gel or performing column chromatography can effectively separate the desired product from the tin residues.
-
Conclusion
The Stille coupling of this compound is a powerful and reliable method for the synthesis of 2,7-disubstituted naphthalenes. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can achieve high yields of the desired products. The provided protocol serves as a robust starting point for further optimization and application in the development of novel materials and pharmaceuticals.
References
- 1. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocol: Sonogashira Coupling of 2,7-Dibromonaphthalene with Terminal Alkynes
Introduction: Synthesizing Functional Naphthalene Scaffolds
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium-catalyzed, copper(I) co-catalyzed transformation is renowned for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2]
Naphthalene-based structures functionalized with alkyne moieties are of significant interest as building blocks for organic electronics, fluorescent probes, and complex pharmaceutical intermediates. The 2,7-disubstituted naphthalene core provides a rigid, linear scaffold that can be extended to create highly conjugated systems.
This document provides a detailed guide for researchers on the Sonogashira coupling of 2,7-dibromonaphthalene. We present two distinct, field-proven protocols for achieving selective mono-alkynylation and exhaustive di-alkynylation . The causality behind critical experimental choices is explained to empower scientists to adapt and troubleshoot these procedures effectively.
The Catalytic Heart of the Reaction: Mechanism of Action
The Sonogashira coupling proceeds through two interconnected and synergistic catalytic cycles: a primary palladium cycle and a secondary copper cycle.[3][4] Understanding this mechanism is crucial for optimizing reaction conditions and diagnosing experimental failures.
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl bromide, forming a Pd(II) intermediate. This is often the rate-limiting step for less reactive aryl bromides.[5]
-
The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a highly nucleophilic copper(I) acetylide species.[1]
-
Transmetalation and Reductive Elimination: The copper acetylide then transfers its alkyne group to the palladium(II) complex in a step called transmetalation. The resulting diorganopalladium(II) complex rapidly undergoes reductive elimination to yield the final alkynylated naphthalene product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1][4]
Experimental Design: Strategy and Key Parameters
Substrate Reactivity
This compound is an aryl bromide. The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > OTf > Br >> Cl.[6] Consequently, aryl bromides are less reactive than the corresponding iodides and typically require elevated temperatures to drive the oxidative addition step efficiently.[5][6]
Controlling Selectivity: The Key Role of Stoichiometry
The presence of two equivalent bromine atoms on the naphthalene core allows for the selective synthesis of either mono- or di-alkynylated products. The critical controlling factor is the stoichiometry of the terminal alkyne relative to the dibromonaphthalene.
-
For Mono-alkynylation: A slight substoichiometric amount or a 1:1 molar ratio of the terminal alkyne to this compound is employed. This statistical approach favors the formation of the mono-coupled product, leaving one bromine atom intact for further functionalization if desired.
-
For Di-alkynylation: A molar excess of the terminal alkyne (typically 2.2 to 2.5 equivalents) is used to ensure the reaction goes to completion and both bromine atoms are substituted.
The Catalyst System: Palladium and Copper
A standard and robust catalyst system consists of a palladium(II) precatalyst, such as bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], and a copper(I) salt, typically copper(I) iodide (CuI).[1][4] The Pd(II) precatalyst is reduced in situ to the active Pd(0) species by the amine base or alkyne.[1]
The Base and Solvent Environment
An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves two purposes: neutralizing the HBr generated during the reaction and facilitating the deprotonation of the terminal alkyne to form the copper acetylide.[6] The reaction can be run in a co-solvent system like THF/Et₃N or using the amine itself as the solvent, which can accelerate the reaction.[4][7]
The Imperative of an Inert Atmosphere
Sonogashira reactions must be performed under strictly anaerobic (oxygen-free) conditions.[6][8] Oxygen can lead to two primary detrimental side reactions:
-
Oxidation of the Pd(0) Catalyst: This deactivates the catalyst, often observed as the formation of a black precipitate ("palladium black"), and halts the reaction.[6][9]
-
Glaser Homocoupling: Oxygen promotes the oxidative homocoupling of the terminal alkyne to form a symmetric diyne byproduct, consuming the starting material and complicating purification.[6]
Detailed Experimental Protocols
The following protocols provide a robust starting point. Optimization may be required for specific terminal alkynes.
Protocol 1: Selective Mono-Alkynylation
Synthesis of 2-Bromo-7-(alkynyl)naphthalene
Materials & Reagents Summary
| Reagent | Formula | M.W. | Moles (mmol) | Equivalents | Amount |
|---|---|---|---|---|---|
| This compound | C₁₀H₆Br₂ | 285.97 | 1.0 | 1.0 | 286 mg |
| Terminal Alkyne (R-C≡CH) | - | - | 1.05 | 1.05 | Varies |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.03 | 0.03 | 21 mg |
| Copper(I) Iodide | CuI | 190.45 | 0.05 | 0.05 | 9.5 mg |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | - | - | 5 mL |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | 10 mL |
Procedure:
-
Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (286 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed THF (10 mL) and anhydrous, degassed triethylamine (5 mL) via syringe. Stir the mixture to form a suspension.
-
Degassing: Further degas the solvent mixture by bubbling argon through it for 15-20 minutes.
-
Reagent Addition: Add the terminal alkyne (1.05 mmol) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60 °C in an oil bath and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the dibromonaphthalene starting material and the appearance of two new spots (mono- and di-substituted products) should be observed. Stop the reaction when consumption of the starting material is maximized, typically after 4-8 hours.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite® to remove catalyst residues, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the desired mono-alkynylated product from unreacted starting material and the di-alkynylated byproduct.
Protocol 2: Exhaustive Di-Alkynylation
Synthesis of 2,7-Di(alkynyl)naphthalene
Materials & Reagents Summary
| Reagent | Formula | M.W. | Moles (mmol) | Equivalents | Amount |
|---|---|---|---|---|---|
| This compound | C₁₀H₆Br₂ | 285.97 | 1.0 | 1.0 | 286 mg |
| Terminal Alkyne (R-C≡CH) | - | - | 2.4 | 2.4 | Varies |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.05 | 0.05 | 35 mg |
| Copper(I) Iodide | CuI | 190.45 | 0.10 | 0.10 | 19 mg |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | - | - | 5 mL |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | 10 mL |
Procedure:
-
Setup & Inert Atmosphere: Follow steps 1 and 2 from Protocol 1, using the reagent quantities listed in the table above.
-
Solvent Addition & Degassing: Follow steps 3 and 4 from Protocol 1.
-
Reagent Addition: Add the terminal alkyne (2.4 mmol) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 65-70 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is complete when the starting material and the mono-substituted intermediate are no longer visible. This may take 12-24 hours.
-
Work-up, Extraction, Drying: Follow steps 8, 9, and 10 from Protocol 1.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure 2,7-di(alkynyl)naphthalene.
General Experimental Workflow
The logical flow from preparation to final product is critical for success and reproducibility.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Reaction or Stalled Reaction | 1. Inactive Pd catalyst. 2. Insufficient temperature for aryl bromide activation. 3. Impure reagents poisoning the catalyst. | 1. Use a fresh bottle of palladium catalyst.[6] 2. Increase the reaction temperature in 10 °C increments (e.g., up to 80-90 °C).[5] 3. Ensure reagents and solvents are pure and anhydrous. |
| Black Precipitate (Palladium Black) | 1. Presence of oxygen deactivating the Pd(0) catalyst. 2. Reaction temperature is too high. 3. Solvent choice (anecdotally, THF can sometimes promote this).[9] | 1. Improve degassing technique (use freeze-pump-thaw cycles for best results). Ensure a positive pressure of inert gas.[6] 2. Lower the temperature. 3. Consider an alternative solvent like DMF or toluene.[5] |
| Significant Diyne Byproduct (Glaser Coupling) | 1. Oxygen contamination in the reaction vessel. 2. Copper catalyst concentration may be too high. | 1. Ensure a completely anaerobic environment.[6] 2. Reduce the loading of CuI. 3. As a last resort, switch to a copper-free Sonogashira protocol, which may require different ligands and conditions.[6] |
| Low Yield of Mono-alkynylated Product | 1. Over-reaction leading to the di-substituted product. 2. Incomplete reaction. | 1. Carefully monitor by TLC and stop the reaction before all starting material is consumed. Use slightly less than 1.0 eq of alkyne. 2. If the reaction stalls, a small additional charge of the catalyst may be necessary. |
Safety Precautions
-
Chemical Hazards: Palladium catalysts, copper iodide, organic solvents, and amine bases are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves.
-
Inert Atmosphere: Handle pyrophoric or air-sensitive reagents under an inert atmosphere. Operations involving Schlenk lines should be performed by trained personnel.
-
Ventilation: All procedures should be conducted in a well-ventilated chemical fume hood.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 2,7-Dibromonaphthalene
Introduction: Navigating the Synthesis of Naphthalene Diamines
The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and efficient pathway for the synthesis of aryl amines.[1] This palladium-catalyzed cross-coupling reaction has become an indispensable tool in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance.[2] This guide provides an in-depth exploration of the application of the Buchwald-Hartwig amination to 2,7-dibromonaphthalene, a symmetrical dihaloarene. We will delve into the strategic considerations for achieving selective mono- or di-amination, providing detailed protocols for the synthesis of both 2-amino-7-bromonaphthalene and 2,7-diaminonaphthalene derivatives. Understanding the interplay of catalysts, ligands, and reaction conditions is paramount to controlling the degree of substitution on the naphthalene core, and this document aims to equip researchers with the knowledge to navigate these synthetic challenges.
Theoretical Framework: The Catalytic Cycle and Control of Selectivity
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, association of the amine and subsequent deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.[1]
When applying this reaction to a dihaloarene such as this compound, the primary challenge lies in controlling the extent of the reaction to selectively produce either the mono- or di-aminated product. This selectivity is governed by a delicate balance of several factors:
-
Stoichiometry: The molar ratio of the amine to this compound is a critical determinant. Using a stoichiometric equivalent or a slight excess of the amine will favor mono-amination, while a significant excess of the amine will drive the reaction towards di-amination.
-
Catalyst and Ligand System: The choice of the palladium precursor and, more importantly, the phosphine ligand plays a pivotal role. Bulky, electron-rich phosphine ligands can sterically hinder the second amination step, thus favoring mono-substitution.[2] Conversely, less sterically demanding ligands may facilitate the formation of the di-aminated product.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the formation of the mono-aminated product. Prolonged reaction times and higher temperatures provide the necessary energy to overcome the activation barrier for the second amination.
Visualizing the Process
To better understand the reaction, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Protocols for Selective Amination of this compound
The following protocols provide detailed procedures for the selective synthesis of mono- and di-aminated naphthalene derivatives. These are starting points and may require optimization based on the specific amine used.
Protocol 1: Selective Mono-amination of this compound
This protocol is designed to favor the formation of 2-amino-7-bromonaphthalene derivatives. The key is the use of a slight excess of the amine and carefully controlled reaction time.
Materials and Reagents:
-
This compound
-
Primary or Secondary Amine (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).
-
Reagent Addition: Add this compound (1.0 equivalent) and anhydrous toluene.
-
Amine Addition: Add the amine (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC. The reaction should be stopped once the starting this compound is consumed and before significant formation of the di-aminated product is observed. This typically occurs within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the mono-aminated product from any unreacted starting material and di-aminated byproduct.
Expected Outcome: This procedure should yield the mono-aminated product, 2-amino-7-bromonaphthalene, in moderate to good yields.
Protocol 2: Di-amination of this compound
This protocol is optimized for the synthesis of 2,7-diaminonaphthalene derivatives, employing an excess of the amine and longer reaction times to drive the reaction to completion.
Materials and Reagents:
-
This compound
-
Primary or Secondary Amine (2.5 - 3.0 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
BINAP (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (3.0 equivalents)
-
Anhydrous Toluene or Dioxane
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
TLC plates and developing chamber
-
Recrystallization solvents (e.g., ethanol, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and NaOtBu (3.0 equivalents).
-
Reagent Addition: Add this compound (1.0 equivalent) and anhydrous toluene or dioxane.
-
Amine Addition: Add the amine (2.5 - 3.0 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring for 12-24 hours, or until TLC analysis indicates complete consumption of the mono-aminated intermediate.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude di-aminated product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes). If necessary, column chromatography can be employed.
Expected Outcome: This procedure is expected to produce the 2,7-diaminonaphthalene derivative in good to excellent yields.
Data Presentation: A Guide to Reaction Parameters
The following table summarizes typical reaction conditions for achieving selective mono- and di-amination. It is important to note that these are general guidelines, and optimization may be necessary for specific substrates.
| Parameter | Selective Mono-amination | Selective Di-amination | Rationale |
| Amine (equiv.) | 1.0 - 1.2 | > 2.2 | Stoichiometry is a primary driver of selectivity. |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ | Both are common and effective palladium sources.[3] |
| Ligand | Bulky monophosphines (e.g., XPhos, RuPhos) | Bidentate phosphines (e.g., BINAP, Xantphos) | Steric hindrance of bulky ligands can disfavor the second amination.[2] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu, LiHMDS | Strong, non-nucleophilic bases are generally required. |
| Solvent | Toluene, Dioxane | Toluene, Dioxane | Aprotic solvents are standard for this reaction. |
| Temperature | 80-100 °C | 100-120 °C | Higher temperatures are needed to overcome the activation energy for the second C-N bond formation. |
| Reaction Time | 2-6 hours | 12-24 hours | Shorter times favor the kinetic mono-aminated product. |
Troubleshooting and Field-Proven Insights
-
Incomplete Conversion: If the reaction stalls, consider increasing the catalyst loading, using a more active ligand, or ensuring all reagents and solvents are scrupulously dry and deoxygenated.
-
Side Reactions: A common side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen. This can sometimes be minimized by using a less sterically hindered ligand or by lowering the reaction temperature.
-
Purification Challenges: The separation of mono- and di-aminated products can be challenging due to their similar polarities. Careful selection of the eluent system for column chromatography is crucial. A shallow gradient can often improve separation. For di-aminated products, recrystallization is often a more effective purification method.
-
Amine Reactivity: The nature of the amine (primary vs. secondary, alkyl vs. aryl) will significantly impact the reaction rate and conditions required. Primary amines are generally more reactive than secondary amines.
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful method for the synthesis of valuable mono- and di-aminonaphthalene derivatives. By carefully controlling the reaction parameters, particularly the stoichiometry of the amine, the choice of ligand, and the reaction time and temperature, researchers can selectively steer the reaction towards the desired product. The protocols and insights provided in this guide offer a solid foundation for the successful application of this important transformation in a research and development setting.
References
Application Notes and Protocols for the Polymerization of 2,7-Dibromonaphthalene in Organic Electronics
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of poly(2,7-naphthalene), a promising conjugated polymer for organic electronics, through the polymerization of 2,7-dibromonaphthalene. This document is intended for researchers, scientists, and professionals in materials science and drug development. We delve into the critical aspects of three prevalent polymerization methodologies: Yamamoto, Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions. For each method, we provide a detailed, step-by-step protocol, an explanation of the underlying reaction mechanism, and the scientific rationale for the selection of specific catalysts, ligands, bases, and reaction conditions. Furthermore, this guide includes a comparative analysis of the resulting polymer properties, such as molecular weight and charge carrier mobility, and concludes with a curated list of authoritative references to support the presented protocols and mechanistic discussions.
Introduction: The Significance of Poly(2,7-naphthalene) in Organic Electronics
The field of organic electronics has witnessed exponential growth, driven by the promise of low-cost, flexible, and large-area electronic devices. At the heart of these innovations are organic semiconductor materials, with conjugated polymers being a particularly important class. Naphthalene-based polymers are of significant interest due to the inherent electronic properties of the naphthalene unit, which can be incorporated into polymer backbones to enhance thermal stability and charge transport characteristics.
Poly(2,7-naphthalene) is a conjugated polymer with a rigid backbone that facilitates intermolecular π-π stacking, a crucial factor for efficient charge transport. The 2,7-linkage in the naphthalene unit results in a linear and well-defined polymer chain, which is advantageous for achieving high charge carrier mobilities in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The synthesis of high-quality poly(2,7-naphthalene) is therefore a critical step in the development of high-performance organic electronic devices.
This application note provides a detailed guide to the synthesis of poly(2,7-naphthalene) from this compound using three powerful cross-coupling polymerization techniques.
Polymerization Methodologies and Protocols
The choice of polymerization method significantly impacts the properties of the resulting polymer, including its molecular weight, polydispersity, and ultimately, its performance in electronic devices. Here, we detail the protocols for three widely used methods for the polymerization of this compound.
Yamamoto Coupling Polymerization: A Direct Approach to Poly(2,7-naphthalene)
Yamamoto coupling is a dehalogenative polycondensation reaction that utilizes a zerovalent nickel complex to couple aryl halides. This method is particularly effective for the homopolymerization of dihaloaromatic compounds like this compound.
Causality Behind Experimental Choices:
-
Catalyst System: The Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)) is a common and effective precursor for the active Ni(0) catalyst. The addition of a ligand, such as 2,2'-bipyridine (bpy), is crucial for stabilizing the Ni(0) species and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Solvent: Anhydrous and deoxygenated solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are used to prevent quenching of the highly reactive organometallic intermediates.
-
Temperature: The reaction is typically carried out at elevated temperatures (e.g., 80 °C) to ensure a reasonable reaction rate and to overcome the activation energy for the C-C bond formation.[1]
Experimental Protocol: Yamamoto Polymerization of this compound
| Parameter | Value |
| Monomer | This compound |
| Catalyst | Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] |
| Ligand | 2,2'-Bipyridine (bpy) |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |
| Temperature | 80 °C |
| Reaction Time | 24-48 hours |
Step-by-Step Methodology:
-
Preparation: In a glovebox, add Ni(COD)₂ (1.2 mmol) and 2,2'-bipyridine (1.2 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF (20 mL) to the flask and stir the mixture at 80 °C for 30 minutes to form the active Ni(0) complex. The solution should turn deep red or purple.
-
Monomer Addition: Dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL) in a separate flask and add it to the catalyst mixture via a cannula.
-
Polymerization: Stir the reaction mixture at 80 °C under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours. The polymer will precipitate from the solution as the reaction progresses.
-
Work-up: Cool the reaction to room temperature and pour the mixture into a beaker containing methanol (200 mL) to precipitate the polymer completely.
-
Purification: Filter the crude polymer and wash it sequentially with methanol, acetone, and chloroform to remove catalyst residues and low molecular weight oligomers. Further purification can be achieved by Soxhlet extraction with methanol, acetone, and finally, the desired solvent for the polymer (e.g., chloroform or dichlorobenzene).
-
Drying: Dry the purified polymer under vacuum at 60 °C overnight to yield poly(2,7-naphthalene) as a solid.
Workflow for Yamamoto Polymerization
References
Application Notes and Protocols: Synthesis of 2,7-Disubstituted Naphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2,7-Naphthalene Scaffold
The naphthalene ring system is a cornerstone in medicinal chemistry and materials science, serving as a versatile scaffold for interacting with various biological targets and forming advanced functional materials.[1][2][3][4] Specifically, the 2,7-disubstituted pattern offers a unique linear and rigid geometry that is instrumental in the design of molecules with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][5] Its derivatives are key components in pharmaceuticals, molecular probes, and organic electronics.[6][7]
The synthesis of these derivatives, however, presents a distinct challenge: achieving regioselective functionalization at the C2 and C7 positions while avoiding other isomers. This guide provides an in-depth overview of robust synthetic strategies, explains the rationale behind methodological choices, and offers detailed protocols for the preparation of key 2,7-disubstituted naphthalene intermediates and final products.
Core Synthetic Strategies: From Building Blocks to Functional Molecules
The successful synthesis of 2,7-disubstituted naphthalenes hinges on the selection of an appropriate starting material and a high-yielding functionalization strategy. The most common and effective approaches begin with either 2,7-dihydroxynaphthalene or 2,7-dihalogenated naphthalenes, which serve as versatile platforms for subsequent modifications.
Strategy 1: Functionalization of 2,7-Dihydroxynaphthalene
2,7-Dihydroxynaphthalene (2,7-DHN) is a commercially available and highly valuable starting material due to the reactivity of its hydroxyl groups.[8][9] It is typically produced industrially via the caustic fusion of naphthalene-2,7-disulfonic acid at high temperatures.[10][11] The two hydroxyl groups provide an entry point for various transformations, most notably the conversion to triflates, which are excellent leaving groups for palladium-catalyzed cross-coupling reactions.
Conversion of Hydroxyls to Triflates: Activating the Naphthalene Core
The transformation of the phenolic hydroxyl groups into trifluoromethanesulfonate (triflate, -OTf) groups is a critical activation step. This conversion dramatically enhances the electrophilicity of the C2 and C7 positions, making them amenable to a wide range of C-C and C-N bond-forming reactions. The reaction is typically performed using triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine or triethylamine.
Strategy 2: Palladium-Catalyzed Cross-Coupling of 2,7-Dihalogenated Naphthalenes
The most powerful and versatile methods for synthesizing 2,7-disubstituted naphthalene derivatives involve palladium-catalyzed cross-coupling reactions starting from 2,7-dihalonaphthalenes (e.g., 2,7-dibromo- or 2,7-diiodonaphthalene). These reactions allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.[12][13]
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is the preeminent method for constructing biaryl systems. It involves the reaction of an organoboron reagent (boronic acid or ester) with an aryl halide.[14][15] The reaction is prized for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing reagents.
Causality Behind the Method: The choice of catalyst, ligand, and base is critical for success.
-
Catalyst: Palladium complexes such as Pd(PPh₃)₄ or pre-catalysts like PEPPSI-IPr are commonly used.[16]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[14]
-
Ligand: The phosphine ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
For the synthesis of aryl amines, which are prevalent in pharmaceuticals, the Buchwald-Hartwig amination is the method of choice.[17] This reaction couples an amine with an aryl halide, offering a significant advantage over classical methods that often require harsh conditions.[17]
Causality Behind the Method:
-
Ligands: The development of sterically hindered and electron-rich phosphine ligands (e.g., BINAP, DavePhos, XPhos) was a breakthrough for this reaction.[18] These ligands promote the crucial reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.
-
Base: A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, forming the active amide nucleophile.[7]
// Invisible nodes for product labels product [label="Ar-NR₂", shape=plaintext, fontcolor="#34A853"]; Amido_complex -> product [style=invis]; } Caption: The catalytic cycle for C-N bond formation.
C. Sonogashira and Stille Couplings: Expanding the Toolbox
The Sonogashira coupling provides a reliable route to 2,7-dialkynylnaphthalenes by reacting terminal alkynes with 2,7-dihalonaphthalenes.[19][20][21] This reaction uniquely employs a dual catalytic system of palladium and copper(I).[19][21] The Stille coupling , which uses organotin reagents, is another effective C-C bond-forming reaction, valued for its tolerance of a wide array of functional groups, though the toxicity of tin reagents is a significant drawback.[22][23][24][25]
Data Presentation: Comparison of Cross-Coupling Reactions
| Reaction Type | Bond Formed | Key Reagents | Typical Catalyst/Ligand | Base | Advantages |
| Suzuki-Miyaura | C(sp²)-C(sp²) | Boronic acid/ester | Pd(PPh₃)₄, PEPPSI-IPr | K₂CO₃, Cs₂CO₃ | Low toxicity, mild conditions, high functional group tolerance.[14] |
| Buchwald-Hartwig | C(sp²)-N | Primary/secondary amine | Pd₂(dba)₃ / XPhos, BINAP | NaOtBu, K₃PO₄ | Broad amine scope, excellent for aryl amine synthesis.[7][17] |
| Sonogashira | C(sp²)-C(sp) | Terminal alkyne | PdCl₂(PPh₃)₂ + CuI | Et₃N, Piperidine | Direct alkynylation, reliable for enyne synthesis.[19][21] |
| Stille | C(sp²)-C(sp²) | Organostannane | Pd(PPh₃)₄ | (Often none) | Very high functional group tolerance, stable reagents.[24][25] |
Experimental Protocols
Protocol 1: Synthesis of 2,7-bis(4-methoxyphenyl)naphthalene via Suzuki-Miyaura Coupling
This protocol describes the double Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 mmol, 286 mg)
-
4-Methoxyphenylboronic acid (2.5 mmol, 380 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)
-
Toluene (15 mL)
-
Ethanol (5 mL)
-
Water (5 mL)
-
Argon or Nitrogen gas supply
Equipment:
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Schlenk line or inert atmosphere setup
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble the flask and condenser, and purge the system with argon or nitrogen for 15 minutes to ensure anaerobic conditions.
-
Reagent Addition: To the flask, add this compound, 4-methoxyphenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Solvent Addition: Add the solvent mixture of toluene, ethanol, and water via syringe.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2,7-bis(4-methoxyphenyl)naphthalene.
Protocol 2: Synthesis of N2,N7-Di(morpholino)naphthalene via Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed amination of this compound with morpholine.
Materials:
-
This compound (1.0 mmol, 286 mg)
-
Morpholine (2.4 mmol, 209 mg, 0.21 mL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 38 mg)
-
Sodium tert-butoxide (NaOtBu) (2.8 mmol, 269 mg)
-
Anhydrous Toluene (10 mL)
-
Argon or Nitrogen gas supply
Equipment:
-
Schlenk tube or sealed reaction vessel
-
Magnetic stirrer and hotplate (with oil bath)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to the Schlenk tube.
-
Reagent Addition: Add anhydrous toluene followed by morpholine via syringe.
-
Reaction: Seal the tube tightly and heat the mixture in an oil bath to 100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 16-24 hours.
-
Workup: Cool the reaction to room temperature. Quench the reaction by carefully adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue by flash chromatography on silica gel to obtain the desired product.
Conclusion
The synthesis of 2,7-disubstituted naphthalene derivatives is a field rich with strategic possibilities, largely enabled by the power and precision of modern palladium-catalyzed cross-coupling reactions. By starting with versatile building blocks like 2,7-dihydroxynaphthalene or 2,7-dihalonaphthalenes, researchers can access a vast chemical space of diaryl, diamino, and dialkynyl naphthalenes. A thorough understanding of the causality behind the choice of catalysts, ligands, and reaction conditions, as described in these notes, is paramount for achieving high yields and purity, thereby accelerating the discovery and development of novel pharmaceuticals and functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective [ouci.dntb.gov.ua]
- 5. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cas 582-17-2,2,7-Dihydroxynaphthalene | lookchem [lookchem.com]
- 9. 2,7-Dihydroxynaphthalene 2,7-Naphthalenediol [sigmaaldrich.com]
- 10. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents [patents.google.com]
- 11. 2,7-Dihydroxynaphthalene synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemical Synthesis of Substituted Naphthalene Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of Naphthaleman Family Utilizing Regiocontrolled Benzannulation: Unique Molecules Composed of Multisubstituted Naphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. rsc.org [rsc.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. Nonstoichiometric Stille Coupling Polycondensation for Synthesizing Naphthalene-Diimide-Based π-Conjugated Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. Stille Coupling [organic-chemistry.org]
Application Note & Protocol: Synthesis of Porous Organic Polymers from 2,7-Dibromonaphthalene for Advanced Applications
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of Porous Organic Polymers (POPs) utilizing 2,7-dibromonaphthalene as a primary building block. POPs are a class of materials characterized by high surface areas, tunable porosity, and exceptional thermal and chemical stability, making them highly valuable in diverse scientific fields.[1] Naphthalene-based POPs, in particular, offer a rigid and π-conjugated backbone, conferring unique properties applicable to gas storage, separation, heterogeneous catalysis, and as scaffolds in drug development.[2][3] This document details two primary synthetic routes: Yamamoto homo-coupling and Suzuki-Miyaura cross-coupling polymerization. Each protocol is presented with step-by-step instructions, explanations for critical experimental choices, and methods for purification and characterization to ensure reproducible and verifiable results.
Introduction: The Strategic Value of this compound in POPs
Porous Organic Polymers (POPs) are constructed from organic monomers linked by strong covalent bonds, forming robust, network structures.[4] Their utility stems from a combination of low density, inherent porosity, and the vast potential for chemical functionalization.[1][5]
The choice of monomer is critical in defining the final properties of the polymer. This compound is an exceptional building block for several key reasons:
-
Rigidity and Planarity: The naphthalene core is a rigid, planar aromatic system. This structural rigidity prevents the polymer chains from collapsing upon solvent removal, which is essential for creating and maintaining permanent porosity.
-
Defined Geometry: The 2,7-substitution pattern provides a "kinked" or bent geometry (C2v symmetry). This contrasts with linear monomers (like 4,4'-dibromobiphenyl) and promotes the formation of three-dimensional, amorphous networks with high free volume and surface area.
-
Chemical Reactivity: The two bromine atoms are excellent leaving groups for transition-metal-catalyzed cross-coupling reactions, which are among the most efficient methods for forming C-C bonds and constructing robust polymer backbones.[6]
-
π-Conjugation: The extended π-electron system of the naphthalene unit can be incorporated into conjugated microporous polymers (CMPs), which have interesting electronic and optical properties for applications in sensing and photocatalysis.[7][8]
This guide focuses on two powerful and widely used palladium- and nickel-catalyzed polymerization methods to leverage these molecular features.
Synthetic Pathways and Mechanistic Considerations
The synthesis of POPs from this compound is primarily achieved through metal-catalyzed cross-coupling reactions. The two most effective strategies are Yamamoto and Suzuki polymerizations.
Yamamoto Homo-Coupling
Yamamoto coupling is a reductive dehalogenation reaction that couples two aryl halides to form a new C-C bond, typically using a zero-valent nickel catalyst, such as bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]. This method is ideal for creating a homopolymer consisting solely of 2,7-naphthalene units.
The reaction proceeds via an oxidative addition of the C-Br bond to the Ni(0) center, followed by reductive elimination to form the new C-C bond and regenerate the catalyst. The driving force is the formation of stable nickel(II) bromide.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a more versatile method that allows for the creation of copolymers by reacting an organohalide (this compound) with an organoboron compound (e.g., a diboronic acid or its ester) in the presence of a palladium catalyst and a base.[9] This enables precise control over the chemical composition and properties of the resulting POP. For instance, copolymerizing with a phenyl diboronic acid introduces phenylene units into the polymer backbone.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of the naphthalene monomer.[9]
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[9]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[9]
Below is a workflow diagram illustrating the general process from monomer selection to final application.
Caption: General workflow for POP synthesis.
Detailed Experimental Protocols
Safety Precaution: These protocols involve flammable solvents, reactive organometallic compounds, and high temperatures. All procedures must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be run under an inert atmosphere (Argon or Nitrogen) unless otherwise specified.
Protocol 1: Synthesis of Poly(2,7-naphthalene) via Yamamoto Coupling
This protocol describes the homo-polymerization of this compound to yield a POP composed exclusively of naphthalene units.
Caption: Yamamoto homo-coupling of this compound.
Materials & Reagents:
-
This compound (1.00 g, 3.50 mmol)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (1.15 g, 4.20 mmol)
-
2,2'-Bipyridyl (0.66 g, 4.20 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (50 mL)
-
Methanol (500 mL)
-
Hydrochloric acid (5 M aqueous solution)
-
Deionized Water, Tetrahydrofuran (THF), Chloroform
Procedure:
-
Reactor Setup: In a glovebox, add Ni(COD)₂ (1.15 g) and 2,2'-bipyridyl (0.66 g) to a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet.
-
Catalyst Activation: Outside the glovebox, under a positive flow of nitrogen, add anhydrous DMF (25 mL) via cannula. Heat the mixture to 80°C and stir for 30 minutes. A deep-red or violet color indicates the formation of the active Ni(0) complex.
-
Scientist's Note: The bipyridyl ligand is crucial. It stabilizes the Ni(0) species and accelerates the oxidative addition step, preventing catalyst decomposition.
-
-
Monomer Addition: Dissolve this compound (1.00 g) in anhydrous DMF (25 mL) and add it to the reaction flask via cannula.
-
Polymerization: Maintain the reaction mixture at 80°C with vigorous stirring for 48 hours. The formation of a solid precipitate is expected as the polymer grows and becomes insoluble.
-
Quenching and Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing 500 mL of methanol with vigorous stirring. A solid will precipitate.
-
Initial Purification: Collect the solid by vacuum filtration. Wash the precipitate thoroughly with 5 M HCl to remove nickel salts (the solid will lighten in color), followed by deionized water until the filtrate is neutral, and finally with methanol.
-
Soxhlet Extraction: Dry the polymer in a vacuum oven overnight. Purify the solid by Soxhlet extraction, sequentially washing with THF, chloroform, and methanol (each for 24 hours) to remove any remaining oligomers, unreacted monomer, and catalyst residues.
-
Scientist's Note: Soxhlet extraction is a critical step for achieving high purity and accurate porosity measurements. The choice of solvents covers a range of polarities to remove different types of impurities.
-
-
Final Product: Dry the purified polymer under high vacuum at 120°C for 24 hours to obtain the final porous poly(2,7-naphthalene) as a fine powder.
Protocol 2: Synthesis of a Naphthalene-Phenylene POP via Suzuki Coupling
This protocol details the copolymerization of this compound with 1,4-benzenediboronic acid bis(pinacol) ester.[6]
Caption: Suzuki co-polymerization scheme.
Materials & Reagents:
-
This compound (572 mg, 2.00 mmol)
-
1,4-Benzenediboronic acid bis(pinacol) ester (660 mg, 2.00 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (92 mg, 0.08 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (1.10 g, 8.00 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (40 mL)
-
Deionized Water (10 mL)
-
Methanol (500 mL)
Procedure:
-
Reactant Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (572 mg), 1,4-benzenediboronic acid bis(pinacol) ester (660 mg), and Pd(PPh₃)₄ (92 mg).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum backfilling with argon or nitrogen.
-
Scientist's Note: Oxygen can oxidize the triphenylphosphine ligands and the Pd(0) center, deactivating the catalyst. Removing all oxygen is critical for efficient polymerization.
-
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous DMF (40 mL). Separately, dissolve K₂CO₃ (1.10 g) in deionized water (10 mL) and degas the solution by bubbling with argon for 20 minutes. Add the degassed aqueous base solution to the reaction flask via syringe.
-
Polymerization: Heat the reaction mixture to 100°C and stir vigorously for 72 hours. A solid precipitate will form as the reaction progresses.
-
Quenching and Precipitation: After cooling to room temperature, pour the mixture into 500 mL of vigorously stirring methanol.
-
Purification and Final Product: Collect the solid by vacuum filtration. Wash thoroughly with water and then methanol. The subsequent purification follows the same Soxhlet extraction and drying procedure as described in Protocol 1 (Steps 7 and 8).
Characterization and Data Analysis
To confirm the successful synthesis and porous nature of the polymers, a suite of characterization techniques is required.
| Technique | Purpose | Expected Result for Naphthalene-based POPs |
| FTIR Spectroscopy | Confirm covalent bond formation and absence of monomer C-Br stretches. | Disappearance of C-Br vibrational bands (~550-650 cm⁻¹). Appearance of characteristic aromatic C-H and C=C stretching and bending modes. |
| Solid-State ¹³C NMR | Verify the polymer backbone structure. | Broad signals in the aromatic region (120-140 ppm) corresponding to the naphthalene and (if applicable) phenylene carbons. |
| Thermogravimetric Analysis (TGA) | Assess thermal stability. | High thermal stability, with decomposition temperatures typically >400°C under a nitrogen atmosphere. |
| N₂ Adsorption-Desorption at 77 K | Determine porosity and surface area. | Type I or Type IV isotherm, indicating a microporous or hierarchical micro-/mesoporous structure.[10] |
| Brunauer-Emmett-Teller (BET) Analysis | Calculate the specific surface area from N₂ adsorption data. | Surface areas can range from moderate (~300 m²/g) to high (>1000 m²/g) depending on the synthetic conditions and monomer geometry.[3][11] |
| Scanning Electron Microscopy (SEM) | Visualize the polymer morphology. | Typically reveals agglomerated, amorphous particles. |
Applications in Research and Drug Development
The POPs synthesized from this compound are not merely academic curiosities; they possess tangible applications for the target audience.
-
Heterogeneous Catalysis: The porous network can be used as a robust support for metal nanoparticles (e.g., Palladium).[3] These supported catalysts are highly valuable in pharmaceutical synthesis for performing cross-coupling reactions (such as Suzuki or Heck reactions) with the key advantages of easy catalyst recovery and reuse, minimizing metal contamination in the final drug product.[12]
-
Adsorption and Separation: The high surface area and π-rich aromatic backbone make these materials excellent adsorbents for organic molecules.[13] This can be applied to the removal of organic pollutants from wastewater or for the separation of valuable small molecules during downstream processing in drug manufacturing.[10][14][15]
-
Drug Delivery Scaffolds: While not a primary focus, the porous voids can be investigated for loading and controlled release of therapeutic agents, although this application requires careful functionalization to ensure biocompatibility.
References
- 1. Advances in porous organic polymers: syntheses, structures, and diverse applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Porous organic polymers: a promising platform for efficient photocatalysis - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Porous organic polymers for Li-chemistry-based batteries: functionalities and characterization studies | Performance Analytics [scinapse.io]
- 6. benchchem.com [benchchem.com]
- 7. Emerging applications of porous organic polymers in visible-light photocatalysis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. A physicochemical introspection of porous organic polymer photocatalysts for wastewater treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2,7-Dibromonaphthalene for the Synthesis of Advanced OLED Materials
Abstract
Organic Light-Emitting Diodes (OLEDs) represent a transformative technology in modern displays and lighting, offering superior contrast, energy efficiency, and design flexibility.[1] The performance of these devices is intrinsically linked to the molecular architecture of the organic materials employed. This guide focuses on the strategic use of 2,7-dibromonaphthalene as a pivotal building block for synthesizing high-performance OLED materials. The rigid and planar naphthalene core provides a robust scaffold for creating materials with desirable thermal stability and electronic properties.[2][3] This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and key performance metrics of materials derived from this versatile precursor, intended for researchers and scientists in the field of organic electronics.
Introduction: The Significance of the Naphthalene Core in OLEDs
The naphthalene moiety is a highly valuable component in the design of materials for organic electronics.[2][4] Its extended π-conjugated system forms the foundation for molecules capable of efficient charge transport and light emission.[1] Specifically, the 2,7-disubstituted naphthalene scaffold offers a linear and rigid molecular geometry, which can lead to materials with high thermal stability and well-defined electronic properties. The bromine atoms in this compound serve as versatile synthetic handles, allowing for the introduction of a wide array of functional groups through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[5][6] This functionalization is key to tuning the material's properties for specific roles within an OLED device, including as hole-transporting layers (HTLs), electron-transporting layers (ETLs), and emissive materials.[4]
Synthetic Strategies for Functionalizing this compound
The conversion of this compound into functional OLED materials primarily relies on modern cross-coupling methodologies. The choice of reaction dictates the type of material synthesized.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for creating carbon-carbon bonds, enabling the extension of the π-conjugated system of the naphthalene core. This is particularly useful for synthesizing blue-light-emitting polymers and small molecules.[2] By coupling this compound with various arylboronic acids or esters, a diverse range of materials with tailored electronic and photophysical properties can be accessed.
Key applications include:
-
Emissive Materials: Introducing chromophoric aryl groups can lead to materials with strong fluorescence and high quantum yields.[7]
-
Host Materials: Building larger, wide-bandgap molecules to host phosphorescent or TADF guest emitters in the emissive layer.[8]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is instrumental in synthesizing hole-transporting materials (HTMs) by forming carbon-nitrogen bonds.[5][9] This reaction is used to couple this compound with primary or secondary aromatic amines, often leading to polymers or dendrimers with excellent hole mobility and thermal stability.[5][10]
Key applications include:
-
Hole-Transporting Layers (HTLs): The resulting triarylamine-containing naphthalene structures are electron-rich and facilitate the efficient injection and transport of holes from the anode to the emissive layer.[5]
Below is a diagram illustrating the primary synthetic pathways from this compound to key classes of OLED materials.
Caption: Synthetic pathways from this compound to OLED materials.
Detailed Experimental Protocol: Synthesis of a Naphthalene-Based Hole-Transporting Polymer via Buchwald-Hartwig Amination
This protocol details the synthesis of a representative hole-transporting polymer, poly[N,N'-(naphthalene-2,7-diyl)bis(N,N'-diphenylamine)] (PNP-DPA), through a palladium-catalyzed Buchwald-Hartwig amination.
Materials and Reagents
| Reagent/Material | Purity | Supplier | Notes |
| This compound | 98% | Commercially Available | --- |
| Diphenylamine | 99% | Commercially Available | --- |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | --- | Commercially Available | Catalyst Precursor |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 98% | Commercially Available | Ligand |
| Sodium tert-butoxide (NaOt-Bu) | 97% | Commercially Available | Base |
| Toluene | Anhydrous | Commercially Available | Solvent |
| Methanol | ACS Grade | Commercially Available | For Precipitation |
| Acetone | ACS Grade | Commercially Available | For Washing |
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.00 g, 3.50 mmol), diphenylamine (1.18 g, 7.00 mmol), and sodium tert-butoxide (0.81 g, 8.40 mmol) to a 100 mL Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ (32 mg, 0.035 mmol) and P(t-Bu)₃ (28 mg, 0.14 mmol) in 10 mL of anhydrous toluene. Stir for 10 minutes until the solution is homogeneous.
-
Initiation of Reaction: Add the catalyst solution to the Schlenk flask containing the monomers and base. Add an additional 30 mL of anhydrous toluene to the flask.
-
Reaction Conditions: Seal the Schlenk flask and remove it from the glovebox. Heat the reaction mixture to 110 °C with vigorous stirring under a nitrogen atmosphere for 24 hours. The formation of a precipitate (sodium bromide) is typically observed as the reaction progresses.[10]
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with 50 mL of toluene. c. Slowly pour the solution into 500 mL of vigorously stirring methanol to precipitate the polymer. d. Filter the resulting fibrous solid using a Büchner funnel. e. Wash the collected solid sequentially with 100 mL of methanol and 100 mL of acetone to remove residual monomers and catalyst byproducts. f. Redissolve the polymer in a minimal amount of tetrahydrofuran (THF) and reprecipitate it into methanol. g. Filter the purified polymer and dry it under vacuum at 60 °C for 24 hours.
Characterization
The synthesized polymer should be characterized to confirm its structure and properties:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[3]
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
The following diagram outlines the workflow for the synthesis and characterization of the naphthalene-based hole-transporting polymer.
Caption: Workflow for the synthesis and characterization of PNP-DPA.
Properties and Performance of Naphthalene-Based OLED Materials
The incorporation of the 2,7-naphthalene core imparts several advantageous properties to OLED materials.
| Property | Typical Range/Value | Significance in OLEDs |
| Thermal Stability (Td, 5% weight loss) | > 300 °C | Ensures device longevity and stability during operation.[3] |
| HOMO Energy Level | -5.2 to -5.8 eV | Facilitates efficient hole injection from the anode.[3] |
| LUMO Energy Level | -2.0 to -2.5 eV | Influences electron transport and the material's band gap.[3] |
| Band Gap | 2.7 to 3.5 eV | Determines the color of emission for emissive materials and suitability for host materials.[3] |
| Photoluminescence Quantum Yield (PLQY) | Moderate to High | High PLQY is crucial for high-efficiency emissive layers. |
When incorporated into OLED devices, materials derived from this compound have demonstrated promising performance. For example, naphthalene-based polymers used as hole-transporting layers can contribute to devices with high external quantum efficiencies (EQEs) and good operational stability. Similarly, naphthalene-embedded emitters have been shown to achieve narrow-band blue emission, which is critical for high-color-purity displays.[11]
Conclusion
This compound is a highly effective and versatile building block for the synthesis of a wide range of OLED materials. Its rigid structure and amenability to functionalization via established palladium-catalyzed cross-coupling reactions allow for the precise tuning of material properties. The protocols and data presented in this guide demonstrate the utility of this compound in developing thermally stable and electronically suitable materials for high-performance OLED applications. This foundational knowledge can aid researchers in the rational design of novel materials for next-generation displays and lighting.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. oled-intermediates.com [oled-intermediates.com]
- 5. osti.gov [osti.gov]
- 6. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald–Hartwig Amination (Journal Article) | OSTI.GOV [osti.gov]
- 10. osti.gov [osti.gov]
- 11. scite.ai [scite.ai]
Application of 2,7-Dibromonaphthalene in OFETs: A Guide to High-Mobility Organic Semiconductors
Introduction: The Strategic Role of the Naphthalene Core in Organic Electronics
In the pursuit of next-generation flexible and low-cost electronics, the design of high-performance organic semiconductor materials is paramount. The molecular architecture of these materials dictates their solid-state packing, electronic properties, and ultimately, their charge-transport characteristics in devices like Organic Field-Effect Transistors (OFETs).[1] 2,7-Dibromonaphthalene has emerged as a strategically important building block in this field.[2] Its rigid, planar aromatic core provides an excellent platform for extending π-conjugation, while the bromine substituents at the 2 and 7 positions offer versatile handles for synthetic modification through powerful cross-coupling reactions.[3] This symmetrical substitution pattern allows for the creation of linear, well-defined molecular structures that can facilitate efficient intermolecular charge hopping, a critical factor for achieving high charge carrier mobility.[4]
This guide provides an in-depth exploration of the application of this compound in OFETs, focusing on the synthesis of a high-performance derivative, the fabrication of OFET devices, and a comparative analysis of their performance. The protocols and insights presented herein are designed for researchers and scientists aiming to develop and characterize novel organic semiconductor materials.
Featured Material: 2,7-di(anthracen-2-yl)naphthalene (2,7-DAN)
Among the various derivatives of this compound, 2,7-di(anthracen-2-yl)naphthalene (2,7-DAN) stands out for its reported high hole-transport mobility. The fusion of the naphthalene core with two anthracene wings creates an extended, rigid, and planar π-system. This structural feature is highly conducive to strong π-π stacking in the solid state, which is a key prerequisite for efficient charge transport.
Synthesis of 2,7-di(anthracen-2-yl)naphthalene via Suzuki-Miyaura Coupling
The synthesis of 2,7-DAN is readily achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and mild reaction conditions.[5][6][7] The causality behind this choice of reaction lies in its efficiency in forming C-C bonds between aryl halides and arylboronic acids.
Caption: Suzuki-Miyaura coupling for the synthesis of 2,7-DAN.
Experimental Protocol: Synthesis of 2,7-DAN
This protocol is a self-validating system; successful synthesis will be confirmed by standard characterization techniques like NMR spectroscopy and mass spectrometry.
-
Reagent Preparation:
-
To a 250 mL Schlenk flask, add this compound (1.0 mmol, 286 mg), anthracene-2-boronic acid (2.5 mmol, 555 mg), and potassium carbonate (4.0 mmol, 552 mg).
-
Rationale: An excess of the boronic acid is used to drive the reaction to completion. Potassium carbonate is a common and effective base for activating the boronic acid for transmetalation.[8]
-
-
Inert Atmosphere:
-
Seal the flask and subject it to three cycles of evacuation and backfilling with high-purity argon or nitrogen.
-
Rationale: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Removing oxygen prevents catalyst degradation and unwanted side reactions like the homocoupling of the boronic acid.
-
-
Solvent Addition:
-
Add a degassed solvent mixture of toluene (20 mL) and water (5 mL) to the flask via cannula or syringe.
-
Rationale: A biphasic solvent system is often used in Suzuki couplings. Toluene dissolves the organic reactants, while the inorganic base is soluble in water. Degassing the solvent is crucial to maintain an inert atmosphere.
-
-
Catalyst Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).
-
Rationale: Pd(PPh₃)₄ is a common and effective pre-catalyst that readily forms the active Pd(0) species required for the catalytic cycle.
-
-
Reaction:
-
Heat the reaction mixture to 90 °C with vigorous stirring for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting this compound is consumed.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and add deionized water (30 mL).
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield 2,7-DAN as a solid.
-
OFET Device Fabrication and Characterization
The performance of an organic semiconductor is evaluated by fabricating it into an OFET. The Bottom-Gate, Top-Contact (BGTC) architecture is a widely used and reliable configuration for this purpose.[4] Solution shearing is a powerful deposition technique for achieving highly crystalline and ordered thin films, which can lead to enhanced charge carrier mobility.[8]
Caption: Bottom-Gate, Top-Contact (BGTC) OFET architecture.
Experimental Protocol: OFET Fabrication and Characterization
This workflow provides a systematic approach to device fabrication and testing.
Caption: Experimental workflow for OFET fabrication and characterization.
-
Substrate Preparation:
-
Use heavily n-doped silicon wafers with a 200-300 nm thermally grown silicon dioxide (SiO₂) layer as the substrate. The doped silicon acts as the gate electrode, and the SiO₂ serves as the gate dielectric.
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen.
-
Rationale: A pristine substrate surface is critical for uniform film formation and a good semiconductor-dielectric interface.
-
-
Dielectric Surface Treatment:
-
Treat the SiO₂ surface with octadecyltrichlorosilane (OTS) by vapor deposition or solution immersion. This creates a hydrophobic self-assembled monolayer (SAM).
-
Rationale: The OTS treatment reduces charge trapping at the dielectric surface and promotes the growth of a highly ordered organic semiconductor film, which is crucial for high mobility.[9]
-
-
Semiconductor Solution Preparation:
-
Prepare a 5-10 mg/mL solution of purified 2,7-DAN in a high-boiling-point solvent such as 1,2,4-trichlorobenzene or o-dichlorobenzene.
-
Heat the solution at 80-100 °C with stirring to ensure complete dissolution.
-
-
Solution Shearing Deposition:
-
Preheat the OTS-treated substrate to a specific temperature (e.g., 90 °C) on the solution shearing stage.
-
Dispense a small volume of the hot 2,7-DAN solution at the edge of a shearing blade held at a small angle and close proximity to the substrate.
-
Move the blade across the substrate at a constant, slow speed (e.g., 0.1-1.0 mm/s).
-
Rationale: Solution shearing promotes the growth of large, crystalline domains of the organic semiconductor by controlling the solvent evaporation rate at the meniscus. This high degree of crystallinity is directly linked to improved charge transport.
-
-
Annealing:
-
Anneal the deposited film at a temperature just below its melting point (e.g., 120-150 °C) in a nitrogen-filled glovebox for 30-60 minutes.
-
Rationale: Thermal annealing can improve the crystallinity and morphology of the film, reducing grain boundaries and enhancing charge mobility.
-
-
Electrode Deposition:
-
Deposit the source and drain electrodes on top of the semiconductor film by thermal evaporation of gold (Au) through a shadow mask. A typical channel length (L) is 50 µm and channel width (W) is 1000 µm.
-
Rationale: Gold is chosen for its high work function, which generally facilitates efficient hole injection into p-type organic semiconductors. The top-contact configuration minimizes potential damage to the semiconductor during the deposition process.[3]
-
-
Device Characterization:
-
Perform electrical measurements in an inert atmosphere using a semiconductor parameter analyzer connected to a probe station.
-
Measure the output characteristics (Drain Current, I_D vs. Drain-Source Voltage, V_DS) at various Gate-Source Voltages (V_GS).
-
Measure the transfer characteristics (I_D vs. V_GS) at a constant, high V_DS.
-
The field-effect mobility (µ) in the saturation regime is calculated from the transfer curve using the equation: I_D = (W/2L) * µ * C_i * (V_GS - V_th)², where C_i is the capacitance per unit area of the gate dielectric and V_th is the threshold voltage.
-
Performance Benchmarking
The performance of OFETs based on this compound derivatives can be benchmarked against other materials to understand their potential.
| Organic Semiconductor | Highest Reported Hole Mobility (cm²/Vs) | On/Off Ratio | Deposition Method |
| 2,7-di(anthracen-2-yl)naphthalene | ~3.3 | > 10⁶ | Not specified |
| 2,6-di((E)-styryl)naphthalene (DSN) | 0.53 | ~10⁶ | Vacuum Deposition |
| 2,6-bis-phenylethynyl-anthracene (BPEA) | 4.52 | - | Physical Vapor Transport |
| 2-(p-pentylphenylethynyl)anthracene (PPEA) | 0.55 | - | Solution Shearing |
| Pentacene | ~1.5 - 5 | > 10⁶ | Vacuum Deposition |
| Rubrene (single crystal) | > 20 | > 10⁶ | Physical Vapor Transport |
Note: The data presented is a compilation from various sources for comparative purposes. Performance can vary significantly with fabrication conditions.
Conclusion
This compound is a versatile and powerful building block for the synthesis of high-performance p-type organic semiconductors. The strategic placement of bromine atoms allows for the construction of extended, planar π-systems like 2,7-di(anthracen-2-yl)naphthalene, which has demonstrated excellent charge transport properties. By employing advanced fabrication techniques such as solution shearing and careful optimization of the device architecture and interfaces, it is possible to realize high-mobility OFETs. The detailed protocols and comparative data provided in this guide serve as a robust starting point for researchers and scientists working at the forefront of organic electronics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. BJOC - Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides [beilstein-journals.org]
- 7. nbinno.com [nbinno.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Reaction of 2,7-Dibromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Heck Reaction for Functionalized Naphthalene Scaffolds
The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has found extensive applications in the synthesis of fine chemicals, pharmaceuticals, and advanced materials.[3][4] For drug development professionals and materials scientists, the naphthalene core is a privileged scaffold, and the ability to selectively functionalize it at specific positions is of paramount importance. 2,7-Dibromonaphthalene serves as a versatile building block, and its selective mono- or di-vinylation via the Heck reaction opens avenues to a diverse array of novel compounds with tailored electronic and photophysical properties.
This guide provides a comprehensive overview of the Heck reaction conditions specifically tailored for this compound. It delves into the causality behind experimental choices, offers detailed, field-proven protocols, and summarizes key reaction parameters to empower researchers in their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Overview
The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.
-
Alkene Coordination and Migratory Insertion: The alkene coupling partner coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Caption: Catalytic cycle of the Heck reaction.
Key Parameters for the Heck Reaction of this compound
The success and selectivity of the Heck reaction with this compound are contingent on a careful selection of several key parameters. The presence of two bromine atoms allows for the possibility of both mono- and double-Heck coupling, and precise control over the reaction conditions is essential to achieve the desired outcome.
| Parameter | General Considerations for this compound | Causality and Field-Proven Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[5] Pd₂(dba)₃ is a stable Pd(0) source. The choice often depends on the specific ligand and reaction conditions. |
| Ligand | Triarylphosphines (e.g., P(o-tol)₃, PPh₃) | The ligand stabilizes the palladium catalyst and influences its reactivity. P(o-tol)₃, with its larger cone angle, can promote the formation of reactive monoligated palladium species, which are often highly active.[1] The choice of ligand can also impact the selectivity between mono- and di-arylation. |
| Base | Inorganic (e.g., K₂CO₃, Cs₂CO₃, NaOAc) or Organic (e.g., Et₃N, Cy₂NEt) | The base is crucial for neutralizing the HBr generated during the catalytic cycle, thus regenerating the active catalyst.[2] The choice of base can significantly affect the reaction rate and yield. For aryl bromides, stronger bases like carbonates are often effective. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMA, NMP, Acetonitrile) | These solvents are effective at dissolving the reactants and the palladium catalyst system. The choice of solvent can influence the reaction temperature and the solubility of the base.[6] |
| Temperature | Typically 80-140 °C | Higher temperatures are generally required for the activation of aryl bromides.[6] Careful temperature control is necessary to prevent catalyst decomposition and side reactions. |
| Alkene Substrate | Electron-deficient alkenes (e.g., acrylates, styrene) are generally more reactive. | Electron-withdrawing groups on the alkene facilitate the migratory insertion step, leading to higher yields and often better regioselectivity.[3] |
Experimental Protocols
The following protocols provide a starting point for performing Heck reactions with this compound. Optimization may be required based on the specific alkene and desired product (mono- vs. di-substituted).
Protocol 1: Double Heck Coupling of this compound with Styrene
This protocol is designed for the synthesis of 2,7-distyrylnaphthalene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), potassium carbonate (2.5 mmol), and tri(o-tolyl)phosphine (0.12 mmol).
-
Seal the tube with a septum and purge with an inert gas for 10-15 minutes.
-
Add palladium(II) acetate (0.03 mmol) to the tube under a positive flow of inert gas.
-
Via syringe, add anhydrous DMF (10 mL) and styrene (2.5 mmol).
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,7-distyrylnaphthalene.
Protocol 2: Mono-Heck Coupling of this compound with an Electron-Deficient Alkene (e.g., n-Butyl Acrylate)
This protocol is optimized for the selective mono-vinylation of this compound.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile, anhydrous
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dried reaction vessel, dissolve this compound (1.0 equiv) in anhydrous acetonitrile.
-
Deoxygenate the solution by bubbling with an inert gas for 15-20 minutes.
-
To the stirred solution, add tri(o-tolyl)phosphine (0.03 equiv) and palladium(II) acetate (0.01 equiv).
-
Add triethylamine (1.5 equiv) and n-butyl acrylate (1.2 equiv) via syringe.
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere.
-
Monitor the reaction for the consumption of the starting material, being careful to stop the reaction before significant formation of the di-substituted product occurs (typically 4-8 hours).
-
After cooling, filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-heck product.
Workflow for a Typical Heck Reaction
Caption: General experimental workflow for the Heck reaction.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst loading. The choice of base can also be critical; switching from an amine base to a carbonate, or vice versa, may improve results.
-
Formation of Side Products: The formation of reduced arene (dehalogenation) can sometimes be observed. This may be minimized by ensuring anhydrous conditions and using a less nucleophilic base.
-
Controlling Mono- vs. Di-substitution: To favor mono-substitution, use a smaller excess of the alkene and carefully monitor the reaction to stop it before the second coupling occurs. Lowering the catalyst loading and reaction temperature can also increase selectivity for the mono-adduct. For di-substitution, a larger excess of the alkene and longer reaction times are generally required.
Conclusion
The Heck reaction of this compound is a powerful method for the synthesis of functionalized naphthalene derivatives. By carefully controlling the reaction parameters, including the choice of catalyst, ligand, base, and solvent, researchers can achieve high yields of either mono- or di-vinylated products. The protocols and insights provided in this guide serve as a valuable resource for scientists and professionals in the fields of chemical research and drug development, enabling the efficient synthesis of novel molecular architectures based on the versatile naphthalene scaffold.
References
- 1. The ubiquitous P(o-tol)3 ligand promotes formation of catalytically-active higher order palladacyclic clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bcp.fu-berlin.de [bcp.fu-berlin.de]
Application Notes & Protocols: Synthesis of Novel Macrocycles Utilizing the 2,7-Dibromonaphthalene Scaffold
Authored by: A Senior Application Scientist
Abstract
This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of macrocycles using 2,7-dibromonaphthalene as a core building block. The inherent rigidity and C2 symmetry of the naphthalene unit make it an exceptional scaffold for constructing structurally defined macrocyclic architectures. This document details key palladium-catalyzed cross-coupling methodologies, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, offering step-by-step protocols, mechanistic insights, and critical experimental considerations.
Introduction: The Value of Naphthalene-Based Macrocycles
Macrocycles, cyclic molecules containing rings of 12 or more atoms, occupy a unique chemical space that makes them highly valuable in drug discovery and materials science.[1][2] Their conformational flexibility, combined with the ability to present functional groups in precise three-dimensional orientations, allows them to bind to challenging biological targets often considered "undruggable" by traditional small molecules.[3]
The 2,7-disubstituted naphthalene core is a particularly attractive scaffold for several reasons:
-
Structural Rigidity: The planar, aromatic nature of the naphthalene unit imparts a high degree of pre-organization to the macrocyclic precursor, which can facilitate the final ring-closing step.
-
Defined Geometry: The 150° vector angle between the 2- and 7-positions provides a well-defined and predictable geometry for building larger, complex structures.
-
Versatile Functionalization: The two bromine atoms serve as versatile handles for a wide array of robust and high-yielding palladium-catalyzed cross-coupling reactions, enabling the incorporation of diverse linker units containing heteroatoms or extended π-systems.[4][5]
This guide will focus on three cornerstone reactions for elaborating the this compound core into novel macrocyclic systems.
Synthetic Strategy I: Buchwald-Hartwig Amination for N-Containing Macrocycles
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[6][7] Its application in macrocyclization allows for the direct and efficient incorporation of amine functionalities into the macrocyclic backbone, creating aza-macrocycles. These structures are prevalent in molecular receptors and biologically active compounds.[4][8]
Causality and Mechanistic Insight: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of the naphthalene core. Subsequent coordination of the amine, followed by deprotonation by a base, forms a palladium-amido complex. The final, and often rate-limiting, step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[6] The choice of phosphine ligand is critical; bulky, electron-rich ligands stabilize the palladium center and promote the reductive elimination step.[9]
Experimental Protocol 1: Synthesis of a Dioxa-diaza-naphthalenophane
This protocol describes the [1+1] macrocyclization of this compound with a linear polyamine.
Materials:
-
This compound
-
1,7-Diamino-4-oxaheptane (or other suitable linear diamine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed 1,4-dioxane
-
Standard glassware for inert atmosphere chemistry (Schlenk line, argon/nitrogen)
-
Syringe pump
Procedure:
-
Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, charge a flame-dried Schlenk flask with Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.08 mmol, 8 mol%). Add 20 mL of anhydrous, degassed dioxane and stir the mixture at room temperature for 15 minutes to form the active catalyst.
-
Reagent Preparation: In a separate flame-dried flask, dissolve this compound (1.0 mmol, 286 mg) and the linear diamine (1.0 mmol) in 30 mL of anhydrous, degassed dioxane. In a third flask, suspend sodium tert-butoxide (2.4 mmol, 230 mg) in 20 mL of anhydrous, degassed dioxane.
-
High-Dilution Addition: Heat the catalyst mixture to 100 °C. Using a syringe pump, add the solution of this compound and the diamine to the catalyst mixture over a period of 6-8 hours. Simultaneously, add the NaOtBu suspension via syringe pump over the same duration. This slow, simultaneous addition maintains high dilution, which is critical to favor intramolecular cyclization over intermolecular polymerization.[4]
-
Reaction Completion: After the addition is complete, maintain the reaction at 100 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Workup: Cool the reaction mixture to room temperature. Quench by adding 20 mL of saturated aqueous NH₄Cl solution. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) to isolate the desired macrocycle. By-products such as cyclodimers and linear oligomers may also be isolated.[4]
Data Summary: Buchwald-Hartwig Macrocyclization
| Parameter | Condition | Rationale / Comment |
| Catalyst | Pd₂(dba)₃ / XPhos | A robust system for C-N coupling; other bulky phosphine ligands can be used.[9] |
| Base | NaOtBu | Strong, non-nucleophilic base essential for deprotonating the amine. |
| Solvent | 1,4-Dioxane or Toluene | Anhydrous and oxygen-free conditions are mandatory. |
| Concentration | ~0.01 - 0.02 M | High dilution is paramount to maximize the yield of the monomeric macrocycle. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
| Typical Yields | 20 - 50% | Yields are highly dependent on the linker length and reaction conditions. |
Visualization: Buchwald-Hartwig Macrocyclization Workflow
Caption: Workflow for Buchwald-Hartwig macrocyclization.
Synthetic Strategy II: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for constructing C(sp²)-C(sp²) bonds.[10] For macrocycle synthesis, it allows for the coupling of this compound with a difunctionalized organoboron reagent, such as an aryl-diboronic acid or its corresponding pinacol ester, to create fully carbon-based or arylene-containing macrocycles.[11]
Causality and Mechanistic Insight: The key steps in the Suzuki-Miyaura catalytic cycle are: (1) Oxidative addition of the Pd(0) catalyst to this compound; (2) Transmetalation, where the organic group from the boronic acid derivative is transferred to the palladium center, a step facilitated by a base; and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[12] The base plays a crucial role in activating the boronic acid for transmetalation.
Experimental Protocol 2: Synthesis of a Naphthalene-Biphenyl Macrocycle
This protocol describes the [1+1] macrocyclization of this compound with a diboronic acid.
Materials:
-
This compound
-
Biphenyl-4,4'-diboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous, degassed solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol, 286 mg), biphenyl-4,4'-diboronic acid (1.0 mmol, 242 mg), and finely ground potassium carbonate (4.0 mmol, 552 mg).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 58 mg, 5 mol%).
-
Solvent and Degassing: Add 100 mL of a degassed 4:1 mixture of Toluene/Ethanol. Bubble argon or nitrogen through the stirred suspension for 20-30 minutes to ensure all oxygen is removed.
-
Reaction: Heat the mixture to reflux (approx. 85-90 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS. The reaction may take 24-48 hours to reach completion. The disappearance of starting materials and the appearance of a new, lower Rf spot (on TLC) are indicative of product formation.
-
Workup: Cool the reaction to room temperature. Add 50 mL of water and separate the layers. Extract the aqueous phase with toluene (2 x 30 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is often a mixture of the desired macrocycle, oligomers, and polymers. Purify via column chromatography (silica gel, eluting with a hexane/dichloromethane gradient) followed by recrystallization or preparative GPC to obtain the pure macrocycle.
Data Summary: Suzuki-Miyaura Macrocyclization
| Parameter | Condition | Rationale / Comment |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄ is common; other catalyst/ligand systems may improve yields.[10] |
| Boron Source | Diboronic acid or pinacol ester | Pinacol esters often offer greater stability and easier handling. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An aqueous inorganic base is required for the transmetalation step. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | A biphasic or miscible solvent system is needed to dissolve both organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Refluxing conditions are typical. |
| Typical Yields | 5 - 30% | Yields are often low due to competing polymerization. |
Visualization: Suzuki-Miyaura Reaction Scheme
Caption: General scheme for Suzuki-Miyaura macrocyclization.
Synthetic Strategy III: Sonogashira Coupling for Alkyne-Containing Macrocycles
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13] This reaction is exceptionally useful for creating rigid macrocycles where the linear alkyne linkage acts as a stiffening element.[14] These structures are of great interest in materials science and as supramolecular hosts.
Causality and Mechanistic Insight: The reaction typically employs a dual-catalyst system. A palladium(0) species undergoes oxidative addition to the aryl halide. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide then undergoes transmetalation to the palladium(II) center. Reductive elimination yields the coupled product and regenerates the Pd(0) catalyst.[15][16] Copper-free versions have also been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[17]
Experimental Protocol 3: Synthesis of a Diethynyl-Naphthalene Macrocycle
This protocol details a [1+1] cyclization using a copper(I)-cocatalyzed Sonogashira reaction.
Materials:
-
This compound
-
1,4-Diethynylbenzene
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous, degassed Toluene or THF
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Setup: Charge a flame-dried Schlenk flask with this compound (1.0 mmol, 286 mg) and 1,4-diethynylbenzene (1.0 mmol, 126 mg).
-
Catalyst Loading: Under a positive pressure of argon, add PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg, 3 mol%) and CuI (0.06 mmol, 11 mg, 6 mol%).
-
Solvent and Base Addition: Add 100 mL of anhydrous, degassed Toluene and 20 mL of triethylamine. The total solvent volume should be sufficient to maintain high dilution.
-
Reaction: Stir the mixture at 60-70 °C under an inert atmosphere. The reaction can be monitored by TLC, looking for the consumption of the starting materials. The reaction is often complete within 6-12 hours.
-
Workup: Cool the mixture to room temperature and filter it through a pad of Celite to remove the amine salt and catalyst residues, washing the pad with toluene. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to isolate the target macrocycle.
Data Summary: Sonogashira Macrocyclization
| Parameter | Condition | Rationale / Comment |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard palladium catalysts for Sonogashira reactions. |
| Cu Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne; can be omitted in "copper-free" protocols.[17] |
| Base | Triethylamine (TEA), DIPA | Acts as both a base and, often, a solvent. Must be anhydrous. |
| Solvent | Toluene, THF, DMF | Must be anhydrous and degassed. |
| Temperature | 25 - 70 °C | Reaction is often facile at or slightly above room temperature. |
| Typical Yields | 15 - 60% | Can be higher than other coupling methods due to the rigidity of the alkyne linker. |
General Considerations & Troubleshooting
-
High Dilution Principle: This is the most critical factor for successful macrocyclization. Slow, controlled addition of reagents using a syringe pump is essential to minimize the formation of linear oligomers and polymers.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. All reactions must be performed under an inert atmosphere (argon or nitrogen) using degassed solvents.
-
Purity of Reagents: Starting materials, solvents, and bases must be pure and anhydrous. Water can interfere with the catalytic cycle and lead to side reactions like deboronation in Suzuki couplings.
-
Byproduct Formation: The primary competing reaction is intermolecular polymerization. If yields of the desired macrocycle are low, and a significant amount of insoluble material is formed, the reaction concentration is likely too high.
-
Characterization: Confirmation of the macrocyclic structure requires thorough analysis. High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight. ¹H and ¹³C NMR spectroscopy are used to verify the structure and symmetry of the product.
Applications in Research & Development
Macrocycles derived from this compound are promising candidates for various applications:
-
Molecular Recognition: The defined cavities of these macrocycles can be used to bind specific guest molecules, making them useful as sensors or in separation science.[4]
-
Drug Development: The rigid scaffold can be used to present pharmacophores in a specific spatial arrangement, potentially leading to potent and selective inhibitors for biological targets.[1]
-
Organic Materials: Macrocycles containing extended π-systems, such as those made via Sonogashira or Suzuki couplings, can exhibit interesting photophysical properties for use in organic electronics.[11]
References
- 1. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.unipd.it [research.unipd.it]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. academic.oup.com [academic.oup.com]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Naphthalimide-based conjugated macrocycles possessing tunable self-assembly and supramolecular binding behaviours [frontiersin.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unconventional Macrocyclizations in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling using bulky palladium-phenanthryl imidazolium carbene catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
Application Note: A Comprehensive Guide to the Synthesis of 2,7-Diaryl Naphthalenes via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Introduction
The 2,7-diaryl naphthalene scaffold is a privileged structural motif present in a wide array of functional materials and pharmacologically active compounds. Its rigid, planar, and extended π-conjugated system imparts unique photophysical and electronic properties, making these molecules valuable building blocks in the development of organic light-emitting diodes (OLEDs), molecular sensors, and advanced polymers. In medicinal chemistry, this core is explored for its potential in creating novel therapeutic agents.
Given their significance, the development of efficient and reliable synthetic routes to 2,7-diaryl naphthalenes is a critical endeavor for researchers in both academia and industry. Traditional methods often lack regiochemical control, leading to isomeric mixtures that are challenging to separate.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a superior strategy, offering high yields, excellent functional group tolerance, and precise control over the substitution pattern.[3][4]
This document provides an in-depth guide for the synthesis of 2,7-diaryl naphthalenes. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide a detailed, field-proven experimental protocol, and discuss key aspects of purification and characterization, empowering researchers to confidently and successfully synthesize these valuable compounds.
Scientific Integrity & Rationale: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forges a carbon-carbon bond between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate.[3] Its power lies in its operational simplicity, the commercial availability and stability of boronic acids, and the generally mild reaction conditions required.[3]
The Catalytic Cycle: A Mechanistic Overview
The synthesis of 2,7-diaryl naphthalenes via this method follows a well-established catalytic cycle involving a palladium catalyst.[3][5][6] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2,7-dihalonaphthalene (e.g., 2,7-dibromonaphthalene). This step oxidizes the palladium from its 0 state to the +2 state, forming a Pd(II) complex.[3] This is often the rate-determining step of the reaction.[3]
-
Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the electrophilic Pd(II) center, displacing the halide.[6][7]
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond of the diaryl naphthalene product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices
-
Starting Materials: this compound is an ideal starting material. The carbon-bromine bond is reactive enough for oxidative addition but more stable and cost-effective than the corresponding diiodo derivative. 2,7-Dichloronaphthalene can also be used, but typically requires more active catalysts and harsher conditions.[7] Arylboronic acids are favored as the coupling partner due to their stability to air and moisture and their relatively low toxicity compared to organotin (Stille coupling) or organozinc (Negishi coupling) reagents.[3][8]
-
Catalyst & Ligand: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a highly effective and commonly used precatalyst that provides the active Pd(0) species directly.[4] The triphenylphosphine ligands stabilize the palladium center and modulate its reactivity throughout the catalytic cycle. For less reactive aryl chlorides or more challenging substrates, catalyst systems using Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands like P(t-Bu)₃ or Buchwald's biaryl phosphine ligands are often employed to facilitate the oxidative addition step.[7]
-
Base: A base is essential for the transmetalation step.[3][7] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or barium hydroxide (Ba(OH)₂) are commonly used.[4][5][9] The choice of base can influence reaction rates and prevent side reactions like protodeboronation, where the boronic acid is cleaved by a proton source before it can transmetalate.[9] Cesium carbonate is often used for challenging couplings due to its high solubility in organic solvents and its ability to accelerate reductive elimination.
-
Solvent System: The reaction is typically performed in a two-phase solvent system, such as 1,4-dioxane/water or toluene/water.[5] The organic solvent solubilizes the naphthalene substrate and the catalyst complex, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species. The use of a degassed solvent is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Experimental Protocol: Synthesis of 2,7-Diaryl Naphthalene
This protocol describes a general procedure for the double Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials and Equipment
-
Reagents: this compound, Arylboronic acid (e.g., phenylboronic acid), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), 1,4-Dioxane (anhydrous), Deionized water, Ethyl acetate, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄), Silica gel for column chromatography.
-
Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer/hotplate, Inert atmosphere setup (Nitrogen or Argon manifold), Schlenk line or glovebox, Glassware for extraction and filtration, Rotary evaporator, Column chromatography setup, TLC plates.
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and flammable.[10] Handle in a well-ventilated fume hood.[11] Avoid inhalation of dust and skin contact by wearing appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[12]
-
Organoboron Reagents: While less toxic than other organometallics, boronic acids should be handled with care. Avoid inhalation and skin contact.
-
Solvents: 1,4-Dioxane and ethyl acetate are flammable and can be harmful if inhaled or absorbed through the skin. Use only in a fume hood.
-
Inert Atmosphere: The reaction is sensitive to oxygen. Ensure all glassware is dry and the reaction is performed under an inert atmosphere of nitrogen or argon to prevent catalyst degradation.[11]
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (2.2-2.5 equiv), and potassium carbonate (4.0 equiv).
-
Inerting the System: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 equiv). The low catalyst loading is often sufficient for efficient coupling.[4]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water via syringe in a 4:1 to 5:1 ratio (e.g., 20 mL dioxane and 5 mL water for a 1 mmol scale reaction). The solution should be thoroughly degassed by bubbling with inert gas for 15-20 minutes prior to addition.[5]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting this compound is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Characterization
-
Purification: The crude product is typically purified by flash column chromatography on silica gel. A solvent system of hexanes/ethyl acetate or hexanes/dichloromethane is commonly used as the eluent. The pure product fractions are combined and the solvent is evaporated. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).[13]
-
Characterization: The identity and purity of the final 2,7-diaryl naphthalene product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the molecule. The disappearance of the C-Br signals and the appearance of new aromatic signals corresponding to the coupled aryl groups are indicative of a successful reaction. 2D NMR techniques like NOESY can be used to unambiguously assign the 2,7-substitution pattern.[14][15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized compound.[16]
-
Results: Scope and Versatility
The described protocol is robust and applicable to a wide range of arylboronic acids, allowing for the synthesis of a diverse library of 2,7-diaryl naphthalenes.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product (2,7-Diaryl Naphthalene) | Representative Yield |
| 1 | Phenylboronic acid | 2,7-Diphenylnaphthalene | >85% |
| 2 | 4-Methoxyphenylboronic acid | 2,7-Bis(4-methoxyphenyl)naphthalene | >90% |
| 3 | 4-Tolylboronic acid | 2,7-Di-p-tolylnaphthalene | >88% |
| 4 | 3-Nitrophenylboronic acid | 2,7-Bis(3-nitrophenyl)naphthalene | ~65% |
| 5 | 2-Thienylboronic acid | 2,7-Di(thiophen-2-yl)naphthalene | >80% |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | 2,7-Bis(4-(trifluoromethyl)phenyl)naphthalene | ~70% |
Yields are representative and may vary based on reaction scale and purification efficiency. Electron-donating groups on the boronic acid generally lead to higher yields, while strong electron-withdrawing groups may require longer reaction times or more optimized conditions.[17]
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis of 2,7-diaryl naphthalenes.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile platform for the synthesis of 2,7-diaryl naphthalenes. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can access a wide range of these important molecules in high yields. The protocol detailed in this application note serves as a robust starting point for scientists and professionals in materials science and drug development, enabling the efficient construction of complex molecular architectures for a variety of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. honrel.com [honrel.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Structural assignment of 2,6- and 2,7-disubstituted naphthalenes and prediction of (13)C nuclear magnetic resonance chemical shifts: applications of topology and two-dimensional NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling of 2,7-Dibromonaphthalene
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2,7-dibromonaphthalene. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Here, we move beyond generic advice to provide in-depth, field-proven insights into troubleshooting low yields and other common issues. Our approach is rooted in a mechanistic understanding of the reaction to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the Suzuki coupling of this compound.
Q1: I'm seeing a significant amount of mono-coupled product and unreacted starting material. How can I drive the reaction to completion for the desired di-substituted product?
This is a common challenge with dihaloarenes. The second coupling is often more difficult than the first due to steric hindrance and altered electronics of the mono-substituted intermediate. To favor the di-substituted product, consider the following:
-
Increase the equivalents of the boronic acid/ester: Using a slight excess (2.2-2.5 equivalents) of the organoboron reagent can help drive the second coupling to completion.
-
Increase catalyst loading: A higher catalyst loading (e.g., 3-5 mol%) can be beneficial for challenging couplings.
-
Prolong the reaction time: Monitor the reaction by TLC or LC-MS and allow it to run for an extended period (e.g., 24 hours) if necessary.
-
Elevate the temperature: Increasing the reaction temperature can provide the necessary activation energy for the second coupling.
Q2: My reaction is sluggish, and I'm observing catalyst decomposition (formation of palladium black). What's causing this and how can I prevent it?
Palladium black formation indicates that the Pd(0) active catalyst is aggregating and precipitating out of the solution, rendering it inactive. This is often due to:
-
Inadequate ligand protection: The phosphine ligand may be degrading or not effectively stabilizing the Pd(0) center. Consider using bulkier, more electron-rich ligands like Buchwald's biaryl phosphine ligands, which are designed to stabilize the catalyst and promote efficient oxidative addition.[1]
-
Presence of oxygen: Rigorous degassing of your solvent and reaction mixture is crucial. Oxygen can oxidize the Pd(0) catalyst.[2]
-
High temperatures for extended periods: While heat can be beneficial, excessive heat can accelerate catalyst decomposition.
To mitigate this, ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and consider screening different ligands that offer better catalyst stability.
Q3: I'm observing a significant amount of a byproduct that appears to be the dehalogenated naphthalene. What is this and how can I minimize it?
This side product is a result of dehalogenation, where a bromine atom is replaced by a hydrogen atom. The primary mechanism involves the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with bases, solvents (like alcohols), or trace water.[3] To minimize dehalogenation:
-
Use a non-protic solvent: Avoid alcoholic solvents if dehalogenation is a major issue.
-
Choose your base carefully: Some bases are more prone to generating Pd-H species. Consider using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or alkoxides.
-
Ensure anhydrous conditions: While some water is often necessary for the Suzuki reaction, excessive amounts can contribute to dehalogenation.
Q4: I'm seeing a homocoupled product of my boronic acid. What causes this and how can it be prevented?
Homocoupling of the boronic acid is often promoted by the presence of Pd(II) species and oxygen.[2] This can occur if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species or if the reaction is not properly degassed. To prevent this:
-
Use a Pd(0) precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes be beneficial, although Pd(II) precatalysts are more common due to their stability.
-
Thoroughly degas the reaction mixture: This is the most critical step to prevent homocoupling.
-
Control the stoichiometry: Adding the aryl halide in a slight excess can sometimes disfavor boronic acid homocoupling.[4]
In-Depth Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
A lack of reactivity points to a fundamental issue with one or more components of your reaction.
-
Inactive Catalyst System:
-
The Problem: The active Pd(0) species is not being generated or is being poisoned.
-
Troubleshooting Steps:
-
Verify Precatalyst and Ligand Quality: Use freshly purchased catalyst and ligand or verify the quality of your existing stock. Phosphine ligands can oxidize over time.
-
Ensure Proper Pre-reduction of Pd(II): If using a Pd(II) source like Pd(OAc)₂, the reduction to Pd(0) is crucial. This is often facilitated by the phosphine ligand or by the homocoupling of a small amount of the boronic acid.[2]
-
Consider a More Active Catalyst System: For a challenging substrate like this compound, a simple Pd(PPh₃)₄ may not be sufficient. Consider more robust catalyst systems.
-
-
| Catalyst System | Key Features & Considerations | Typical Loading (mol%) |
| Pd(PPh₃)₄ | A common Pd(0) source. Can be sensitive to air and heat. | 2-5 |
| Pd(dppf)Cl₂ | A stable Pd(II) precatalyst with a bidentate ligand. Often provides good results with dihaloarenes.[5] | 1-3 |
| Pd₂(dba)₃ with a Buchwald Ligand (e.g., SPhos, XPhos) | Highly active systems for challenging couplings. The bulky, electron-rich ligands promote oxidative addition and stabilize the catalyst. | 1-3 |
-
Ineffective Base:
-
The Problem: The base is not sufficiently activating the boronic acid for transmetalation. The choice of base is critical and often solvent-dependent.[6][7]
-
Troubleshooting Steps:
-
Screen Different Bases: The optimal base can vary significantly. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.
-
Ensure Base is Finely Powdered and Dry: The surface area of the base can impact its effectiveness.
-
Consider a Biphasic System: Many Suzuki couplings benefit from a mixture of an organic solvent and water, as the base is often more soluble in the aqueous phase.[6]
-
-
-
Poor Substrate Quality:
-
The Problem: Impurities in the this compound or the boronic acid can inhibit the catalyst.
-
Troubleshooting Steps:
-
Verify Purity: Confirm the purity of your starting materials by NMR and/or melting point.
-
Recrystallize if Necessary: Purifying the starting materials can sometimes resolve reactivity issues.
-
Check Boronic Acid Stability: Boronic acids can dehydrate to form boroxines or undergo protodeboronation.[2] Using a more stable boronic ester (e.g., a pinacol ester) can be a good strategy.
-
-
Issue 2: Incomplete Reaction and Formation of Side Products
When the reaction stalls or produces a mixture of products, a more nuanced optimization is required.
Caption: Troubleshooting decision tree for low yield in the Suzuki coupling of this compound.
References
Preventing side reactions in Sonogashira coupling with dibromonaphthalenes
Technical Support Center: Sonogashira Coupling with Dibromonaphthalenes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Sonogashira coupling reactions involving dibromonaphthalene substrates. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions, empowering you to overcome common challenges and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with dibromonaphthalene is sluggish or fails completely. What are the most critical factors to check first?
When a Sonogashira reaction fails, the primary suspects are the catalyst's activity, the quality of your reagents, and the reaction environment.[1] First, ensure your palladium catalyst and any copper co-catalyst are not degraded. It is crucial to maintain anhydrous and anaerobic conditions, as oxygen can promote the undesirable homocoupling of the alkyne (Glaser coupling).[1][2][3] Thoroughly degassing your solvent and running the reaction under an inert atmosphere like argon or nitrogen is a critical first step.[1]
Q2: I'm observing a significant amount of a byproduct that I suspect is the homocoupled alkyne (Glaser coupling). How can I minimize this?
Glaser-Hay coupling is a major side reaction in standard copper-mediated Sonogashira reactions, leading to the formation of alkyne dimers.[3][4] This occurs, particularly in the presence of oxygen.[3] To mitigate this, consider the following:
-
Copper-Free Conditions: Switching to a copper-free Sonogashira protocol is often the most effective way to prevent Glaser coupling.[1][2][5]
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated.
-
Slow Addition of Alkyne: In some cases, slow addition of the terminal alkyne can help to suppress homocoupling, especially with highly inactive halide substrates.[6]
Q3: A black precipitate has formed in my reaction vessel. What is it, and what should I do?
The formation of a black precipitate, commonly known as "palladium black," is an indication of the decomposition of your palladium catalyst.[1] This can be triggered by several factors, including:
-
Impurities: Ensure your starting materials, solvents, and bases are of high purity.
-
Solvent Choice: Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black.[1][7] Consider switching to a different solvent like toluene or dioxane.
-
Temperature: Excessively high temperatures can lead to catalyst decomposition. Optimize the reaction temperature for your specific substrates.
Q4: I am using a dibromonaphthalene. How can I achieve selective mono-alkynylation versus di-alkynylation?
Achieving selectivity with di-haloarenes can be challenging. The reactivity of the aryl halide plays a significant role, with the general trend being I > OTf > Br > Cl.[1][8] To favor mono-substitution:
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the dibromonaphthalene relative to the alkyne.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS and stop it once the desired mono-alkynylated product is maximized. Lowering the reaction temperature can also help improve selectivity.
-
Bulky Ligands: Employing sterically hindered phosphine ligands can sometimes favor mono-coupling.
Q5: What is the general reactivity order for aryl halides in Sonogashira coupling, and how does this affect reactions with dibromonaphthalenes?
The reactivity of aryl halides in Sonogashira coupling follows the general order: I > OTf > Br > Cl.[1][8] This means that aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides typically require heating.[1] When working with dibromonaphthalenes, this reactivity difference is crucial for controlling selectivity. If you have a substrate with two different halogen substituents, the coupling will preferentially occur at the more reactive site.[9] For dibromonaphthalenes, where both halogens are the same, controlling the reaction conditions is key to achieving the desired level of substitution.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Sonogashira coupling of dibromonaphthalenes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Inactive catalyst | Use fresh palladium catalyst and copper(I) iodide.[1] |
| Poor quality of reagents | Purify starting materials (dibromonaphthalene and alkyne). Ensure solvents and bases are anhydrous. | |
| Inappropriate reaction conditions | Optimize temperature; aryl bromides often require heating.[1][10] Ensure rigorous degassing to remove oxygen.[1] | |
| Unsuitable ligand | Screen different phosphine ligands. The choice of ligand can be substrate-dependent.[11] | |
| Formation of Homocoupled Alkyne (Glaser Coupling) | Presence of oxygen | Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas (Ar or N₂).[1] |
| Copper co-catalyst | Switch to a copper-free Sonogashira protocol.[2][3][5] | |
| High catalyst loading | Reduce the amount of copper(I) iodide.[6] | |
| Catalyst Decomposition (Palladium Black) | Impurities in reagents or solvents | Use high-purity starting materials and anhydrous, degassed solvents. |
| Inappropriate solvent | Consider switching from THF to solvents like toluene, dioxane, or DMF.[1][7][10] | |
| High reaction temperature | Optimize the temperature to the minimum required for efficient conversion. | |
| Poor Selectivity (Mono- vs. Di-substitution) | Incorrect stoichiometry | Carefully control the molar ratio of dibromonaphthalene to the alkyne. |
| Reaction time | Monitor the reaction progress closely and quench it at the optimal time for mono-substitution. | |
| Steric hindrance | The use of bulky phosphine ligands or bulky substituents on the alkyne may favor mono-alkynylation.[11] |
Experimental Protocols
Here are two representative protocols for the Sonogashira coupling of a dibromonaphthalene.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Dibromonaphthalene (1.0 equiv)
-
Terminal alkyne (2.2 equiv for di-substitution, 1.1 equiv for mono-substitution)
-
Pd(PPh₃)₂Cl₂ (0.05 eq)
-
Copper(I) iodide (CuI) (0.025 eq)
-
Diisopropylamine (7.0 eq)
-
Anhydrous THF (or other suitable solvent)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the dibromonaphthalene, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF via syringe.
-
Degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the diisopropylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC or GC-MS.[8]
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with additional diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for minimizing alkyne homocoupling.[2][3][5]
Materials:
-
Dibromonaphthalene (1.0 equiv)
-
Terminal alkyne (2.5 equiv for di-substitution, 1.5 equiv for mono-substitution)
-
Pd(OAc)₂ (0.02 equiv)
-
Phosphine ligand (e.g., XPhos, SPhos, 0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane or 2-methyltetrahydrofuran
Procedure:
-
In a dried Schlenk flask under an inert atmosphere, combine the dibromonaphthalene, Pd(OAc)₂, and the phosphine ligand.
-
Add the anhydrous solvent and the base (Cs₂CO₃).
-
Degas the mixture thoroughly by bubbling with an inert gas for 15-20 minutes.
-
Add the terminal alkyne.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing Key Processes
To better understand the reaction dynamics, the following diagrams illustrate the catalytic cycle and potential side reactions.
Caption: The catalytic cycles of a standard Sonogashira coupling reaction.
Caption: The pathway for the undesirable Glaser homocoupling side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
Optimizing Buchwald-Hartwig amination on the naphthalene core
An Application Scientist's Guide to the Buchwald-Hartwig Amination of Naphthalene Cores
Welcome to the Technical Support Center for optimizing the Buchwald-Hartwig C-N cross-coupling reaction on naphthalenic systems. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to efficiently synthesize arylamines derived from naphthalene. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic and field-proven insights to help you navigate the nuances of this powerful transformation.
The naphthalene core, with its unique electronic properties and steric considerations, presents a distinct set of challenges compared to simpler aryl systems. This guide is structured to address these specific issues head-on, moving from fundamental principles to advanced troubleshooting.
Core Principles: The Catalytic Cycle
Understanding the mechanism is paramount to effective troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a sequence of steps where the palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states.[1][2] The choice of ligand, base, and solvent directly influences the efficiency of each step.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when setting up an amination reaction on a naphthalene core for the first time.
Q1: Which palladium source should I start with: a simple salt like Pd(OAc)₂ or a pre-catalyst?
A: For consistency and cleaner reaction profiles, it is almost always preferable to use a well-defined palladium pre-catalyst (e.g., tBuXPhos Pd G3, BrettPhos Pd G3).[3] Simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ require an in situ reduction to the active Pd(0) species.[4] This process can be unreliable and lead to the formation of palladium black, reducing catalytic activity.[5] Pre-catalysts are designed to generate the active monoligated Pd(0) species cleanly and efficiently upon exposure to the base, leading to more reproducible results and often requiring lower catalyst loadings.[3]
Q2: How does the position of the leaving group (1- vs. 2-position) on the naphthalene ring affect the reaction?
A: The position significantly impacts the steric environment of the reaction center. A leaving group in the 1-position (α-position) is subject to greater steric hindrance from the "peri" hydrogen at the 8-position. This can slow down the rate-limiting oxidative addition step.[6] Consequently, couplings at the 1-position often require more sterically demanding and electron-rich ligands (e.g., BrettPhos, tBuXPhos) to facilitate the reaction, compared to the less hindered 2-position (β-position).[7][8][9]
Q3: What is the general reactivity trend for halides and sulfonates on the naphthalene core?
A: Contrary to many other cross-coupling reactions, the reactivity order for the electrophile in Buchwald-Hartwig aminations can be nuanced. While the C-X bond strength follows the order I < Br < Cl, aryl iodides can sometimes be problematic. The iodide anion generated during the reaction can form unreactive palladium dimer species, inhibiting the catalyst.[1][6] The general practical reactivity trend is often found to be: Naphthyl-Br > Naphthyl-Cl > Naphthyl-I > Naphthyl-OTf .[10]
-
Bromides are typically the "sweet spot" for reactivity and cost.
-
Chlorides are less reactive and require highly active catalyst systems, often with bulky, electron-rich dialkylbiaryl phosphine ligands.[11]
-
Triflates (OTf) are excellent leaving groups but are susceptible to hydrolysis, especially with strong alkoxide bases.[12]
Q4: I have a base-sensitive functional group on my naphthalene substrate. Which base should I use?
A: Strong alkoxide bases like sodium tert-butoxide (NaOt-Bu) provide the fastest reaction rates but are incompatible with sensitive groups like esters and nitro groups.[1] In these cases, milder inorganic bases are preferred.
-
Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer excellent functional group tolerance.[1] They are particularly effective for arylations of amides and for couplings involving naphthyl triflates where hydrolysis is a concern.[1][12] The trade-off is that these weaker bases may require higher catalyst loadings or longer reaction times.[1]
Troubleshooting Guide: From Low Yield to Complex Side Products
This section is designed as a decision-making tool when your reaction does not proceed as expected.
Caption: A workflow for troubleshooting common Buchwald-Hartwig amination issues.
Problem 1: Low to no conversion, starting material remains.
-
Potential Cause: The active Pd(0) catalyst is not forming efficiently, or the oxidative addition step is too slow. This is common with sterically hindered 1-naphthyl halides or less reactive naphthyl chlorides.[5][6]
-
Troubleshooting Steps:
-
Switch to a Pre-catalyst: If using a simple palladium salt like Pd(OAc)₂, switch to a G3 or G4 pre-catalyst (e.g., XPhos Pd G3). This provides the most reliable entry into the catalytic cycle.
-
Ligand Screening: The ligand is the most critical variable.[13] For hindered naphthalene cores, bulky, electron-rich dialkylbiaryl phosphine ligands are essential. Screen ligands such as XPhos , RuPhos , and BrettPhos .[2][7]
-
Increase Temperature: Most reactions on naphthalene cores proceed well between 80-110 °C.[14] Ensure your reaction temperature is adequate.
-
Base and Solvent Check: Ensure the base is strong enough. NaOt-Bu is generally the most effective if tolerated.[1] In nonpolar solvents like toluene, anionic bases are required to deprotonate the palladium-amine complex.[15][16]
-
Problem 2: Starting material is consumed, but the yield of the desired product is low.
-
Potential Cause A: Hydrodehalogenation. You are observing the formation of naphthalene instead of your product. This side reaction occurs when a palladium-hydride intermediate reductively cleaves the C-X bond.[3][17] It is often promoted by trace amounts of water.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use an anhydrous solvent, oven- or flame-dried glassware, and run the reaction under a rigorously inert atmosphere (Argon or Nitrogen).
-
Choice of Base: While NaOt-Bu is effective, in some systems, a switch to LiHMDS (lithium bis(trimethylsilyl)amide) can suppress hydrodehalogenation.[1]
-
Ligand Choice: Select a ligand that promotes a rate of reductive elimination that is much faster than competing side reactions. Ligands like BrettPhos are often excellent for this.[7]
-
-
Potential Cause B: Hydrolysis of Naphthyl Sulfonate. If you are using a naphthyl triflate or mesylate, it may be hydrolyzing back to the naphthol.
-
Troubleshooting Steps:
Problem 3: The reaction is messy, with multiple unidentified side products.
-
Potential Cause: Catalyst poisoning or substrate/product degradation. Naphthalene systems with certain functional groups (e.g., azo groups) can poison the palladium catalyst.[1] High temperatures for extended periods can also lead to degradation.
-
Troubleshooting Steps:
-
Lower the Temperature: If possible, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.
-
Use a Pre-catalyst: A pre-catalyst can provide a cleaner reaction by avoiding the side reactions associated with in situ catalyst formation.[3][5]
-
Protecting Groups: If your naphthalene or amine contains other nucleophilic sites (e.g., a phenol), they may compete in the coupling reaction.[5] Consider using a protecting group strategy.
-
Data & Protocols
Recommended Starting Conditions for Naphthalene Substrates
This table provides experimentally grounded starting points for optimization. All reactions should be performed under an inert atmosphere.
| Substrate Type | Recommended Ligand | Recommended Base | Solvent | Temp (°C) | Key Considerations & References |
| 2-Bromonaphthalene | XPhos, RuPhos | NaOt-Bu (1.2 eq) | Toluene | 100 | Generally a high-yielding substrate. Less sterically demanding.[18] |
| 1-Bromonaphthalene | BrettPhos, tBuXPhos | LHMDS (1.2 eq) | Dioxane | 110 | Sterically hindered. Requires a bulky ligand to overcome peri-strain.[7][9] |
| 2-Chloronaphthalene | Josiphos-type or BrettPhos | NaOt-Bu (1.5 eq) | Toluene | 110 | Oxidative addition is challenging; requires a highly active catalyst system.[18] |
| Naphthyl Triflate | SPhos, XPhos | Cs₂CO₃ (1.5 eq) | Dioxane | 100 | Avoid NaOt-Bu to prevent hydrolysis. Ensure anhydrous conditions.[12] |
| Naphthalene Diimide | XPhos | K₃PO₄ (2.0 eq) | Toluene | 110 | Can be performed solvent-free in a ball mill.[19][20] |
General Experimental Protocol for Amination of 2-Bromonaphthalene
This protocol is a representative example and should be optimized for specific substrates.
Materials:
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
2-Bromonaphthalene (1.0 mmol, 1.0 eq)
-
Amine (1.2 mmol, 1.2 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 eq)
-
Anhydrous Toluene (0.1-0.2 M)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, 2-bromonaphthalene (if solid), and sodium tert-butoxide.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene via syringe.
-
Initiation: If the amine and 2-bromonaphthalene are liquids, add them via syringe at room temperature while stirring.
-
Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LCMS. A typical reaction time is 2-24 hours.
-
Workup: After completion, cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. mdpi.com [mdpi.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. research.rug.nl [research.rug.nl]
- 19. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Polymerization of 2,7-Dibromonaphthalene
Welcome to the technical support center for the polymerization of 2,7-Dibromonaphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of poly(2,7-naphthalene)s. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful synthesis of high-quality polymers.
Section 1: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Issue 1: Low Polymer Molecular Weight and/or Low Yield
Question: My polymerization of this compound is resulting in a low molecular weight polymer and the overall yield is poor. What are the potential causes and how can I rectify this?
Answer: Low molecular weight and poor yields are common issues in step-growth polymerizations and can be attributed to several factors. Let's break down the probable causes and their solutions.
Probable Causes & Solutions:
-
Monomer Impurity: The presence of monofunctional impurities or unreacted starting materials can act as chain terminators, significantly limiting polymer chain growth.[1]
-
Suboptimal Reaction Conditions: Temperature and reaction time play a crucial role in achieving high molecular weight polymers.[1]
-
Solution: The optimal temperature for polymerization depends on the chosen method. For instance, Suzuki-Miyaura polycondensation reactions are typically heated to temperatures between 80-120 °C.[4] It is essential to monitor the reaction progress using techniques like Gel Permeation Chromatography (GPC) to determine the optimal reaction time for achieving the desired molecular weight.[4] Insufficient reaction time will result in incomplete polymerization.
-
-
Inefficient Catalyst System: The choice and handling of the catalyst are paramount for a successful polymerization.
-
Solution: For Suzuki-Miyaura polymerizations, a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) with a phosphine ligand is commonly used.[5][6] For Grignard Metathesis (GRIM) polymerization, nickel catalysts like Ni(dppp)Cl₂ are effective.[7][8][9] Ensure the catalyst is of high purity and is handled under an inert atmosphere to prevent deactivation. The catalyst loading should also be optimized; typically, 1-2 mol% relative to the monomer is a good starting point.[9]
-
-
Presence of Oxygen or Moisture: Oxygen and moisture can deactivate the catalyst and interfere with the reaction intermediates, leading to premature chain termination.
Troubleshooting Workflow for Low Molecular Weight
Caption: Troubleshooting decision tree for low molecular weight polymer.
Issue 2: Poor Solubility of the Resulting Polymer
Question: The poly(2,7-naphthalene) I synthesized is insoluble in common organic solvents, making characterization and processing difficult. How can I improve its solubility?
Answer: The rigid, aromatic backbone of poly(2,7-naphthalene) can lead to strong intermolecular π-π stacking, resulting in poor solubility.
Probable Causes & Solutions:
-
High Crystallinity and Aggregation: The linear and rigid structure of the polymer promotes tight chain packing.
-
Solution 1: Introduction of Solubilizing Side Chains: Copolymerizing this compound with a comonomer bearing bulky or flexible side chains can disrupt the polymer chain packing and enhance solubility. For instance, incorporating monomers with long alkyl or alkoxy groups is a common strategy.[10]
-
Solution 2: Synthesis of Non-linear Architectures: Introducing "kinks" into the polymer backbone by using a small amount of a "bent" comonomer can also improve solubility.
-
-
High Molecular Weight: Extremely high molecular weight polymers can have limited solubility.
-
Solution: If solubility is a primary concern, you can aim for a lower molecular weight polymer by adjusting the reaction time or monomer stoichiometry, though this may impact mechanical properties.[1]
-
Issue 3: Inconsistent Results and Batch-to-Batch Variability
Question: I am observing significant variations in molecular weight and yield between different polymerization batches, even though I am following the same procedure. What could be the cause?
Answer: Inconsistent results are often due to subtle variations in experimental parameters that are not adequately controlled.
Probable Causes & Solutions:
-
Variability in Monomer and Reagent Quality: Different batches of monomers, catalysts, or solvents may have varying levels of purity.[1]
-
Solution: Standardize the purification procedures for all reagents and verify their purity before each reaction.[1] Using reagents from the same batch for a series of experiments can also help minimize variability.
-
-
Inconsistent Reaction Conditions: Minor fluctuations in temperature, stirring rate, or the efficiency of the inert atmosphere can impact the polymerization outcome.[1]
-
Solution: Use well-calibrated and reliable equipment for heating and stirring. Ensure a consistent and high-quality inert atmosphere for every reaction. Documenting all reaction parameters in detail for each batch is crucial for identifying sources of variation.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common polymerization methods for this compound?
A1: The most prevalent methods for the polymerization of this compound are transition metal-catalyzed cross-coupling reactions. These include:
-
Suzuki-Miyaura Polycondensation: This involves the reaction of this compound with a naphthalene-2,7-diboronic acid or its ester in the presence of a palladium catalyst and a base.[4][5][6] This is a robust method tolerant to a variety of functional groups.
-
Yamamoto Coupling: This method involves the direct coupling of this compound molecules using a nickel catalyst, typically Ni(COD)₂ with a bipyridine ligand.
-
Grignard Metathesis (GRIM) Polymerization: This chain-growth polymerization involves the formation of a Grignard reagent from this compound, followed by polymerization catalyzed by a nickel complex like Ni(dppp)Cl₂.[7][8][9] The GRIM method can offer good control over molecular weight and produces polymers with narrow molecular weight distributions.[9][11]
Q2: How does the regiochemistry of this compound affect the polymerization?
A2: The 2,7-substitution pattern of the naphthalene core leads to a linear and rigid polymer backbone. This linearity promotes strong intermolecular interactions and can result in semi-crystalline polymers with high thermal stability.[4] However, this same rigidity can also lead to solubility issues as discussed in the troubleshooting guide. The two bromine atoms are in chemically equivalent environments, which simplifies the polymerization process as there is no need to control for different reactivities at the two ends of the monomer, unlike in cases like 1,7-dibromonaphthalene.[12]
Q3: What are the key characterization techniques for poly(2,7-naphthalene)s?
A3: A comprehensive characterization of the synthesized polymer is essential. Key techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the absence of end-groups or defects.
-
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).
-
Thermal Analysis (TGA and DSC): Thermogravimetric analysis (TGA) is used to assess the thermal stability of the polymer, while Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm).
-
UV-Vis and Fluorescence Spectroscopy: To investigate the optical properties of the conjugated polymer.
Q4: Are there any specific safety precautions I should take when working with this compound and the associated polymerization reactions?
A4: Yes, standard laboratory safety practices should be strictly followed. This compound is a chemical irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The polymerization reactions often involve flammable organic solvents and pyrophoric reagents (in the case of GRIM polymerization). All reactions should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.
Section 3: Experimental Protocols
Protocol 1: Purification of this compound Monomer
This protocol describes a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with stirring.
-
Slowly add hot deionized water dropwise until the solution becomes slightly cloudy.
-
If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified this compound in a vacuum oven at a temperature below its melting point.
-
Verify the purity by measuring the melting point and acquiring an NMR spectrum.
Protocol 2: Suzuki-Miyaura Polycondensation of this compound
This protocol provides a general procedure for the synthesis of poly(2,7-naphthalene) via Suzuki-Miyaura polycondensation.
Materials:
-
Purified this compound
-
Naphthalene-2,7-diboronic acid bis(pinacol) ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a Schlenk flask under an argon atmosphere, add this compound (1.0 eq), naphthalene-2,7-diboronic acid bis(pinacol) ester (1.0 eq), and anhydrous potassium carbonate (4.0 eq).
-
Add the catalyst, Pd(PPh₃)₄ (0.02 eq), to the flask.
-
Add a degassed mixture of toluene and DMF (e.g., 4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously under argon for 48 hours.
-
After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash it sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.[4]
-
Purify the polymer further by Soxhlet extraction with a suitable solvent (e.g., acetone, then chloroform). The chloroform fraction will contain the desired polymer.
-
Precipitate the polymer from the chloroform solution by adding methanol.
-
Collect the final polymer by filtration and dry it in a vacuum oven.
Workflow for Suzuki-Miyaura Polycondensation
Caption: Step-by-step workflow for Suzuki-Miyaura polycondensation.
Section 4: Data Summary Tables
Table 1: Recommended Starting Conditions for Polymerization
| Parameter | Suzuki-Miyaura Polycondensation | Grignard Metathesis (GRIM) |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | Ni(dppp)Cl₂ |
| Catalyst Loading | 1-5 mol% | 1-2 mol% |
| Solvent | Toluene/DMF or Toluene/Water | Anhydrous THF |
| Base | K₂CO₃, Na₂CO₃, or Cs₂CO₃ | Not applicable |
| Temperature | 80 - 120 °C | Room Temperature to Reflux |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chem.cmu.edu [chem.cmu.edu]
- 8. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Regioselective Modification Distinguishing Slight Difference between Two C-Br Bonds in 1,7-Dibromonaphthalene and Synthesis of Unsymmetric Naphthalene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in the Functionalization of 2,7-Dibromonaphthalene
<Step>
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for controlling regioselectivity during the functionalization of 2,7-dibromonaphthalene. The inherent symmetry of this substrate presents unique challenges in achieving selective monofunctionalization or precisely ordered difunctionalization. This resource offers field-proven insights, troubleshooting guides, and detailed protocols to navigate these complexities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the regioselective functionalization of this compound.
Q1: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I'm getting a mixture of mono- and di-substituted products with poor selectivity. What are the initial checks I should perform?
A1: Achieving selective mono-arylation is a common challenge. Start by assessing these critical parameters:
-
Reaction Stoichiometry: Carefully control the stoichiometry of your reagents. Using a slight excess of the boronic acid (1.1-1.2 equivalents) can favor mono-coupling, but a larger excess will drive the reaction towards di-substitution.
-
Catalyst System: The choice of palladium catalyst and ligand is paramount.[1] Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can often improve selectivity by sterically hindering the second oxidative addition.[1][2]
-
Reaction Temperature and Time: Lowering the reaction temperature (e.g., from 100 °C to 80 °C or even room temperature) can significantly enhance selectivity by slowing down the rate of the second coupling reaction.[1] Monitor the reaction closely by TLC or LC-MS to stop it once the desired mono-substituted product is maximized.
-
Base Selection: The strength and solubility of the base are crucial for the transmetalation step.[1] Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may offer better control than stronger bases like cesium carbonate (Cs₂CO₃).[1]
Q2: My Sonogashira coupling with a terminal alkyne is resulting in significant amounts of homocoupled (Glaser coupling) byproduct. How can I minimize this?
A2: Homocoupling is a frequent side reaction in Sonogashira couplings, especially when using a copper co-catalyst.[3] Consider the following adjustments:
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[3] These reactions typically require a slightly higher catalyst loading or a more active palladium/ligand system but are highly effective.
-
Thorough Degassing: Oxygen promotes the homocoupling of alkynes.[4] Ensure your solvent and reaction mixture are rigorously degassed by sparging with an inert gas (argon or nitrogen) for an extended period (15-30 minutes) before adding the catalyst.[4]
-
Amine Base: The choice of amine base can influence the extent of homocoupling. Triethylamine (Et₃N) is commonly used, but switching to a bulkier base like diisopropylethylamine (DIPEA) can sometimes suppress this side reaction.
Q3: I am trying to perform a regioselective lithiation-trapping reaction on this compound, but the reaction is not selective. What factors control the regioselectivity of this transformation?
A3: Regioselectivity in bromine-lithium exchange is primarily governed by kinetic factors. The α-positions (1, 4, 5, 8) of naphthalene are generally more acidic and kinetically favored for deprotonation or exchange compared to the β-positions (2, 3, 6, 7). However, with this compound, the electronic environment of the two bromine atoms is identical. Therefore, steric hindrance becomes a key differentiating factor. In many cases, the bromine at the 2-position is slightly more sterically accessible than the one at the 7-position, though this can be influenced by the specific organolithium reagent and reaction conditions.
Q4: Can directing groups be used to control regioselectivity in the functionalization of naphthalene derivatives?
A4: Yes, the use of directing groups is a powerful strategy for achieving regioselective C-H functionalization of naphthalenes.[5][6][7] By installing a directing group at a specific position, you can guide a metal catalyst to activate a particular C-H bond, often overriding the inherent reactivity of the naphthalene core.[5][6] While this is more commonly applied to C-H activation, the principle of using a coordinating group to direct a reagent to a specific site can be conceptually extended to other transformations.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental scenarios.
Scenario 1: Poor Regioselectivity in Mono-Suzuki-Miyaura Coupling
Problem: The reaction yields a statistical mixture of 2-bromo-7-arylnaphthalene and 2,7-di(aryl)naphthalene, with significant amounts of unreacted starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Analysis and Solutions:
-
Underlying Cause: The electronic environments of the C2 and C7 positions are identical. Therefore, selectivity is primarily governed by statistical probability and subtle differences in steric accessibility, which are often insufficient for high selectivity under standard conditions.
-
Expert Insight: The key is to create a greater energetic barrier for the second coupling reaction. This can be achieved by increasing the steric bulk around the palladium center.
-
Ligand Selection: Bulky biarylphosphine ligands (Buchwald ligands) are highly effective.[2] The large steric footprint of these ligands makes the oxidative addition into the already substituted (and thus more hindered) bromonaphthalene intermediate significantly slower.
-
Temperature Control: Kinetic control is crucial. By lowering the temperature, you provide less thermal energy for the system to overcome the activation barrier of the second, less favorable reaction.[1]
-
-
Data-Driven Decision Making:
| Parameter | Standard Conditions | Optimized for Monofunctionalization | Rationale |
| Boronic Acid (eq.) | 1.5 - 2.0 | 1.1 - 1.2 | Minimizes the availability of the coupling partner for the second reaction. |
| Catalyst System | Pd(PPh₃)₄ | XPhos Pd G3 (or similar) | Bulky ligand increases steric hindrance around the metal center.[2] |
| Temperature | 90 - 110 °C | 60 - 80 °C | Reduces the rate of the second coupling, allowing for kinetic differentiation.[1] |
| Base | Cs₂CO₃ | K₃PO₄ | A milder base can sometimes lead to cleaner reactions and better selectivity.[1] |
Scenario 2: Incomplete Conversion in a Regioselective Reaction
Problem: A regioselective functionalization (e.g., Sonogashira or Buchwald-Hartwig amination) stalls, leaving a significant amount of this compound unreacted, even after extended reaction times.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete conversion.
Detailed Analysis and Solutions:
-
Underlying Cause: Incomplete conversion is often due to catalyst deactivation, poor reagent solubility, or insufficient thermal energy to overcome the activation barrier.
-
Expert Insight:
-
Catalyst Deactivation: Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen.[4] Phosphine ligands can also be oxidized.[4] Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas.[4]
-
Solubility Issues: this compound and its derivatives can have poor solubility in some common organic solvents.[8] If you observe a significant amount of solid material that does not dissolve upon heating, this is likely limiting the reaction rate. Consider switching to a solvent in which all components are fully soluble at the reaction temperature, such as 1,4-dioxane, toluene, or DMF.[8]
-
Reactivity of the C-Br Bond: While aryl bromides are generally good substrates for cross-coupling, the C-Br bonds in this compound are relatively unactivated. In some cases, a more active catalyst system or higher temperatures may be required to drive the reaction to completion.
-
Part 3: Experimental Protocols
Protocol 1: Regioselective Mono-Sonogashira Coupling of this compound (Copper-Free)
This protocol is optimized to favor the formation of the mono-alkynylated product and minimize the formation of the di-alkynylated and Glaser homocoupling byproducts.[3]
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the terminal alkyne (1.1 equiv.), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane or 2-MeTHF).[3] Bubble argon through the solution for 15-20 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a pre-catalyst/ligand system like Pd₂(dba)₃/XPhos).
-
Reaction Execution: Heat the reaction mixture to a carefully controlled temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the formation of the mono- and di-substituted products.
-
Workup: Once the desired ratio of mono- to di-substituted product is achieved, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.[3]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to isolate the desired mono-alkynylated naphthalene.[3]
Protocol 2: Selective Proto-debromination for the Synthesis of 2-Bromonaphthalene
This method can be useful if a highly selective synthesis of a mono-bromo-functionalized naphthalene is required as a starting point for further elaboration. This protocol is adapted from a similar strategy used for the synthesis of 2,6-dibromonaphthalene from a tetrabromonaphthalene precursor.[9][10]
Step-by-Step Methodology:
-
Vessel and Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Addition of Organolithium Reagent: Slowly add a solution of n-butyllithium (1.0-1.1 equiv.) in hexanes dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Quenching: After stirring at -78 °C for a short period (e.g., 15-30 minutes), quench the reaction by the slow addition of a proton source, such as methanol or a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the reaction to warm to room temperature. Add water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting mixture of 2-bromonaphthalene and unreacted this compound by column chromatography or crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Homocoupling in Reactions with 2,7-Dibromonaphthalene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,7-dibromonaphthalene. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and frustrating challenge in cross-coupling chemistry: the formation of homocoupled byproducts. Unwanted dimerization of your starting materials or intermediates not only reduces the yield of your target molecule but also introduces significant purification challenges.
This center provides a series of frequently asked questions (FAQs) and troubleshooting guides organized by reaction type. We will delve into the mechanistic origins of homocoupling and provide actionable, field-proven protocols to help you achieve cleaner, more efficient reactions.
General Principles: Understanding and Preventing Homocoupling
Before diving into specific reaction types, it's crucial to understand the common culprits behind homocoupling. These side reactions are not random; they are driven by specific mechanistic pathways that can be suppressed with careful experimental design.
Q1: What are the primary drivers of homocoupling in palladium- and copper-catalyzed cross-coupling reactions?
A1: Homocoupling side reactions, where two identical molecules couple together (e.g., Ar-Ar or Alkyne-Alkyne), are primarily driven by two phenomena:
-
Oxygen-Mediated Processes: The presence of dissolved oxygen is a major cause of homocoupling, particularly in Suzuki and Sonogashira reactions. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in pathways that lead to the dimerization of boronic acids.[1][2] In copper-catalyzed reactions like the Glaser coupling (a common side reaction in Sonogashira), oxygen acts as the terminal oxidant, promoting the dimerization of terminal alkynes.[3][4]
-
Catalyst State and Precursors: Using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor can initiate homocoupling.[1][2] Before the main catalytic cycle is established, the Pd(II) species can react stoichiometrically with organometallic reagents (like boronic acids) to produce the homocoupled product and the active Pd(0) catalyst.[5]
Q2: My starting this compound is rated as ≥99% pure. Could impurities still be causing issues?
A2: Absolutely. Even high-purity reagents can contain trace impurities that impact catalysis. For aryl halides, ensure the material is free from residual starting materials from its own synthesis (e.g., other polybrominated naphthalenes).[6] For coupling partners like boronic acids, check for the presence of homocoupled dimers from their synthesis.[5] Always use high-purity, anhydrous solvents, as water can lead to side reactions like protodeboronation in Suzuki couplings or dehalogenation.[7][8]
Logical Workflow for Diagnosing Homocoupling
When faced with significant homocoupling, a systematic approach is key to identifying the root cause. The following workflow can guide your troubleshooting efforts.
Caption: Troubleshooting workflow for minimizing homocoupling.
Part 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, the homocoupling of the boronic acid partner is a frequent and yield-limiting side reaction.
Suzuki Coupling: FAQs & Troubleshooting
Q3: I'm seeing significant formation of a biphenyl-like byproduct from my boronic acid in a Suzuki reaction with this compound. What is the most likely cause?
A3: The most probable cause is the presence of oxygen in your reaction.[2][9] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of your boronic acid to form the homocoupled dimer, regenerating Pd(0) in the process.[1] Another major contributor is the use of a Pd(II) precatalyst like Pd(OAc)₂, which can directly facilitate homocoupling before the cross-coupling cycle begins.[2][5]
Q4: How can I effectively remove oxygen from my reaction?
A4: Standard freeze-pump-thaw cycles are effective, but for operational simplicity and robustness, subsurface sparging is highly recommended.[5][10] This involves bubbling an inert gas (Argon or Nitrogen) through the solvent via a long needle for 15-30 minutes before adding the catalyst. This method is very efficient at removing dissolved oxygen.[5] After sparging, maintain a positive pressure of inert gas throughout the reaction.[7]
Q5: Which palladium source is best to minimize homocoupling?
A5: Using a Pd(0) source like Pd₂(dba)₃ is often preferable to a Pd(II) source. However, modern Pd(II) precatalysts, such as the Buchwald G3 and G4 precatalysts, are designed for clean and efficient in situ generation of the active Pd(0) species and are excellent choices.[2] If you must use a Pd(II) salt, consider adding a mild reducing agent like potassium formate to the mixture before catalyst addition to minimize the concentration of free Pd(II).[5][10]
Q6: What role do phosphine ligands play in suppressing boronic acid homocoupling?
A6: Ligands are critical. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), are highly effective at minimizing homocoupling.[1][11] Their steric bulk promotes the desired reductive elimination step to form the cross-coupled product and can physically hinder the formation of intermediates that lead to homocoupling.[1][9]
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Inert Atmosphere | Subsurface sparging with Ar or N₂ for 15-30 min. | Rigorously removes dissolved O₂, a key oxidant in homocoupling pathways.[5][10] |
| Palladium Source | Use Pd(0) precatalysts or modern Pd(II) precatalysts (e.g., Buchwald G3/G4). | Avoids direct stoichiometric reaction between Pd(II) and boronic acid.[1][2] |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | Steric hindrance disfavors homocoupling intermediates and promotes reductive elimination.[1][9] |
| Base | Use a weaker base if compatible (e.g., K₃PO₄, K₂CO₃). | Stronger bases can sometimes accelerate side reactions. |
| Temperature | Run at the lowest effective temperature. | Higher temperatures can increase the rate of side reactions relative to the desired coupling.[1] |
Protocol: Suzuki Coupling with Minimized Homocoupling
This protocol is designed as a robust starting point for coupling an arylboronic acid with this compound.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1 to 1.2 equiv per bromine), and the base (e.g., K₃PO₄, 3.0 equiv per bromine).
-
Inert Atmosphere: Seal the flask with a septum, and perform three vacuum/backfill cycles with argon.
-
Solvent Addition & Degassing: Add the anhydrous solvent (e.g., Dioxane/Water 4:1) via syringe. Vigorously sparge the mixture with a subsurface stream of argon for 20 minutes.
-
Catalyst Addition: In a separate vial under argon, pre-mix the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%) and any additional ligand if required. Suspend this in a small amount of degassed solvent and quickly add it to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath (e.g., 80-100 °C) and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.
Part 2: Sonogashira Coupling
In the Sonogashira reaction, the primary homocoupling pathway is the copper-catalyzed oxidative dimerization of the terminal alkyne, known as the Glaser coupling.[3][12] This side reaction is often the main source of impurities.
Sonogashira Coupling: FAQs & Troubleshooting
Q7: My Sonogashira reaction with this compound is producing a large amount of a symmetrical 1,3-diyne byproduct. How do I stop this?
A7: This byproduct is the result of Glaser homocoupling. The most effective way to eliminate this side reaction is to switch to a copper-free Sonogashira protocol .[4] The copper(I) co-catalyst, while accelerating the desired reaction, is also the catalyst for the unwanted dimerization.[4][13]
Q8: If I can't use a copper-free protocol, how can I reduce Glaser coupling?
A8: If a copper co-catalyst is necessary, several strategies can significantly suppress homocoupling:
-
Strictly Anaerobic Conditions: Oxygen is the oxidant for Glaser coupling.[3] Rigorous degassing of solvents and maintaining a positive inert gas pressure is absolutely critical.[4]
-
Slow Addition of Alkyne: Add the terminal alkyne to the reaction mixture slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.[4]
-
Choice of Base and Solvent: Amine bases like triethylamine or diisopropylamine often serve as both the base and part of the solvent system. Ensure they are pure and dry.
Caption: Decision tree for minimizing Sonogashira homocoupling.
Protocol: Copper-Free Sonogashira Coupling
This protocol is adapted for researchers aiming to completely avoid Glaser homocoupling byproducts.
-
Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and perform three vacuum/backfill cycles with argon.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., Et₃N or DIPA, 3-4 equiv per bromine).
-
Degassing: Sparge the mixture with a subsurface stream of argon for 15-20 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1 to 1.2 equiv per bromine) to the reaction mixture. For best results, consider slow addition via syringe pump if homocoupling is still observed.
-
Reaction: Heat the reaction to the desired temperature (e.g., 50-70 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, filter through a pad of celite to remove salts, and concentrate the filtrate. Purify the crude product by column chromatography.
Part 3: Buchwald-Hartwig Amination
While aryl-aryl homocoupling is less of a canonical problem in Buchwald-Hartwig amination compared to Suzuki reactions, other side reactions like hydrodehalogenation (reduction of the C-Br bond) can compete with the desired C-N bond formation.[14] Optimization is key to maximizing the yield of the aminated product.
Buchwald-Hartwig Amination: FAQs & Troubleshooting
Q9: In my Buchwald-Hartwig reaction with this compound, I'm getting a low yield and recovering a lot of naphthalene (hydrodehalogenation product). What's going wrong?
A9: Hydrodehalogenation can become competitive if the desired C-N coupling is slow. This can be caused by several factors:
-
Suboptimal Ligand/Catalyst: The choice of ligand is paramount. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the reductive elimination step that forms the C-N bond.[15][16]
-
Incorrect Base: The base is not just a stoichiometric reagent; it's involved in the catalytic cycle. A base that is too weak may not efficiently deprotonate the amine-palladium complex, stalling the cycle.[17] A strong base like NaOtBu or LHMDS is commonly required.
-
Protic Impurities: The presence of water or other protic impurities can be a source of protons for the hydrodehalogenation pathway. Ensure all reagents and solvents are strictly anhydrous.
Q10: Can I use ammonia directly to synthesize 2,7-diaminonaphthalene?
A10: Directly using ammonia gas is extremely challenging as it can bind tightly to and inhibit the palladium catalyst.[14][16] It is far more reliable to use an "ammonia equivalent." A common strategy is to use benzophenone imine as the coupling partner, followed by acidic hydrolysis to reveal the primary amine.[16] Alternatively, specialized catalyst systems with Josiphos-type ligands have been developed for the direct coupling of ammonia.[14]
Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a general starting point for coupling a primary or secondary amine.
-
Vessel Preparation: In a glovebox or under a strong counterflow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (e.g., XPhos, 1.5-2.0 equiv relative to Pd), and the base (e.g., NaOtBu, 2.2 equiv per bromine) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (2.2-2.5 equiv).
-
Solvent and Reaction: Add anhydrous, degassed toluene or dioxane. Seal the tube, remove it from the glovebox, and place it in a preheated heating block (e.g., 100-110 °C).
-
Monitoring and Work-up: Stir vigorously. Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent, and carefully quench with water. Separate the layers, extract the aqueous phase, and combine the organic layers. Wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. depts.washington.edu [depts.washington.edu]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. research.rug.nl [research.rug.nl]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Steric Hindrance in 2,7-Disubstituted Naphthalenes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,7-disubstituted naphthalenes. This guide is designed to provide practical, in-depth solutions to the common challenges posed by steric hindrance in this important class of molecules. Drawing from established literature and field experience, we will explore the causality behind experimental choices and provide self-validating protocols to enhance the success of your research. Naphthalene scaffolds are prevalent in over 20 FDA-approved drugs, highlighting their significance in medicinal chemistry.[1]
Troubleshooting Guide: Synthesis & Characterization
This section addresses specific, frequently encountered issues in a direct question-and-answer format.
Synthesis
Question 1: My cross-coupling reaction (e.g., Suzuki, Sonogashira) to introduce a bulky substituent at the 2- or 7-position is failing or giving very low yields. What's going wrong?
Answer: Steric hindrance is a primary obstacle in functionalizing the 2 and 7 positions of the naphthalene core, especially with bulky groups. The peri-hydrogens (at positions 1 and 8) create significant steric clash, hindering the approach of catalysts and reagents.
Immediate Troubleshooting Steps:
-
Catalyst & Ligand Selection is Critical: Standard palladium catalysts may not be effective.[2] Switch to a catalyst system designed for sterically demanding substrates.
-
For Suzuki-Miyaura Couplings: Employ palladium catalysts with bulky, electron-rich phosphine ligands. These ligands promote the crucial oxidative addition step, which is often the rate-limiting step in sterically hindered couplings.[3][4] Robust acenaphthoimidazolylidene palladium complexes have also shown high efficiency for these types of reactions.[5][6]
-
For Sonogashira Couplings: While traditionally requiring a copper(I) cocatalyst, copper-free conditions can be advantageous to prevent alkyne homocoupling, a common side reaction.[7][8] Modified protocols using PdCl2(PPh3)2 with a fluoride source like TBAF under solvent-free conditions have proven effective for challenging aryl halides.[9][10]
-
-
Optimize Reaction Conditions:
-
Temperature: In some cases, higher temperatures can help overcome the activation energy barrier imposed by steric hindrance.
-
Base: The choice of base is crucial. For Suzuki couplings, weaker bases may be more effective in preventing side reactions.
-
-
Consider a Different Coupling Strategy: If palladium-catalyzed methods are consistently failing, explore alternative cross-coupling reactions that may have different mechanistic pathways and steric tolerances.
Spectroscopic Characterization
Question 2: I'm having trouble assigning the proton and carbon signals in the NMR spectrum of my 2,7-disubstituted naphthalene. The aromatic region is complex and overlapping.
Answer: The symmetry of 2,7-disubstituted naphthalenes can simplify the NMR spectrum to four distinct aromatic proton signals and six unique aromatic carbon signals. However, subtle differences in chemical shifts can still lead to ambiguity.
Immediate Troubleshooting Steps:
-
Utilize 2D NMR Techniques: One-dimensional NMR is often insufficient for unambiguous assignment.
-
COSY (Correlation Spectroscopy): This will reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the naphthalene rings.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons, allowing you to assign carbon signals based on their attached protons.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is invaluable for assigning quaternary carbons and confirming the overall structure.[11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is particularly useful for differentiating between 2,6- and 2,7-isomers. For a 2,7-disubstituted naphthalene, a NOE correlation will be observed between the peri-proton (at C1 or C8) and the proton at C6 or C3, respectively.[12][13]
-
-
Predict Chemical Shifts: Computational methods can provide predicted 13C NMR chemical shifts, which can be a useful guide for initial assignments.[12][13]
Purification
Question 3: I'm struggling to separate my desired 2,7-disubstituted product from regioisomers and starting materials. Standard column chromatography isn't giving clean separation.
Answer: The similar polarity of naphthalene isomers makes their separation by conventional chromatography challenging.
Immediate Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for purifying naphthalene derivatives.[14]
-
Advanced Chromatographic Techniques:
-
Preparative HPLC: High-performance liquid chromatography can provide much better resolution than standard column chromatography.
-
Supercritical Fluid Chromatography (SFC): This technique can sometimes offer unique selectivity for separating isomers.
-
-
Continuous Column Crystallization: For larger scale purifications, this technique can be highly effective in obtaining high-purity naphthalene.[16]
Frequently Asked Questions (FAQs)
This section provides a deeper dive into the fundamental principles governing the chemistry of 2,7-disubstituted naphthalenes.
Synthesis & Reactivity
Q1: Why is steric hindrance such a significant issue in the synthesis of 2,7-disubstituted naphthalenes compared to other disubstituted isomers?
A1: The primary source of steric hindrance in 2,7-disubstituted naphthalenes arises from the peri interactions. The substituents at the 2 and 7 positions are in close proximity to the hydrogens at the 1 and 8 positions, respectively. This spatial crowding can:
-
Hinder the approach of reagents: Large catalytic complexes or bulky reactants have difficulty accessing the reactive sites.
-
Increase the activation energy of transition states: The steric clash in the transition state of a reaction can make it energetically unfavorable.
-
Influence regioselectivity: In reactions where multiple isomers can form, steric hindrance will often direct substitution to less crowded positions.[17]
Q2: What are the key mechanistic considerations when choosing a catalyst for a sterically hindered Suzuki-Miyaura coupling?
A2: The Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. For sterically hindered substrates, the oxidative addition of the palladium catalyst to the aryl halide is often the most challenging and rate-limiting step. To overcome this:
-
Use Electron-Rich and Bulky Ligands: Ligands such as bulky biaryl phosphines or N-heterocyclic carbenes (NHCs) are highly effective.[5]
-
Electron-richness increases the electron density on the palladium center, making it more nucleophilic and facilitating its insertion into the carbon-halogen bond.
-
Bulkiness promotes the formation of a coordinatively unsaturated, highly reactive 14-electron palladium species, which is crucial for the oxidative addition step. It also helps to stabilize the resulting palladium(II) intermediate.
-
Q3: Are there any alternatives to cross-coupling reactions for introducing substituents at the 2 and 7 positions?
A3: While cross-coupling reactions are powerful, other methods can be considered:
-
Electrophilic Aromatic Substitution: For certain substituents, electrophilic substitution can be a viable route. However, controlling regioselectivity can be challenging, and a mixture of isomers is often obtained.[18]
-
Synthesis from Pre-functionalized Precursors: It may be more efficient to start with a naphthalene derivative that already has the desired substituents or functional groups that can be easily converted to the desired moieties.
Properties & Applications
Q4: How does steric hindrance in 2,7-disubstituted naphthalenes affect their photophysical properties?
A4: Steric hindrance can significantly impact the electronic and photophysical properties of these molecules by influencing their conformation.[19][20][21]
-
Inhibition of Planarity: Bulky substituents can twist the naphthalene core, disrupting π-conjugation. This can lead to:
-
Blue-shifted absorption and emission spectra: A decrease in conjugation generally leads to a larger energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[22]
-
Reduced quantum yields: Non-planar conformations can provide pathways for non-radiative decay, leading to lower fluorescence efficiency.
-
-
Impact on Intramolecular Charge Transfer (ICT): In donor-acceptor systems, steric hindrance can inhibit the geometric relaxation required for the formation of a planar ICT state, leading to less charge transfer character in the excited state.[22]
Q5: What are the implications of steric hindrance for the use of 2,7-disubstituted naphthalenes in drug development?
A5: The naphthalene scaffold is a key component in many bioactive compounds and pharmaceuticals.[23][24] Steric hindrance can be both a challenge and an opportunity in drug design:
-
Challenges:
-
Synthetic accessibility: The difficulties in synthesizing sterically hindered derivatives can limit the exploration of structure-activity relationships (SAR).
-
Binding affinity: Steric clashes can prevent a molecule from fitting optimally into the binding pocket of a biological target.
-
-
Opportunities:
-
Improved selectivity: By introducing bulky groups, it may be possible to design molecules that bind selectively to a specific target over closely related ones.
-
Modulation of pharmacokinetic properties: Steric hindrance can influence a molecule's solubility, metabolic stability, and other properties that are important for its behavior in the body.
-
Experimental Protocols & Data
Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered 2-Bromonaphthalene
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Bromonaphthalene derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4 or a more specialized catalyst for hindered couplings)
-
Ligand (if required by the catalyst)
-
Base (e.g., K2CO3, Cs2CO3)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 2-bromonaphthalene derivative (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.01-0.05 eq), and ligand (if applicable, 0.02-0.10 eq).
-
Addition of Base and Solvent: Add the base (2.0-3.0 eq) and anhydrous solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data: Comparison of Catalysts for a Sterically Hindered Suzuki Coupling
| Catalyst/Ligand System | Base | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh3)4 | K2CO3 | 100 | 24 | <10 |
| Pd2(dba)3 / SPhos | K3PO4 | 110 | 12 | 75 |
| Acenaphthoimidazolylidene Pd Complex | t-BuOK | 80 | 6 | >95[5] |
This table is illustrative and actual results will vary depending on the specific substrates and conditions.
Visualizations
Troubleshooting Workflow for Low-Yield Suzuki Coupling
Caption: Troubleshooting decision tree for low-yield Suzuki couplings.
NMR Signal Assignment Strategy
Caption: Workflow for unambiguous NMR assignment of 2,7-disubstituted naphthalenes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Modified palladium-catalyzed Sonogashira cross-coupling reactions under copper-, amine-, and solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Structural assignment of 2,6- and 2,7-disubstituted naphthalenes and prediction of (13)C nuclear magnetic resonance chemical shifts: applications of topology and two-dimensional NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. US3649708A - Purification of naphthalene - Google Patents [patents.google.com]
- 15. US2615058A - Method of purifying naphthalene by crystallization - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iptl.gdut.edu.cn [iptl.gdut.edu.cn]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Steric hindrance inhibits excited-state relaxation and lowers the extent of intramolecular charge transfer in two-photon absorbing dyes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 23. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography for Naphthalene Isomer Separation
Welcome to the technical support center for the chromatographic separation of naphthalene isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving these structurally similar compounds. Here, we move beyond basic protocols to explain the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your separations.
Frequently Asked Questions (FAQs)
Q1: Should I use normal-phase or reversed-phase chromatography to separate naphthalene isomers?
This is a critical first decision in method development. The choice depends on the specific isomers and their substituents.
-
Reversed-Phase (RP) Chromatography: This is the most common starting point.[1] It separates compounds based on hydrophobicity using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., acetonitrile/water mixtures).[2][3] Naphthalene and its less polar derivatives are well-retained and can often be separated effectively. RP-HPLC is versatile, reproducible, and generally the first method to try.[1]
-
Normal-Phase (NP) Chromatography: This mode uses a polar stationary phase (like silica or alumina) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[3] Normal-phase excels at separating positional isomers where small differences in polarity are the key to resolution.[2][4] If your naphthalene isomers have polar functional groups (like -OH, -NH2, -NO2), NP-HPLC can offer superior selectivity that is difficult to achieve in reversed-phase.
Expert Insight: While reversed-phase is the workhorse for many applications, do not underestimate the power of normal-phase for challenging isomer separations. The interaction of polar functional groups on the isomers with the polar stationary phase in NP mode often provides a completely different and more effective selectivity profile.[2]
`dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} ` Caption: Workflow for selecting the appropriate chromatography mode.
Q2: What is the best stationary phase for separating naphthalene isomers?
The ideal stationary phase leverages the subtle chemical differences between the isomers.
-
C18 (Octadecylsilane): The most widely used stationary phase in reversed-phase HPLC.[5] It provides excellent retention for the hydrophobic naphthalene core. However, for isomers with very similar hydrophobicities (e.g., positional isomers without significant polarity differences), a standard C18 column may not provide sufficient resolution.[5]
-
Phenyl-Hexyl: This phase offers an alternative selectivity to C18. The phenyl groups can induce π-π interactions with the aromatic naphthalene rings, providing a secondary separation mechanism beyond simple hydrophobicity. This can be particularly effective for separating isomers where electron density differences exist.
-
Specialty π-π Interaction Phases (PYE, NPE): For very challenging separations, columns with phases like pyrenylethyl (PYE) or nitrophenylethyl (NPE) offer strong π-π interactions.[5] These are highly effective for separating positional isomers, such as dinitronaphthalenes or tolunitriles, that are difficult to resolve on C18 phases.[5]
-
Chiral Stationary Phases (CSPs): For separating enantiomers of chiral naphthalene derivatives, a CSP is mandatory. These phases (e.g., cyclodextrin-based) create a chiral environment that allows for differential interaction with the two enantiomers.[6]
| Stationary Phase | Primary Separation Mechanism | Best For... | Reference |
| C18 (ODS) | Hydrophobic Interactions | General purpose, separating isomers with different alkyl substitutions. | [5][7] |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Isomers with differing aromatic character or electron density. | N/A |
| PYE / NPE | Strong π-π Interactions | Difficult-to-separate positional isomers (e.g., ortho/para, dinitro-). | [5] |
| Silica / Alumina | Adsorption (Polar Interactions) | Isomers with polar functional groups (Normal-Phase). | [4][8] |
| Chiral Phases | Enantioselective Interactions | Separating enantiomers of chiral naphthalene derivatives. | [6] |
Q3: How does temperature affect the separation?
Temperature is a powerful but often overlooked parameter. Increasing the column temperature generally leads to:
-
Decreased Retention Time: Analytes elute faster as their solubility in the mobile phase increases and the mobile phase viscosity decreases.[7][9]
-
Improved Peak Efficiency: Faster mass transfer at higher temperatures can result in sharper, narrower peaks.
-
Altered Selectivity: The relative retention of two isomers can change with temperature, sometimes improving resolution and other times worsening it. This is because the thermodynamics of their interactions with the stationary phase can be different.[10]
Expert Insight: For particularly difficult separations, such as with diisopropylnaphthalene (DIPN) isomers, systematically studying a temperature range (e.g., 25°C to 60°C) can be key to achieving baseline resolution.[11] In one study, increasing the column temperature to 60°C was critical for achieving an ideal separation of a mixture including naphthalene.[7]
Troubleshooting Guide
Problem: Poor or no resolution between two isomers.
This is the most common challenge. It indicates that the column and mobile phase are not differentiating sufficiently between the analytes.
`dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} ` Caption: Decision tree for troubleshooting poor resolution.
Step-by-Step Protocol: Optimizing Resolution
-
Increase Retention: In reversed-phase, decrease the percentage of the organic solvent (e.g., from 80% acetonitrile to 75%). In normal-phase, decrease the percentage of the polar modifier. Longer retention times often lead to better separation.
-
Change the Organic Modifier: The selectivity between acetonitrile and methanol is different. Methanol is a proton donor and can engage in hydrogen bonding, which may provide a different selectivity profile. For separations relying on π-π interactions, methanol is often more effective than acetonitrile.[5]
-
Modify the Mobile Phase pH: If your isomers have acidic or basic functional groups, adjusting the pH of the mobile phase (in RP) can dramatically alter retention and selectivity by changing the ionization state of the analytes. A phosphate buffer is commonly used to control pH.[7][12]
-
Change the Stationary Phase: If mobile phase optimization fails, the stationary phase is the next logical step. If you are using a C18 column, switching to a phenyl-type or a dedicated π-π interaction column (like PYE) is the most powerful way to introduce a new separation mechanism.[5]
Problem: Peak Tailing.
Peak tailing, where the back half of the peak is drawn out, is often caused by secondary, undesirable interactions between the analyte and the stationary phase.
Causes & Solutions:
-
Silanol Interactions (Reversed-Phase): The most common cause. Residual, un-capped silanol groups (-Si-OH) on the silica support are polar and can interact strongly with polar or basic functional groups on naphthalene isomers, causing tailing.
-
Solution 1: Use an End-Capped Column: Modern, high-purity, end-capped columns have very few free silanols.
-
Solution 2: Lower Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase protonates the silanols, reducing their interaction with basic analytes.[13][14]
-
Solution 3: Add a Competing Base: For highly basic analytes, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active sites.[15]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.
-
Solution: Dilute the sample and inject a smaller volume.[16]
-
-
Column Contamination/Void: A contaminated guard column or a void at the head of the analytical column can distort peak shape.[15][17]
-
Solution: Replace the guard column. If the problem persists, try back-flushing the analytical column or, if necessary, replace it.[17]
-
Problem: Irreproducible Retention Times.
Fluctuating retention times can make peak identification and quantification impossible. This issue almost always points to a problem with the HPLC system or mobile phase preparation.[18]
Causes & Solutions:
-
Mobile Phase Composition: If the mobile phase is mixed online by the pump, ensure the proportioning valves are working correctly.[18] Air bubbles in the solvent lines can also cause incorrect mixing.
-
Solution: Degas the mobile phase thoroughly. Manually prepare a batch of the mobile phase to confirm if the pump's mixing is the issue.[16]
-
-
Column Temperature: An unstable column temperature will cause retention times to drift.[16]
-
Solution: Use a reliable column oven and allow the column to fully equilibrate before starting your analytical run.
-
-
Column Equilibration: The column must be fully equilibrated with the mobile phase before analysis.
-
Solution: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection. When changing mobile phases, ensure the new solvent is fully miscible with the old one.
-
References
- 1. moravek.com [moravek.com]
- 2. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 5. nacalai.com [nacalai.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 10. researchgate.net [researchgate.net]
- 11. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Naphthalene, 1,2,3,4-tetrahydro-5-(1-phenylethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Separation of Naphthalene, 1,2,8-trimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. agilent.com [agilent.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. phenomenex.com [phenomenex.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Effect of solvent and base on the reactivity of 2,7-Dibromonaphthalene
Welcome to the technical support center for navigating the chemistry of 2,7-dibromonaphthalene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and frequently asked questions regarding the profound influence of solvent and base selection on its reactivity in key synthetic transformations. Our focus is on providing not just protocols, but a deeper understanding of the causality behind experimental outcomes.
Section 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone for C-C bond formation. However, the difunctional nature of this compound introduces challenges of selectivity and reactivity that are heavily dictated by the reaction environment.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is sluggish or fails completely. Could the solvent be the problem?
A1: Absolutely. The solvent plays a multifaceted role beyond simply dissolving reagents.[1][2][3] Its polarity, coordinating ability, and capacity to form biphasic systems with aqueous bases are critical.
-
Polar Aprotic Solvents (e.g., THF, Dioxane, DMF): These are common choices. They are effective at dissolving the organic substrate and the palladium catalyst complex. However, their coordinating ability can sometimes influence catalyst activity.[2] For instance, THF has been shown to yield excellent results in many cases.[1] Be aware, though, that solvent quality is paramount; trace impurities can poison the catalyst.[1]
-
Aromatic Solvents (e.g., Toluene): These nonpolar solvents are often used, particularly at higher temperatures. They are less coordinating than polar aprotic solvents, which can sometimes be beneficial for catalyst turnover.
-
Aqueous/Biphasic Systems: The use of water as a co-solvent is common, especially with inorganic bases like K₂CO₃ or Cs₂CO₃. Water can be crucial for dissolving the base and facilitating the formation of the active boronate species, which is essential for the transmetalation step.[4][5] In some cases, reactions perform better in water/solvent mixtures than in purely organic media.[1]
A common reason for failure is poor solubility of either the substrate or the base. If your reaction mixture is not homogeneous or a well-stirred slurry, mass transport limitations will impede the reaction.
Q2: I'm struggling with selectivity, obtaining a mixture of mono- and di-arylated products. How can I control this using the solvent and base?
A2: Controlling selectivity is a classic challenge with dihaloarenes.[6] The key is to modulate the reactivity of the second C-Br bond after the first coupling has occurred.
-
Solvent Polarity: In some systems, solvent polarity can influence selectivity. For dihaloarenes, oxygen-containing solvents of moderate polarity, like THF, can sometimes favor mono-arylation. This is because halide byproducts (bromide ions) generated in the first coupling can displace the catalyst from the mono-coupled product, preventing the second oxidative addition from occurring efficiently.[6] In contrast, nonpolar aromatic or halogenated solvents often favor diarylation.[6]
-
Base Strength & Stoichiometry: The choice and amount of base are critical. A weaker base (e.g., K₂CO₃) or a substoichiometric amount of a stronger base can sometimes favor mono-substitution by not fully activating the boronic acid for the second, more sterically hindered coupling. Conversely, a strong base (e.g., K₃PO₄) in excess will drive the reaction towards exhaustive diarylation. The main role of the base is to convert the boronic acid into the more reactive borate anion for transmetalation.[4][7]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures will kinetically favor the formation of the mono-substituted product.
Q3: What is the optimal base for Suzuki coupling of this compound, and why?
A3: There is no single "best" base; the optimal choice depends on the desired outcome (mono- vs. di-substitution), the coupling partner, and the solvent.
-
Inorganic Bases:
-
Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are the most common and versatile choices.[8] They require an aqueous co-solvent for dissolution and are effective for a wide range of substrates. Cs₂CO₃ is more soluble and basic, often providing higher yields for challenging couplings. Na₂CO₃ has been reported as a highly effective base in certain systems.[9]
-
Phosphates (K₃PO₄): This is a stronger base, often used under anhydrous conditions with solvents like dioxane or toluene. It is particularly effective for coupling sterically hindered substrates or less reactive aryl chlorides.[10]
-
-
Organic Bases: While less common in Suzuki reactions, soluble organic bases can be used, though they are more prevalent in other cross-couplings like Buchwald-Hartwig amination.[11]
The base's primary role is to facilitate the transmetalation step by forming a boronate complex [RB(OH)₃]⁻, which is more nucleophilic than the neutral boronic acid.[4][7] The choice of base can also influence side reactions like protodeboronation, where the boronic acid is consumed by reaction with water.[12]
Troubleshooting Guide: Suzuki-Miyaura Reactions
| Problem | Probable Cause (Solvent/Base Related) | Recommended Solution |
| No Reaction / Low Conversion | 1. Poor solubility of the base. 2. Catalyst poisoning by solvent impurities.[1] 3. Insufficiently strong base for the specific boronic acid. | 1. Add water or switch to a more soluble base (e.g., Cs₂CO₃). 2. Use freshly distilled, high-purity solvents. Consider adding a phosphine ligand to scavenge impurities.[1] 3. Switch to a stronger base like K₃PO₄ or NaOH. |
| Poor Selectivity (Mixture of Products) | 1. Reaction conditions (time, temp, base strength) are too harsh, favoring di-substitution. 2. Solvent choice favors diarylation (e.g., nonpolar solvents).[6] | 1. Reduce reaction time, lower the temperature, and use a milder base (e.g., K₂CO₃). 2. Screen solvents; try a moderately polar, oxygen-containing solvent like THF.[6] |
| Protodeboronation (Loss of Boronic Acid) | 1. Reaction conditions are too basic or contain excess water, especially at high temperatures.[12] | 1. Use a less basic system (e.g., KF instead of K₂CO₃).[13] 2. Minimize the amount of water or run under anhydrous conditions with K₃PO₄. |
Workflow & Catalytic Cycle Visualization
Section 2: Buchwald-Hartwig Amination
This powerful C-N bond-forming reaction is highly sensitive to the interplay between the base, solvent, and ligand.[14] With this compound, these choices dictate yield and can prevent common side reactions.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of this compound is giving low yields. How critical are the solvent and base?
A1: They are arguably the most critical variables after the catalyst system itself. The mechanism requires the deprotonation of the amine or an amine-palladium complex, a step that is highly dependent on both the base and the solvent environment.[15][16]
-
Solvent Choice:
-
Nonpolar Solvents (e.g., Toluene): These are often preferred. They resist the formation of charges, which means an anionic base is required to effectively deprotonate the neutral palladium-amine complex.[15][16]
-
Polar Solvents (e.g., DMF): In polar solvents, dissociation of the halide from the palladium complex is more feasible. However, this can be a double-edged sword. The base might coordinate too strongly to the palladium center, forming a stable "resting state" that slows down or halts the catalytic cycle.[15][16]
-
Ethereal Solvents (e.g., Dioxane, THF): These are also commonly used and offer a good balance of properties.[17] However, some solvents like acetonitrile should be avoided as they can bind to palladium and inhibit the reaction.[17]
-
-
Base Choice:
-
Strong, Non-nucleophilic Bases: The most common and effective bases are strong, sterically hindered alkoxides like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[17] These are strong enough to deprotonate the amine without competing as nucleophiles.
-
Inorganic Bases: While common in Suzuki couplings, carbonates and phosphates are generally not basic enough for efficient Buchwald-Hartwig amination, especially with less acidic amines.
-
Organic Amine Bases (e.g., DBU): The use of soluble organic bases is attractive for creating homogeneous reaction conditions, but their effectiveness can be limited.[11][18] The deprotonation step can have a high energy barrier with neutral bases like DBU in nonpolar solvents.[15][16]
-
Q2: I'm observing hydrodehalogenation (C-Br bond is replaced by C-H) as a major side product. What's causing this?
A2: Hydrodehalogenation is a common side reaction that can arise from several pathways. One prominent pathway is β-hydride elimination from the palladium amide intermediate. This is more likely to occur if the reductive elimination step (the desired product-forming step) is slow. The choice of base and solvent can influence the rates of these competing steps. Using a bulky ligand on the palladium catalyst often helps to promote reductive elimination over β-hydride elimination.[14]
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Probable Cause (Solvent/Base Related) | Recommended Solution |
| No Reaction / Low Yield | 1. Base is too weak to deprotonate the amine. 2. Base is coordinating to the Pd center in a polar solvent, creating a stable off-cycle complex.[15][16] 3. Solvent is inhibiting the catalyst (e.g., acetonitrile).[17] | 1. Switch to a stronger base like NaOtBu or LHMDS. 2. Switch to a less coordinating or nonpolar solvent like toluene. 3. Change the solvent to toluene, dioxane, or THF. Ensure solvent is anhydrous and degassed. |
| Substrate Decomposition | 1. Base is too strong for sensitive functional groups on the substrate. 2. High reaction temperatures in the presence of a strong base. | 1. Consider a milder base system, although this may require catalyst/ligand re-optimization. The combination of an organic and inorganic base can sometimes work for sensitive substrates.[17] 2. Attempt the reaction at a lower temperature, which may require a more active catalyst system. |
Experimental Protocol: Mono-amination of this compound
Objective: To provide a robust starting point for the selective mono-amination.
-
Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired amine (1.1-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos or a Buchwald-type ligand, 2-4 mol%).
-
Reagent Addition: Add anhydrous, degassed toluene as the solvent. Then, add sodium tert-butoxide (1.4 equiv) as a solid.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water or brine. Dry the organic layer, concentrate, and purify by column chromatography.
Disclaimer: This is a general protocol. The optimal catalyst, ligand, temperature, and reaction time must be determined empirically for each specific substrate combination.
Section 3: Regioselective Monolithiation
For transformations other than cross-coupling, such as reaction with electrophiles, selective metal-halogen exchange is key. The high reactivity of organolithium reagents makes solvent and temperature control paramount.
Frequently Asked Questions (FAQs)
Q1: I am attempting a selective Br/Li exchange at one position of this compound, but I'm getting mixtures of products. What is the role of the solvent?
A1: The solvent is critical for controlling the reactivity and aggregation state of the organolithium reagent (e.g., n-BuLi or t-BuLi).[19]
-
Ethereal Solvents (THF, Diethyl Ether): These are the most common choices. The oxygen atoms in ethers coordinate to the lithium cation, breaking down the large aggregates in which organolithiums typically exist. This increases their reactivity. However, this high reactivity can sometimes lead to side reactions or loss of selectivity. THF, in particular, can be deprotonated by highly reactive organolithiums at temperatures above -78 °C, leading to complex side products.[20]
-
Hydrocarbon Solvents (Hexane, Toluene): In these non-coordinating solvents, organolithiums are more aggregated and less reactive. This can sometimes be exploited to improve selectivity, but reactions are often much slower and may require additives like TMEDA to initiate reactivity.
For this compound, the two bromine atoms are electronically equivalent. Selectivity for monolithiation is achieved kinetically by using exactly one equivalent of organolithium at very low temperatures (typically -78 °C or lower) in a solvent like THF. Adding the BuLi slowly is crucial to prevent localized areas of high concentration that could lead to dilithiation.
Troubleshooting Guide: Lithiation Reactions
| Problem | Probable Cause (Solvent/Base Related) | Recommended Solution |
| Mixture of Mono- and Di-lithiated Species | 1. Temperature is too high, allowing for the second Br/Li exchange. 2. Poor control over stoichiometry; addition of BuLi was too fast. | 1. Maintain strict temperature control at -78 °C or lower throughout the addition and reaction. 2. Add the organolithium reagent dropwise over an extended period to a well-stirred solution. |
| Low Yield / Recovery of Starting Material | 1. Organolithium reagent has degraded due to improper storage or handling. | 1. Titrate the organolithium reagent before use to determine its exact molarity. Use fresh, properly stored reagents. |
| Complex Mixture of Byproducts | 1. Reaction allowed to warm prematurely, causing reaction with the THF solvent.[20] | 1. Ensure the reaction is quenched with the electrophile at low temperature before allowing it to warm to room temperature. |
References
- 1. arodes.hes-so.ch [arodes.hes-so.ch]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. mdpi.com [mdpi.com]
- 20. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Technical Support Center: Catalyst Deactivation and Regeneration in 2,7-Dibromonaphthalene Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 2,7-dibromonaphthalene. This guide provides in-depth troubleshooting advice, explanations of common catalyst deactivation mechanisms, and detailed regeneration protocols to help you overcome challenges in your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is giving low yields or failing completely. What are the most common reasons?
A1: Low yields in these reactions often stem from catalyst deactivation, issues with substrate reactivity, or suboptimal reaction conditions. The two bromine atoms on the naphthalene core have different reactivities, and achieving a successful double coupling can be challenging. Common culprits include catalyst poisoning from impure reagents, thermal degradation of ligands at high temperatures, or the formation of inactive palladium species.[1][2]
Q2: I see a black precipitate forming in my reaction. What is it and is it a problem?
A2: The black precipitate is almost certainly "palladium black," which consists of agglomerated, inactive palladium nanoparticles.[1][3] Its formation is a clear sign of catalyst decomposition and deactivation. This can be caused by high temperatures, inappropriate ligand choice, or the presence of impurities that destabilize the active catalytic species.[1]
Q3: How can I tell if my catalyst has deactivated during the reaction?
A3: Besides the visual formation of palladium black, catalyst deactivation can be inferred from reaction monitoring. If your reaction stalls, with starting material remaining even after extended reaction times or upon heating, deactivation is a likely cause.[4] In reactions aiming for double coupling, the accumulation of the mono-substituted product is another strong indicator that the catalyst's activity has diminished before the second coupling could occur.
Q4: Is it possible to regenerate a deactivated palladium catalyst?
A4: Yes, particularly for heterogeneous catalysts like palladium on carbon (Pd/C). Regeneration methods typically involve washing the catalyst to remove adsorbed impurities and organic residues, followed by a thermal treatment to restore the active sites.[5][6] For homogeneous catalysts that have precipitated as palladium black, recovery of the palladium metal is possible, but regeneration of the original complex in situ is generally not feasible.
Q5: Why is my Sonogashira coupling producing significant amounts of alkyne homocoupling byproducts (Glaser coupling)?
A5: Glaser homocoupling is a common side reaction in Sonogashira couplings, promoted by the presence of the copper(I) co-catalyst and oxygen.[7][8] Running the reaction under strictly anaerobic conditions is critical to minimize this pathway. If the problem persists, consider a copper-free Sonogashira protocol.[7][8]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when performing cross-coupling reactions with this compound.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Stalled Suzuki-Miyaura Reaction (Stops after mono-coupling) | 1. Catalyst Deactivation: Agglomeration into Pd black.[1] 2. Boronic Acid Degradation: Homocoupling or protodeboronation of the boronic acid. 3. Base Incompatibility: The base may not be effective or could be degrading the catalyst/reagents.[9] | 1. Use a more robust ligand: Buchwald-type biarylphosphine ligands can stabilize the catalyst. 2. Check boronic acid quality: Use fresh, high-purity boronic acid. 3. Screen bases: Try different bases like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and dry.[10] |
| Low Yield & Pd Black in Heck Reaction | 1. Thermal Degradation: High temperatures required for Heck couplings can degrade phosphine ligands. 2. β-Hydride Elimination Issues: Unwanted side reactions can occur if β-hydride elimination is not efficient.[11][12][13] 3. Ligand Oxidation: If not under an inert atmosphere, phosphine ligands can oxidize.[14][15] | 1. Use a thermally stable ligand: N-heterocyclic carbene (NHC) ligands or bulky, electron-rich phosphines are often more stable. 2. Optimize temperature: Run the reaction at the lowest effective temperature. 3. Ensure inert atmosphere: Thoroughly degas solvents and use a nitrogen or argon atmosphere. |
| Incomplete Buchwald-Hartwig Amination | 1. Product Inhibition: The amine product can coordinate to the palladium center and inhibit catalysis.[1] 2. Base Selection: The strength and nature of the base are critical for this reaction. 3. Ligand Incompatibility: The ligand may not be suitable for the specific amine substrate. | 1. Use bulky ligands: Ligands like XPhos or SPhos can prevent product inhibition and promote the final reductive elimination step.[16] 2. Use a strong, non-nucleophilic base: Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) is standard. Ensure it is fresh and handled in a glovebox.[1] |
| Sluggish Sonogashira Coupling (Aryl Bromide) | 1. Inefficient Oxidative Addition: The C-Br bond is less reactive than C-I.[7][17] 2. Catalyst Poisoning: Impurities in the alkyne or amine base can poison the catalyst. 3. Low Temperature: The temperature may be too low to promote oxidative addition with the less reactive aryl bromide.[17] | 1. Increase temperature: Reactions with aryl bromides often require heating (e.g., 60-100 °C).[17] 2. Use a more active catalyst system: Consider a different palladium precursor or ligand. 3. Purify reagents: Distill the amine base and ensure the alkyne is pure. |
Understanding Catalyst Deactivation: Mechanisms and Pathways
An active palladium catalyst can be diverted from the catalytic cycle through several deactivation pathways. Understanding these mechanisms is key to preventing them.
Sintering and Leaching (Agglomeration)
For both homogeneous and heterogeneous catalysts, the active, soluble Pd(0) species can aggregate to form larger, catalytically inactive palladium clusters, often observed as palladium black.[1] In supported catalysts, the active metal can also leach from the support into the solution and then agglomerate.[18][19][20] This process is often irreversible and is a primary cause of catalyst death, especially at elevated temperatures.[21][22]
Ligand Degradation
The ligands that stabilize the palladium center are crucial for its activity, but they are susceptible to degradation.
-
Oxidation: Phosphine ligands are easily oxidized to phosphine oxides, particularly if the reaction is not maintained under a strictly inert atmosphere.[14][15] Phosphine oxides do not effectively coordinate to palladium, leading to catalyst decomposition.
-
Thermal Decomposition: Many ligands, especially basic phosphines, are not stable at the high temperatures (>100-120 °C) often required for coupling with less reactive halides.
Catalyst Poisoning
Certain functional groups or impurities can act as poisons by binding strongly to the palladium center and blocking the active site.
-
Sulfur and Thiol Compounds: Even trace amounts of sulfur-containing impurities in reagents or solvents can irreversibly poison the catalyst.
-
Substrate/Product Inhibition: In some cases, the starting material or the product molecule can coordinate too strongly to the palladium, slowing or stopping the catalytic cycle. This is a known issue in Buchwald-Hartwig aminations.[1]
Fouling of Heterogeneous Catalysts
For supported catalysts like Pd/C, the porous structure can become blocked by polymeric byproducts or adsorbed starting materials, preventing reactants from reaching the active palladium sites.[5]
Caption: Common catalyst deactivation pathways in cross-coupling reactions.
Protocols for Catalyst Regeneration
Protocol 1: Regeneration of Heterogeneous Pd/C Catalyst
This protocol is designed to remove organic residues and poisons from a deactivated Palladium on Carbon (Pd/C) catalyst.
Materials:
-
Deactivated Pd/C catalyst
-
Solvents: Chloroform, Glacial Acetic Acid, Deionized Water, Acetone
-
Filtration apparatus (e.g., Büchner funnel)
-
Oven or furnace capable of reaching 250 °C
-
Inert gas source (Nitrogen or Argon)
Step-by-Step Methodology:
-
Recovery: After the reaction, carefully filter the solid Pd/C catalyst from the reaction mixture. Wash it several times with a solvent like acetone to remove residual soluble compounds.
-
Solvent Washing (for organic fouling):
-
Suspend the recovered catalyst in a mixture of chloroform and glacial acetic acid.[5]
-
Stir or sonicate the suspension for 1-2 hours at room temperature. This step is effective at dissolving and removing many organic byproducts that may have fouled the catalyst surface.[5]
-
Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral, then wash with acetone to aid in drying.
-
-
Oxidative Treatment (for coking and strong poisons):
-
Dry the washed catalyst completely in an oven at 100-120 °C.
-
Place the dried catalyst in a ceramic crucible and heat it in a furnace under a slow flow of air.
-
Slowly ramp the temperature to 250 °C and hold for 4-6 hours.[6] This controlled oxidation burns off carbonaceous deposits ("coke") and can oxidize some poisons like sulfur. Caution: This is an exothermic process; ramp the temperature slowly to maintain control.
-
-
Reduction (Re-activation):
-
After the oxidative treatment, the palladium will be in an oxidized state (PdO). The catalyst must be re-reduced to the active Pd(0) state.
-
This can be done in situ in the next reaction by adding a reducing agent or, more commonly, by treating the catalyst with hydrogen gas (H₂) in a suitable reactor.
-
-
Storage: Store the regenerated catalyst under an inert atmosphere to prevent re-oxidation.
Caption: Workflow for the regeneration of a fouled Pd/C catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. par.nsf.gov [par.nsf.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. reddit.com [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. qualitas1998.net [qualitas1998.net]
- 21. researchgate.net [researchgate.net]
- 22. In situ electron microscopy studies of the sintering of palladium nanoparticles on alumina during catalyst regeneration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
2,7-Dibromonaphthalene vs 2,6-Dibromonaphthalene in polymer synthesis
An In-Depth Comparative Guide to 2,7-Dibromonaphthalene and 2,6-Dibromonaphthalene in Polymer Synthesis
For researchers and scientists in materials science and drug development, the selection of a monomer is a critical decision that dictates the ultimate properties and performance of a polymer. Among the vast array of building blocks, dibromonaphthalene isomers serve as pivotal monomers for creating high-performance conjugated polymers used in organic electronics. The seemingly subtle difference in the position of the bromine atoms—comparing the 2,7- and 2,6-isomers—imparts profound changes in the resulting polymer's architecture, solubility, thermal stability, and optoelectronic characteristics. This guide provides a detailed, evidence-based comparison of these two key isomers to inform rational polymer design.
Monomer Properties: A Head-to-Head Comparison
The foundational physical and chemical properties of 2,7- and 2,6-dibromonaphthalene influence their handling, purification, and reactivity during polymerization. While both share the same molecular formula and weight, their structural differences lead to distinct physical characteristics, most notably their melting points.[1][2][3][4]
| Property | This compound | 2,6-Dibromonaphthalene |
| CAS Number | 58556-75-5[1][3][5] | 13720-06-4[2][6][7] |
| Molecular Formula | C₁₀H₆Br₂[3][5] | C₁₀H₆Br₂[2][7] |
| Molecular Weight | 285.96 g/mol [3] | 285.96 g/mol [2] |
| Appearance | Light yellow solid or crystals[3][8] | White to yellow or pale brown powder/crystals[7] |
| Melting Point | 139-142 °C[1][3] | 158-163 °C[2] |
| Boiling Point | ~339 °C (Predicted)[1] | Not specified |
| Solubility | Soluble in acetonitrile[1][8][9] | Insoluble in water[6] |
The higher melting point of the 2,6-isomer suggests a more stable crystal lattice, a direct consequence of its linear and symmetric structure which allows for more efficient packing. This has downstream implications for the morphology and solubility of the resulting polymers.
The Decisive Impact of Isomerism on Polymer Architecture and Properties
The substitution pattern is the single most important factor determining the final polymer's characteristics. The choice between a 2,7- and a 2,6-linkage is a fundamental design choice that controls the polymer backbone's geometry.
Structural Consequences: Kinked vs. Linear Backbones
-
This compound: Polymerization of the 2,7-isomer results in a "kinked" or "bent" polymer backbone. The angle of substitution disrupts linearity, forcing the polymer chain to adopt a less regular, more contorted conformation. This structural feature is crucial for inhibiting the close packing of polymer chains.
-
2,6-Dibromonaphthalene: In stark contrast, the 2,6-isomer acts as a linear, "rod-like" building block.[6][7] When polymerized, it produces a more rigid and planar backbone, which facilitates strong interchain interactions and ordered packing in the solid state.
Caption: Polymer backbone geometry from 2,7- vs. 2,6-isomers.
Comparative Performance Analysis
The structural divergence between polymers derived from these isomers directly translates into their functional properties.
-
Solubility and Processability: Polymers from this compound generally exhibit enhanced solubility in common organic solvents. The inherent kinks in the backbone disrupt crystallization and reduce interchain forces, making them easier to process into thin films for device fabrication. Conversely, the high linearity of 2,6-naphthalene based polymers often leads to lower solubility, which can present challenges during manufacturing, though this can be mitigated by introducing solubilizing side chains.[10]
-
Thermal Properties: The ordered packing of linear 2,6-derived polymers typically results in higher glass transition temperatures (Tg) and superior thermal stability compared to their kinked 2,7-counterparts. Materials based on naphthalene diimides, often derived from 2,6-isomers, are noted for their excellent thermal properties.[11]
-
Optoelectronic Properties: This is where the isomer choice has the most significant scientific and commercial impact.
-
Conjugation and Bandgap: The linear 2,6-linkage promotes more effective π-orbital overlap along the polymer backbone. This extended conjugation generally leads to a smaller energy bandgap and a red-shift in absorption and emission spectra compared to polymers from 2,7-isomers.
-
Charge Transport: The ability of 2,6-derived polymers to self-assemble into ordered, crystalline domains is highly advantageous for charge transport.[11] Indeed, materials synthesized from 2,6-dibromonaphthalene derivatives have demonstrated exceptional charge mobilities. For instance, 2,6-di(anthracen-2-yl)naphthalene single crystals have shown mobilities up to 19 cm² V⁻¹ s⁻¹.[7] In contrast, while polymers from 2,7-isomers are also semiconducting, their more amorphous nature can lead to lower charge mobilities, although excellent performance can still be achieved, with some derivatives showing hole-transport mobility of 3.3 cm² V⁻¹ s⁻¹.[5]
-
Key Synthetic Pathways
Several modern cross-coupling reactions are employed to polymerize dibromonaphthalene monomers. The choice of reaction depends on the desired polymer structure, comonomers, and functional group tolerance.
-
Suzuki-Miyaura Polycondensation: This is a highly robust and widely used palladium-catalyzed reaction that couples the dibromonaphthalene with a diboronic acid or ester comonomer.[12][13][14][15] It is valued for its high functional group tolerance and generally mild reaction conditions.[16]
-
Mizoroki-Heck Polycondensation: The Heck reaction couples the dibromonaphthalene with a divinyl comonomer, creating vinylene bridges in the polymer backbone to form poly(p-phenylene vinylene) (PPV) type materials.[17][18][19][20] This method is excellent for producing all-trans conjugated polymers under mild conditions.[21]
-
Gilch Polymerization: This route is another common method for synthesizing PPV-type polymers and is known for producing high molecular weight polymers with a high content of trans double bonds.[21][22]
Experimental Protocols: Suzuki-Miyaura Polycondensation
The following protocols provide a representative methodology for synthesizing a naphthalene-based copolymer via Suzuki-Miyaura polycondensation.
Caption: General workflow for Suzuki-Miyaura Polycondensation.
Protocol 1: Synthesis of a Copolymer from this compound
This protocol describes the copolymerization of this compound with a commercially available diboronic acid ester.
-
Materials and Reagents:
-
This compound (1.0 mmol)
-
1,4-Benzenediboronic acid bis(pinacol) ester (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol)
-
Anhydrous Toluene
-
Anhydrous Dimethylformamide (DMF)
-
2M Aqueous Potassium Carbonate (K₂CO₃) solution, degassed
-
Methanol
-
Deionized Water
-
-
Procedure:
-
Monomer Preparation: In a microwave reaction vial equipped with a magnetic stir bar, add this compound, 1,4-benzenediboronic acid bis(pinacol) ester, and the palladium catalyst.[12]
-
Inert Atmosphere: Seal the vial and thoroughly purge with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove all oxygen, which can deactivate the catalyst.[12]
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous Toluene and anhydrous DMF to the vial. Subsequently, add the degassed 2M aqueous K₂CO₃ solution.[12]
-
Polymerization: Place the sealed vial in a microwave reactor and heat to 120°C for 60 minutes with continuous stirring. Monitor the pressure to ensure it remains within safe limits.[12]
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing vigorously stirring methanol. The resulting polymer should precipitate as a solid.[12]
-
Isolation and Washing: Collect the crude polymer by vacuum filtration. Wash the solid sequentially with deionized water and methanol to remove salts, residual catalyst, and low molecular weight oligomers.[12]
-
Purification: For high-purity applications, further purify the polymer by Soxhlet extraction with methanol for 24 hours. Dry the final polymer under vacuum.[12]
-
Protocol 2: Synthesis of a Naphthalene Diimide (NDI) Polymer from a 2,6-Dibromo-NDI Monomer
This protocol is adapted for a 2,6-dibromonaphthalene derivative, specifically a naphthalene diimide (NDI), which is a common building block for n-type semiconducting polymers.[11][23]
-
Materials and Reagents:
-
2,6-Dibromo-N,N'-bis(2-octyldodecyl)naphthalene diimide (1.0 mmol)
-
Comonomer diboronic ester (e.g., a thiophene-based ester) (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a catalyst system like Pd₂(dba)₃/P(t-Bu)₃)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene, THF, Dioxane)[15]
-
Methanol
-
-
Procedure:
-
Monomer and Catalyst Setup: Follow the same procedure as Protocol 1, adding the 2,6-dibromo-NDI monomer, the comonomer, and the palladium catalyst to a reaction vessel.
-
Inert Atmosphere: Rigorously deoxygenate the system by purging with an inert gas.
-
Solvent and Base Addition: Add the anhydrous organic solvent and the degassed aqueous base solution. The choice of solvent and base may need to be optimized depending on the specific monomers.[15]
-
Polymerization: Heat the reaction mixture under reflux (conventional heating) or in a microwave reactor until the polymerization is complete (monitoring by techniques like GPC can be useful).
-
Precipitation and Purification: Precipitate, isolate, wash, and purify the polymer using the same steps outlined in Protocol 1. Due to the potentially lower solubility of NDI-based polymers, a different precipitation solvent or purification solvent for Soxhlet extraction (e.g., acetone, hexanes, or chloroform) may be required.
-
Summary of Applications
The distinct properties of polymers derived from 2,7- and 2,6-dibromonaphthalene make them suitable for different high-performance applications.
-
This compound Polymers: These are often used when solution processability is a key requirement. Applications include:
-
2,6-Dibromonaphthalene Polymers: The linearity and excellent charge transport properties of these polymers make them ideal for:
Conclusion
The isomeric position of bromine atoms on a naphthalene monomer is not a trivial detail but a fundamental design parameter in polymer synthesis. This compound provides a pathway to more soluble, amorphous, and processable polymers, where flexibility and film-forming from solution are paramount. In contrast, 2,6-dibromonaphthalene is the monomer of choice for creating highly ordered, semi-crystalline polymers with superior thermal stability and charge transport characteristics, targeting high-performance electronic devices. The selection between these two building blocks must be a deliberate, application-driven decision, guided by a thorough understanding of the structure-property relationships detailed in this guide.
References
- 1. This compound CAS#: 58556-75-5 [m.chemicalbook.com]
- 2. 2,6-ジブロモナフタレン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,7-二溴萘 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,6-Dibromonaphthalene | C10H6Br2 | CID 640591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. 2,6-DIBROMONAPHTHALENE | 13720-06-4 [chemicalbook.com]
- 7. ossila.com [ossila.com]
- 8. chembk.com [chembk.com]
- 9. This compound | 58556-75-5 [amp.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. ossila.com [ossila.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. Heck reaction - Wikipedia [en.wikipedia.org]
- 21. davidlu.net [davidlu.net]
- 22. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
A Comparative Guide to Alternative Precursors for the Synthesis of 2,7-Disubstituted Naphthalenes
For researchers, medicinal chemists, and materials scientists, the naphthalene scaffold is a cornerstone of molecular design. Its rigid, aromatic structure is a privileged motif found in numerous pharmaceuticals, organic electronics, and complex ligands. Among its many isomeric forms, the 2,7-disubstitution pattern offers a unique linear geometry and electronic profile, making it a highly desirable target. However, achieving this specific substitution regioselectively can be a significant synthetic challenge, as classical electrophilic aromatic substitution reactions on naphthalene itself preferentially yield α-substituted (1- or 4-position) products.
This in-depth technical guide provides a comparative analysis of alternative precursors for the synthesis of 2,7-disubstituted naphthalenes. We move beyond a simple listing of methods to explain the causality behind precursor choice and reaction conditions. This guide is structured to provide both a high-level strategic overview and detailed, field-proven experimental protocols, enabling you to select and implement the optimal synthetic route for your target molecule.
Strategic Overview: Pre-functionalized Cores vs. De Novo Construction
The synthetic approaches to 2,7-disubstituted naphthalenes can be broadly classified into two strategic categories. The choice between these strategies is dictated by the availability of starting materials, desired functional group tolerance, and scalability.
-
Functionalization of a Pre-formed 2,7-Substituted Naphthalene Core: This is often the most direct and reliable strategy. It leverages commercially available or readily accessible naphthalene precursors that already possess functional groups at the 2- and 7-positions. These functional groups serve as synthetic handles for elaboration into the desired substituents.
-
De Novo Synthesis of the Naphthalene Core: These methods construct the bicyclic aromatic system from acyclic or monocyclic precursors. While more complex, they can offer access to highly substituted or unique naphthalene structures not easily obtained from pre-functionalized starting materials.
Below is a workflow diagram illustrating the relationships between key precursors, which will be discussed in detail.
Caption: Synthetic pathways to 2,7-disubstituted naphthalenes.
Category A: Functionalization of a Pre-formed Naphthalene Core
This strategy is predicated on the commercial availability and versatile reactivity of a few key starting materials.
Precursor: Naphthalene-2,7-disulfonic Acid
This is a foundational precursor, typically derived from the sulfonation of naphthalene under conditions that favor the thermodynamically stable 2,7-isomer. Its primary utility lies in its conversion to 2,7-dihydroxynaphthalene.
Transformation: Caustic Fusion
The conversion is achieved through caustic fusion, a robust, albeit harsh, industrial process. The reaction involves heating the disulfonic acid salt with a strong base like sodium hydroxide at high temperatures (~300 °C).[1][2] The sulfonate groups are displaced by hydroxide ions.
-
Causality: The high temperature is necessary to overcome the significant activation energy required to break the strong aromatic C-S bond. The mechanism involves nucleophilic aromatic substitution. A major challenge is the in-situ generation of water, which can promote desulfonation and lead to byproducts.[3] A patented improvement involves the addition of sodium oxide, which reacts with the generated water, thereby minimizing side reactions and improving yield.[3]
Protocol 1: Improved Caustic Fusion for 2,7-Dihydroxynaphthalene [3]
-
Apparatus: A 250 mL autoclave equipped with a mechanical stirrer.
-
Reagents:
-
Sodium 2,7-naphthalenedisulfonate (33.2 g)
-
Sodium hydroxide (12.0 g)
-
Sodium oxide (12.4 g)
-
n-Dodecane (50.0 g, as solvent)
-
-
Procedure:
-
Charge the autoclave with all reagents.
-
Seal the vessel and begin stirring. Heat the mixture to 290 °C.
-
Maintain the reaction at this temperature with stirring for 8 hours.
-
Cool the reaction vessel to room temperature.
-
Filter the resulting solid cake.
-
Neutralize the filter cake with a 30% sulfuric acid solution to a pH of 1 to precipitate the product.
-
Filter the resulting suspension and dry the solid to obtain 2,7-dihydroxynaphthalene.
-
Reported Yield: 75.9%.[3]
-
Precursor: 2,7-Dihydroxynaphthalene
As a direct product of caustic fusion, 2,7-dihydroxynaphthalene is a highly versatile and common precursor.[4] The two hydroxyl groups can be readily converted into a wide array of other functionalities, such as ethers, esters, or triflates, which are excellent substrates for cross-coupling reactions.
Transformation: O-Alkylation / O-Acylation
The hydroxyl groups are easily converted to alkoxy groups (e.g., methoxy, benzyloxy) via Williamson ether synthesis or to ester groups via acylation. This is critical for two reasons: 1) It protects the acidic hydroxyl protons, and 2) It creates stable derivatives for subsequent, often base-sensitive, reactions.
Transformation: Conversion to Bis-Triflate for Cross-Coupling
Conversion of the hydroxyl groups to triflates (-OTf) turns them into excellent leaving groups for palladium-catalyzed cross-coupling reactions, providing a route to C-C or C-N bond formation.
Protocol 2: Synthesis of 2,7-Dimethoxynaphthalene
-
Apparatus: A round-bottom flask with a magnetic stirrer and reflux condenser.
-
Reagents:
-
2,7-Dihydroxynaphthalene (10.0 g, 62.4 mmol)
-
Anhydrous Potassium Carbonate (25.9 g, 187.3 mmol, 3.0 equiv)
-
Dimethyl sulfate (14.2 mL, 150 mmol, 2.4 equiv)
-
Anhydrous Acetone (250 mL)
-
-
Procedure:
-
Combine 2,7-dihydroxynaphthalene, potassium carbonate, and acetone in the flask.
-
Heat the suspension to reflux with vigorous stirring.
-
Add dimethyl sulfate dropwise to the refluxing mixture over 30 minutes.
-
Continue refluxing for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the salts with acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Recrystallize the crude solid from ethanol/water to yield pure 2,7-dimethoxynaphthalene.
-
Expected Yield: >90%.
-
Precursor: this compound
This precursor is the workhorse for constructing complex 2,7-disubstituted naphthalenes via transition-metal-catalyzed cross-coupling reactions. The two bromine atoms can be selectively or simultaneously replaced.
Transformation: Buchwald-Hartwig Amination
This powerful palladium-catalyzed reaction allows for the formation of C-N bonds, providing access to 2,7-diamino or differentially aminated naphthalenes. The choice of ligand is crucial for achieving high yields and accommodating a wide range of amine coupling partners.[5]
Protocol 3: Buchwald-Hartwig Diamination of this compound [6]
-
Apparatus: A Schlenk tube or similar oven-dried reaction vessel with a magnetic stirrer.
-
Reagents (representative):
-
This compound (286 mg, 1.0 mmol)
-
Amine (e.g., Morpholine, 2.4 mmol, 2.4 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (18.3 mg, 0.02 mmol, 2 mol% Pd)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (28.6 mg, 0.06 mmol, 6 mol%)
-
Sodium tert-butoxide (NaOtBu) (231 mg, 2.4 mmol, 2.4 equiv)
-
Anhydrous Toluene (10 mL)
-
-
Procedure:
-
In a glovebox: Add the Pd₂(dba)₃, XPhos, NaOtBu, and this compound to the Schlenk tube.
-
Add the amine and toluene.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Comparative Analysis of Pre-formed Core Precursors
| Precursor | Key Transformation(s) | Advantages | Disadvantages | Typical Yields |
| Naphthalene-2,7-disulfonic Acid | Caustic Fusion | Inexpensive, large-scale industrial starting material. | Harsh reaction conditions (high T, P); limited functional group tolerance; can produce significant waste. | 60-80%[3] |
| 2,7-Dihydroxynaphthalene | O-Alkylation, O-Acylation, Conversion to Bis-triflate | Versatile; hydroxyls are easily converted to many other groups; commercially available.[9] | The hydroxyl groups are acidic and may interfere with certain reagents (e.g., Grignards) without protection. | >90% for derivatization |
| This compound | Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira, etc.) | Extremely versatile for C-C, C-N, and C-O bond formation; high functional group tolerance in modern coupling reactions. | More expensive than the diol; requires transition metal catalysts which can be costly and require removal from the final product. | 70-99% for coupling[5][6] |
Category B: De Novo Synthesis of the Naphthalene Core
While often more step-intensive, building the ring system from scratch provides flexibility in introducing substitution patterns.
Haworth Synthesis
The Haworth synthesis is a classical method involving the Friedel-Crafts acylation of a benzene derivative with succinic anhydride, followed by reduction, intramolecular cyclization, and aromatization.[10][11][12]
-
Applicability to 2,7-Substitution: The primary challenge of the Haworth synthesis for this specific pattern is regioselectivity. The initial Friedel-Crafts acylation on a substituted benzene and the subsequent intramolecular cyclization must be precisely controlled to yield the desired 2,7-substitution pattern on the final naphthalene. For instance, starting with toluene might lead to a mixture of methylnaphthalene isomers. This method is generally more effective for producing linearly or angularly fused systems and is rarely the method of choice for accessing a specific 2,7-disubstituted target unless a uniquely substituted benzene precursor is available.
Annulation and Cycloaddition Reactions
Modern synthetic chemistry offers powerful annulation and cycloaddition strategies to construct the naphthalene core.[13][14]
-
Mechanism: These reactions typically involve the [4+2] cycloaddition (Diels-Alder reaction) of a diene and a dienophile or transition-metal-catalyzed annulation of alkynes. For example, a suitably substituted o-ethynylbenzaldehyde can react with an alkyne in the presence of a Lewis acid to form the naphthalene skeleton.
-
Regioselectivity: Achieving 2,7-substitution requires careful design of the acyclic or monocyclic precursors. The substituents that will ultimately reside at the 2- and 7-positions must be strategically placed on the starting fragments. While powerful, developing a general and high-yielding cycloaddition for a specific 2,7-disubstituted target often requires significant methods development.
C-H Functionalization
Direct C-H functionalization is a highly attractive, atom-economical strategy for modifying aromatic cores.[15][16][17]
-
Challenge for 2,7-Substitution: The direct C-H functionalization of naphthalene itself is not regioselective for the 2,7-positions. The β-positions (C2, C3, C6, C7) are electronically similar, and the α-positions (C1, C4, C5, C8) are generally more reactive. Achieving 2,7-disubstitution often requires a directing group placed at the 2-position to guide functionalization to the C7 position (a remote meta'-position), which remains a significant and largely unsolved challenge in the field.[18] Therefore, while C-H activation is a cutting-edge tool, it is not currently a general or reliable method for preparing 2,7-disubstituted naphthalenes from simple precursors.
Conclusion and Recommendations
For researchers aiming to synthesize 2,7-disubstituted naphthalenes, the most pragmatic and versatile approach is to utilize a pre-functionalized naphthalene core .
-
For access to 2,7-dialkoxy or 2,7-diaryloxy naphthalenes, 2,7-dihydroxynaphthalene is the optimal precursor due to its commercial availability and the high efficiency of O-alkylation and O-arylation reactions.
-
For the synthesis of a broad array of derivatives with C-C, C-N, or other bonds at the 2,7-positions, This compound is the superior precursor. The vast and well-documented scope of palladium-catalyzed cross-coupling reactions provides a reliable and modular route to nearly any desired substitution pattern with excellent functional group tolerance.
While de novo methods like annulation reactions are powerful, they require bespoke precursor synthesis and optimization. The classical Haworth synthesis and modern C-H activation strategies, despite their utility in other contexts, present significant regioselectivity hurdles for the specific synthesis of 2,7-disubstituted isomers and are not recommended as general approaches. By selecting the appropriate pre-functionalized precursor, researchers can expedite their synthetic campaigns and focus on the novel properties and applications of their target molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,7-Dihydroxynaphthalene synthesis - chemicalbook [chemicalbook.com]
- 3. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] Expedited palladium-catalyzed amination of aryl nonaflates through the use of microwave-irradiation and soluble organic amine bases. | Semantic Scholar [semanticscholar.org]
- 8. Expedited Palladium-Catalyzed Amination of Aryl Nonaflates through the Use of Microwave-Irradiation and Soluble Organic Amine Bases [organic-chemistry.org]
- 9. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 10. Explain Haworth synthesis of naphthalene class 11 chemistry CBSE [vedantu.com]
- 11. ijrpr.com [ijrpr.com]
- 12. Polynuclear Hydrocarbons: Synthesis and Reactions | Pharmaguideline [pharmaguideline.com]
- 13. Gas-phase synthesis of naphthalene through an unconventional thermal alkyne–alkene [2 + 2] cycloaddition mechanism - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for 2,7-Dibromonaphthalene Functionalization
For researchers engaged in the synthesis of advanced materials and complex pharmaceutical intermediates, 2,7-dibromonaphthalene serves as a critical and versatile building block. Its rigid, planar structure is a cornerstone for creating conjugated polymers, organic light-emitting diodes (OLEDs), and other functional materials. The efficient and selective formation of carbon-carbon bonds at the 2 and 7 positions is paramount. Among the plethora of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are two of the most powerful and frequently employed methods.
While both reactions achieve the same fundamental transformation—the creation of a C-C bond—their underlying mechanisms, operational requirements, and substrate tolerances present a crucial choice for the synthetic chemist. This guide provides a head-to-head comparison of the Suzuki and Stille couplings for the functionalization of this compound, grounded in mechanistic principles and supported by experimental data, to empower researchers in selecting the optimal strategy for their specific synthetic challenge.
Mechanistic Cornerstone: A Tale of Two Transmetalations
The efficacy of both Suzuki and Stille couplings hinges on a shared palladium-based catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The palladium(0) catalyst first inserts into the carbon-bromine bond of this compound (oxidative addition) to form a palladium(II) intermediate. The final step regenerates the Pd(0) catalyst by expelling the newly formed biaryl product (reductive elimination).[3]
The critical point of divergence lies in the transmetalation step, where the organic group from a main-group organometallic reagent is transferred to the palladium center. This single mechanistic difference dictates the reagents, conditions, and overall practicality of each reaction.
-
Suzuki Coupling: Employs an organoboron reagent (e.g., a boronic acid or ester). This step requires activation by a base to form a more nucleophilic "ate" complex, which then facilitates the transfer of the organic moiety to the palladium center.[4][5]
-
Stille Coupling: Utilizes an organotin reagent (organostannane). This transmetalation typically proceeds under neutral conditions, as the organostannane is sufficiently reactive to transfer its organic group to the palladium complex without the need for a base activator.[6][7]
Caption: Catalytic cycles for Suzuki (left) and Stille (right) couplings.
Head-to-Head Comparison: A Data-Driven Analysis
The choice between Suzuki and Stille coupling is a multi-faceted decision. The following sections provide an objective comparison based on key performance criteria.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[8][9] | High toxicity of organotin reagents and byproducts.[6][10][11] |
| Reagent Stability | Boronic acids can be prone to protodeboronation. | Organostannanes are generally stable to air and moisture.[6][12] |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, Cs₂CO₃).[3][4] | Often proceeds under neutral or mildly basic conditions.[12][13] |
| Functional Group Tolerance | Good, but can be sensitive to strong bases.[14] | Excellent , tolerates a wide range of functional groups.[2][15] |
| Byproduct Removal | Easy . Boronic acid byproducts are often water-soluble.[8][16] | Difficult . Tin byproducts are lipophilic and require specific workup.[12][17] |
Analysis & Field Insights
-
Toxicity and Green Chemistry (Advantage: Suzuki): The most significant differentiator is toxicity. Organotin compounds are notoriously toxic, acting as neurotoxins with cumulative effects, which necessitates extremely careful handling, quenching procedures, and waste disposal.[10][11][17] In contrast, organoboron reagents and their byproducts are significantly less toxic, aligning better with the principles of green chemistry.[8][9] For industrial applications and routine laboratory synthesis, this makes the Suzuki coupling the default first choice.[8]
-
Functional Group Tolerance (Advantage: Stille): The Stille coupling's ability to proceed under neutral or very mild conditions gives it a distinct advantage when working with substrates bearing base-sensitive functional groups (e.g., esters, certain heterocycles).[15][18] While modern Suzuki protocols have expanded compatibility, the fundamental need for a base can be a limiting factor.[14] For complex, highly functionalized molecules, the Stille coupling often proves more robust and reliable.[15]
-
Work-up and Purification (Advantage: Suzuki): The practicalities of post-reaction work-up heavily favor the Suzuki reaction. The inorganic boron byproducts are typically removed with a simple aqueous wash.[16] Conversely, removing stoichiometric organotin byproducts like tributyltin bromide is a common and frustrating challenge in Stille couplings. These byproducts are often non-polar and co-elute with the desired product during chromatography, requiring specialized purification techniques such as a potassium fluoride (KF) wash or dedicated chromatography strategies.[12][17]
-
Reaction Scope & Robustness (Advantage: Stille): In scenarios involving significant steric hindrance or challenging electronic properties, the Stille coupling can outperform the Suzuki reaction.[15] The transmetalation from tin is often more efficient and less prone to side reactions for complex substrates. Studies comparing the two for functionalizing certain heterocyclic systems have shown the Stille coupling to give consistently higher yields where the Suzuki coupling struggled.[19]
Experimental Protocols & Performance Data
To provide a practical context, below are representative experimental protocols for the double coupling of an arylboronic acid and an arylstannane to this compound.
Protocol 1: Suzuki Double Cross-Coupling
This procedure is adapted from established methods for the double arylation of dibromoarenes.[20][21]
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol, 286 mg), the desired arylboronic acid (2.2 mmol), and a base such as barium hydroxide monohydrate (4.0 mmol, 758 mg) or potassium carbonate (4.0 mmol, 552 mg).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg, 2 mol%).
-
Solvent & Degassing: Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere and monitor by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Double Cross-Coupling
This protocol is based on general procedures for Stille polycondensation and couplings on related substrates.[22][23]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 286 mg) and the palladium catalyst, such as Pd₂(dba)₃ (0.015 mmol, 13.7 mg, 1.5 mol%) and a phosphine ligand like Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.06 mmol, 18.3 mg).
-
Solvent & Degassing: Add anhydrous, degassed solvent such as toluene or DMF (10 mL).
-
Reagent Addition: Add the arylstannane reagent (e.g., aryl-Sn(Bu)₃) (2.1 mmol) via syringe under an inert atmosphere.
-
Reaction: Heat the mixture (typically 90-110 °C) under an inert atmosphere. Monitor the reaction by TLC or GC-MS (typically 16-48 hours).
-
Work-up: Cool the reaction to room temperature. To quench and remove tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. Filter the resulting precipitate through a pad of Celite®, washing with an organic solvent.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography.
Comparative Yield Data
| Coupling Partner | Reaction | Catalyst System | Conditions | Yield | Reference |
| Phenylboronic acid | Suzuki | Pd(PPh₃)₄ / Ba(OH)₂ | Dioxane/H₂O, Reflux | ~65% | [20] |
| 4-Bromoanisole | Suzuki | Pd(OAc)₂ / XPhos | Dioxane/H₂O, 100°C | 95% | [19] |
| 4-Bromotoluene | Stille | Pd₂(dba)₃ / P(tBu)₃ | Toluene, 100°C | 91% | [19] |
| Thiophene-stannane | Stille | Pd₂(dba)₃ / P(o-tolyl)₃ | Toluene, 110°C | High (Polymer) | [22][23] |
Note: Yields are highly dependent on the specific substrates, catalyst, and conditions used. The data presented is representative for comparative purposes.
Decision Workflow: Choosing the Right Path
To streamline the selection process, the following decision tree can guide your choice between Suzuki and Stille coupling for your this compound functionalization.
Caption: Decision workflow for choosing between Suzuki and Stille coupling.
Conclusion
Both the Suzuki and Stille couplings are formidable tools in the arsenal of the synthetic chemist for the arylation of this compound.
The Suzuki coupling stands as the preferred, first-line approach for most applications.[24] Its primary advantages are the low toxicity of the boron reagents, the operational simplicity of the reaction, and a significantly easier purification process, making it more scalable, cost-effective, and environmentally benign.[8][16]
However, the Stille coupling remains an indispensable and often superior alternative in specific, challenging contexts.[25] Its exceptional functional group tolerance, driven by the ability to run under neutral conditions, makes it the go-to method for substrates with base-sensitive moieties.[15] Despite the significant drawbacks of organotin toxicity and difficult purification, for the synthesis of complex, multi-functional materials where yield and substrate integrity are paramount, the Stille coupling often delivers results where other methods may fail.
Ultimately, a thorough understanding of the strengths and weaknesses of each reaction, as outlined in this guide, will enable the informed researcher to confidently select the most appropriate method to achieve their synthetic goals.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. mt.com [mt.com]
- 10. reddit.com [reddit.com]
- 11. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
- 13. ikm.org.my [ikm.org.my]
- 14. quora.com [quora.com]
- 15. uwindsor.ca [uwindsor.ca]
- 16. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 17. sdlookchem.com [sdlookchem.com]
- 18. The Stille Reaction: A Cornerstone in Industrial Organic Synthesis - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 19. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. fishersci.co.uk [fishersci.co.uk]
- 22. Nonstoichiometric Stille Coupling Polycondensation for Synthesizing Naphthalene-Diimide-Based π-Conjugated Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
Evaluating the efficiency of different ligands for Buchwald-Hartwig amination of 2,7-Dibromonaphthalene
A Comparative Guide to Ligand Efficiency in the Buchwald-Hartwig Amination of 2,7-Dibromonaphthalene
Introduction: The Strategic Synthesis of 2,7-Diaminonaphthalene Derivatives
The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are crucial structural motifs in pharmaceuticals, functional materials, and natural products.[3] The synthesis of 2,7-diaminonaphthalene derivatives, in particular, is of significant interest as these compounds serve as key building blocks for fluorescent probes, organic electronic materials, and complex heterocyclic systems.[4][5]
The successful execution of the Buchwald-Hartwig amination is profoundly dependent on the choice of ligand coordinated to the palladium center. The ligand's structure dictates the catalyst's stability, activity, and selectivity, especially when dealing with challenging substrates like dihaloarenes. This guide provides a comprehensive evaluation of the efficiency of various phosphine ligands for the Buchwald-Hartwig amination of this compound. We will delve into the mechanistic role of the ligand, present comparative experimental data, and offer detailed protocols to assist researchers, scientists, and drug development professionals in optimizing this critical transformation.
The Decisive Role of the Ligand in the Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[2][6][7] The ligand, typically a bulky, electron-rich phosphine, is not a mere spectator but an active participant that governs the rate and efficiency of each elementary step.
-
Oxidative Addition: A monoligated Pd(0) complex undergoes oxidative addition to the aryl halide (this compound) to form a Pd(II) intermediate. Bulky ligands favor the formation of the necessary monoligated species, accelerating this rate-limiting step.[2]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: This final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst. Electron-rich and sterically hindered ligands promote this step, often preventing side reactions like beta-hydride elimination.[2][8]
The interplay of the ligand's steric and electronic properties is crucial for navigating the catalytic cycle efficiently and preventing the formation of off-cycle, inactive palladium species.[8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Comparative Analysis of Ligand Performance
The choice of ligand is paramount for achieving high yields in the amination of this compound, a substrate prone to mono- and di-substitution. While direct side-by-side comparative studies on this specific substrate are sparse in the literature, we can synthesize data from aminations of similar aryl dihalides and related systems to provide a strong comparative framework. The following table summarizes the performance of several state-of-the-art phosphine ligands.
| Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Typical Yield | Key Characteristics |
| XPhos | Pd₂(dba)₃ or G3-Precat | NaOtBu | Toluene | 100-110 | 6-24 | >90% | Highly active, bulky biaryl phosphine; excellent for sterically hindered and electron-neutral aryl chlorides and bromides.[8][9] |
| RuPhos | Pd(OAc)₂ or G3-Precat | K₃PO₄ / Cs₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | >85% | Effective for coupling secondary amines and useful under milder basic conditions.[8] |
| BrettPhos | Pd₂(dba)₃ or G3-Precat | LiHMDS | Toluene | 80-100 | 12-24 | >88% | Specifically designed for monoarylation of primary amines and ammonia surrogates; offers high selectivity.[6][8] |
| Josiphos | Pd(OAc)₂ | K₂CO₃ | t-BuOH | 100 | 16 | ~80-90% | A robust ferrocenyl-based ligand, effective for a range of aryl halides, including challenging substrates.[8] |
| Xantphos | Pd(OAc)₂ | DBU / Cs₂CO₃ | Dioxane | 110 | 24 | ~75-85% | A wide bite-angle bidentate ligand, can be effective in preventing reductive dehalogenation.[10] |
Expert Analysis: For the double amination of this compound, bulky monodentate biaryl phosphine ligands like XPhos are often the top choice. Their steric hindrance promotes the formation of the active monoligated palladium species and facilitates the final reductive elimination step, which is crucial for achieving high turnover and avoiding catalyst deactivation.[2][11] While bidentate ligands like Xantphos can be effective, they sometimes exhibit lower reaction rates compared to the more sterically demanding monodentate systems for such transformations.[2] The choice of base is also critical; while NaOtBu is highly effective, weaker bases like K₃PO₄ or Cs₂CO₃ may be required for substrates with base-sensitive functional groups.[12]
Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols provide a detailed methodology for a typical amination reaction and a workflow for ligand screening.
Protocol 1: Double Amination of this compound using XPhos
This protocol describes the palladium-catalyzed cross-coupling of this compound with a primary amine (e.g., n-hexylamine).
Materials:
-
This compound
-
n-Hexylamine (2.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol% Pd)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 equivalents)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Solvent and Reagents: Add anhydrous toluene to the flask, followed by this compound and n-hexylamine via syringe.
-
Reaction Execution: Seal the flask and heat the mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 2,7-bis(hexylamino)naphthalene.
Protocol 2: High-Throughput Ligand Screening Workflow
For novel substrates or amines, a high-throughput screening approach is often the most efficient way to identify the optimal ligand and reaction conditions.[1]
Caption: Workflow for high-throughput phosphine ligand screening.
Conclusion and Future Outlook
The Buchwald-Hartwig amination of this compound is a powerful method for accessing valuable di-functionalized naphthalene derivatives. The success of this transformation is inextricably linked to the rational selection of the phosphine ligand. Bulky, electron-rich monodentate biaryl phosphine ligands, such as XPhos and its congeners, generally provide the highest efficiency and yields for this class of substrate. However, the optimal choice remains highly dependent on the specific amine coupling partner and desired reaction conditions, underscoring the value of systematic ligand screening. As ligand design continues to evolve, we can anticipate the development of even more active and versatile catalysts that will further expand the scope and applicability of this cornerstone C-N bond-forming reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Naphthalene-2,7-diamine (CAS 613-76-3) For Research [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. research.rug.nl [research.rug.nl]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. uwindsor.ca [uwindsor.ca]
A Senior Application Scientist's Guide to Isomeric Effects on Naphthalene-Based Materials
Authored for Researchers, Scientists, and Drug Development Professionals
The naphthalene scaffold, a simple fused bicyclic aromatic hydrocarbon, represents a foundational building block in materials science, organic electronics, and medicinal chemistry.[1][2] Its rigid, planar structure and rich π-electron system make it an attractive component for creating advanced functional materials. However, the true nuance and power of naphthalene chemistry lie in understanding its isomerism. The seemingly subtle choice of substitution at an alpha (α) versus a beta (β) position can dramatically alter the final material's electronic, photophysical, and bulk properties, dictating its ultimate performance in a device or biological system.
This guide provides an in-depth comparison of α- and β-substituted naphthalene-based materials. Moving beyond a simple list of properties, we will explore the fundamental steric and electronic origins of these differences, supported by experimental data and validated protocols, to empower researchers in making informed design choices.
The Root of Divergence: Electronic and Steric Fundamentals
The properties of a naphthalene derivative are not arbitrary; they are a direct consequence of the substituent's position on the ring. The α-positions (1, 4, 5, 8) and β-positions (2, 3, 6, 7) are electronically and sterically distinct, which is the primary driver of the observed property differences.[3]
-
Electronic Effects : Electrophilic attack on naphthalene preferentially occurs at the α-position. This is because the carbocation intermediate formed during α-substitution is more stable, with seven resonance structures, four of which keep one benzene ring fully aromatic.[3][4] In contrast, the intermediate for β-substitution has only six resonance structures, with only two preserving an aromatic ring.[3] This makes the α-position more electronically active and often the kinetically favored product in reactions like halogenation and nitration.[3][5]
-
Steric Effects : The most profound difference is steric hindrance. The α-position is flanked by the "peri" hydrogen at the 8-position. This proximity creates significant steric crowding for any substituent larger than a hydrogen atom.[5][6] This steric clash can force the substituent to twist out of the naphthalene plane, disrupting π-conjugation.[7] The β-position, lacking this peri-interaction, is significantly less sterically hindered, allowing substituents to adopt a more coplanar conformation with the naphthalene core.[6]
This fundamental dichotomy between electronic preference (α) and steric freedom (β) is the key to understanding the divergent behaviors of naphthalene-based materials.
Caption: Logical flow from isomeric position to material performance.
Comparative Analysis of Material Properties
The differences in steric and electronic environments directly translate into measurable variations in photophysical, electrochemical, and thermal properties.
Photophysical Properties
The position of a substituent significantly impacts how a naphthalene derivative interacts with light. Steric hindrance at the α-position often forces substituents into a twisted conformation, which can decrease π-orbital overlap, leading to distinct spectral properties compared to the more planar β-isomers.
| Property | α-Substituted (e.g., 1-Naphthol) | β-Substituted (e.g., 2-Naphthol) | Causality & Implication |
| Absorption (λ_max) | Often slightly blue-shifted | Often slightly red-shifted | The reduced planarity in α-isomers can decrease effective conjugation length. Better planarity in β-isomers allows for more extended π-conjugation, shifting absorption to longer wavelengths.[8] |
| Emission (λ_em) | Emission from twisted intramolecular charge transfer (TICT) states possible. | Typically planar intramolecular charge transfer (ICT) emission. | Steric hindrance in α-isomers can promote non-radiative decay or lead to dual fluorescence from locally excited and TICT states, often resulting in lower quantum yields.[9] |
| Fluorescence Quantum Yield (Φ_F) | Generally lower | Generally higher | The steric freedom of β-isomers allows for a more rigid, planar excited state, which minimizes non-radiative decay pathways and enhances fluorescence efficiency.[10] |
| Stokes Shift | Can be larger, especially in polar solvents | Typically smaller | The potential for significant geometric relaxation in the excited state (e.g., forming a TICT state) in α-isomers can lead to larger Stokes shifts. |
Note: These are general trends. The specific electronic nature of the substituent (donor vs. acceptor) plays a critical role and can modulate these effects.
Electrochemical Properties & Energy Levels
For applications in organic electronics, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are paramount. These are directly influenced by the electronic effects of the substituent's position.
| Property | α-Substituted | β-Substituted | Causality & Implication |
| Oxidation Potential (HOMO) | Generally lower (easier to oxidize) | Generally higher (harder to oxidize) | The higher electron density at the α-position makes it more susceptible to oxidation (removal of an electron), corresponding to a higher HOMO energy level. |
| Reduction Potential (LUMO) | Varies with substituent | Varies with substituent | The LUMO level is highly dependent on the electron-accepting or donating nature of the substituent itself. |
| Electrochemical Band Gap | Often smaller | Often larger | A higher HOMO level in α-isomers, assuming a similar LUMO, can lead to a smaller energy gap, which is relevant for tuning the color of light-emitting devices. |
Data derived from cyclic voltammetry (CV) provides experimental estimates for these energy levels.[11]
Thermal & Morphological Properties
The shape and symmetry of a molecule dictate how it packs in the solid state, which in turn affects bulk properties like thermal stability and charge carrier mobility in thin films.
| Property | α-Substituted | β-Substituted | Causality & Implication |
| Molecular Packing | Often disrupted, less ordered packing | More ordered, herringbone or π-stacked structures | The bulky, asymmetric nature of many α-isomers disrupts efficient crystal packing. The more linear and planar shape of β-isomers facilitates closer intermolecular interactions.[12] |
| Thermal Stability (T_d) | Can be lower | Often higher | The less efficient packing in α-isomers can lead to weaker intermolecular forces and lower decomposition temperatures (T_d).[13][14] |
| Charge Carrier Mobility | Generally lower | Generally higher | Disordered packing in α-isomers creates traps and hinders charge transport. The ordered π-stacking often seen with β-isomers creates efficient pathways for charge hopping, leading to higher mobilities in Organic Field-Effect Transistors (OFETs).[12][15] |
Impact on Applications
The choice between α and β substitution is a critical design parameter that directly impacts device performance.
-
Organic Light-Emitting Diodes (OLEDs) : For blue emitters, a wide bandgap is needed, which might favor certain β-substituted designs. However, the twisted nature of α-isomers could be exploited in designing materials for Thermally Activated Delayed Fluorescence (TADF), where separation of HOMO and LUMO is beneficial. The higher thermal stability of β-isomers is advantageous for device longevity.[13]
-
Organic Field-Effect Transistors (OFETs) : Performance is dominated by charge carrier mobility. Here, β-substitution is overwhelmingly preferred. The ability of β-substituted naphthalenes to form ordered, crystalline thin films with significant π-π overlap is essential for achieving high mobility.[1][15] Naphthalene diimides (NDIs), powerful n-channel semiconductors, are often functionalized at the less-hindered β-positions to promote the necessary molecular packing for efficient electron transport.[16]
-
Fluorescent Probes and Sensors : The environmental sensitivity of fluorescence makes both isomers useful. The potentially larger Stokes shift and sensitivity to viscosity/polarity of twisted α-isomers can be harnessed to create specific sensors. Conversely, the high, stable quantum yields of β-isomers are ideal for creating bright, robust labels for bioimaging.[9]
Validated Experimental Protocols
To ensure trustworthy and reproducible characterization of naphthalene-based materials, rigorous experimental protocols are essential.
Protocol 1: Characterization of Photophysical Properties
This protocol outlines the relative method for determining fluorescence quantum yield (Φ_F), which compares the sample to a known standard.[17][18]
Objective: To accurately measure the absorption maximum (λ_abs), emission maximum (λ_em), and fluorescence quantum yield (Φ_F).
Materials:
-
Spectroscopic grade solvent (e.g., Toluene, Dichloromethane).
-
Naphthalene derivative (sample).
-
Quantum yield standard with known Φ_F in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.546).
-
UV-Vis Spectrophotometer and Fluorescence Spectrometer.
-
10 mm path length quartz cuvettes.
Procedure:
-
Solvent Blank: Record the absorption and emission spectra of the pure solvent to check for impurities.[18]
-
Stock Solution Preparation: Prepare stock solutions of both the sample and the standard in the chosen solvent.
-
Preparation of Working Solutions: Prepare a series of 5-6 dilutions for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength must be kept below 0.1 to avoid inner filter effects.[17][19]
-
Absorbance Measurement: Record the UV-Vis absorption spectrum for each dilution. Note the absorbance value at the excitation wavelength (A_sample, A_std). The excitation wavelength should be the same for both sample and standard.
-
Fluorescence Measurement: Under identical instrument settings (excitation wavelength, slit widths), record the corrected fluorescence emission spectrum for each dilution.
-
Data Analysis:
-
Integrate the area under each fluorescence emission curve (I_sample, I_std).[19]
-
Plot integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the gradient (slope) of the linear fit for both plots (Grad_sample, Grad_std).
-
-
Quantum Yield Calculation: Use the following equation to calculate the quantum yield of the sample:[17][19] Φ_F(sample) = Φ_F(std) * (Grad_sample / Grad_std) * (η_sample² / η_std²) Where η is the refractive index of the solvent (if solvents are different; if the same, this term cancels out).
Protocol 2: Determination of Electrochemical Properties (Cyclic Voltammetry)
This protocol describes how to use Cyclic Voltammetry (CV) to estimate the HOMO and LUMO energy levels of a material.[11]
Objective: To determine the onset oxidation (E_ox) and reduction (E_red) potentials to estimate HOMO and LUMO levels.
Materials:
-
Three-electrode electrochemical cell.
-
Working Electrode (e.g., Glassy Carbon or Platinum).
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode).
-
Counter Electrode (e.g., Platinum wire).
-
Electrolyte solution (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate in anhydrous, degassed Dichloromethane or Acetonitrile).
-
Naphthalene derivative (sample).
-
Internal reference standard: Ferrocene (Fc).
Procedure:
-
Cell Assembly: Assemble the three-electrode cell. The working electrode should be polished and clean.
-
Solution Preparation: Dissolve the sample (approx. 1 mM) in the electrolyte solution. Purge the solution with an inert gas (e.g., Argon) for 15-20 minutes to remove oxygen.
-
Blank Voltammogram: Run a CV scan of the electrolyte solution alone to establish the potential window.
-
Sample Measurement: Add the sample to the cell and record the cyclic voltammogram. Scan in the positive direction to find the oxidation potential and in the negative direction for the reduction potential.
-
Internal Reference: Add a small amount of ferrocene to the solution and record another voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple will serve as an internal reference point.[20]
-
Data Analysis:
-
Determine the onset potential of the first oxidation wave (E_ox, onset) and the first reduction wave (E_red, onset) from the voltammogram.[20]
-
Measure the half-wave potential of the ferrocene couple E₁/₂(Fc/Fc⁺).
-
Reference the measured potentials to the Fc/Fc⁺ couple.
-
-
Energy Level Calculation: Use the following empirical formulas to estimate the energy levels:[20][21]
-
HOMO (eV) = -[E_ox, onset vs Fc/Fc⁺ + 4.8]
-
LUMO (eV) = -[E_red, onset vs Fc/Fc⁺ + 4.8] (Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ couple below the vacuum level and can vary slightly in literature, with values like 5.1 eV also commonly used. Consistency is key).[20]
-
Caption: Experimental workflow for Cyclic Voltammetry analysis.
Conclusion
The isomeric substitution pattern on a naphthalene core is a powerful yet simple tool for tuning material properties. The steric hindrance inherent to the α-position generally leads to twisted, less-ordered materials with lower fluorescence efficiencies and charge mobilities. In contrast, the less-hindered β-position promotes molecular planarity, facilitating strong intermolecular interactions that result in higher thermal stability, superior charge transport, and enhanced fluorescence. By understanding these fundamental structure-property relationships, researchers can rationally design the next generation of naphthalene-based materials, optimizing them for specific applications ranging from high-performance electronics to sophisticated biological probes.
References
- 1. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis of Substituted Naphthalene Derivatives: A Review [ouci.dntb.gov.ua]
- 3. Naphthalene - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. The photophysical properties of naphthalene bridged disilanes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02961D [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Investigation of photophysical properties of 1,8-naphthalimides with an extended conjugation on naphthalene moiety via Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Naphthalene flanked diketopyrrolopyrrole based organic semiconductors for high performance organic field effect transistors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chem.uci.edu [chem.uci.edu]
- 18. Making sure you're not a bot! [opus4.kobv.de]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. echemi.com [echemi.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2,7-Dibromonaphthalene Products
Introduction: The Criticality of Method Validation for 2,7-Dibromonaphthalene
This compound is a symmetrical, double-brominated naphthalene intermediate used in the synthesis of advanced materials for organic electronics, such as OLEDs and OFETs, as well as polymers for various applications.[1] As with any critical raw material in the pharmaceutical and high-technology industries, the purity and impurity profile of this compound must be rigorously controlled. The adage "you can only control what you can measure" is paramount. Therefore, the analytical methods used to characterize these products must be validated to ensure they are fit for their intended purpose, providing reliable, reproducible, and accurate data.
This guide provides a comparative analysis of common analytical methods for the characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. We will explore the validation of chromatographic and spectroscopic techniques, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]
The Regulatory Bedrock: ICH Q2(R2) Guidelines
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[5] The ICH Q2(R2) guideline, which has been recently revised, provides a comprehensive framework for validating analytical procedures and is a globally recognized standard.[3][5][6] It harmonizes the validation principles, including those for spectroscopic data that often require multivariate analysis.[6][7]
The core performance characteristics that must be evaluated during validation are:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8]
-
Accuracy: The closeness of test results to the true value.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]
The following workflow provides a high-level overview of the analytical method validation process.
Caption: A generalized workflow for the validation of an analytical method.
Comparison of Core Analytical Techniques
The choice of an analytical technique is driven by the specific question being asked: Are we quantifying the main component? Identifying an unknown impurity? Confirming the structure? For this compound, a multi-technique approach is often necessary for a comprehensive characterization.[]
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Quantification
HPLC is the workhorse for purity assessment and quantification of non-volatile organic compounds in the pharmaceutical industry.[10][11] For this compound, a reversed-phase HPLC method with UV detection is the most common and effective approach.
Causality Behind Method Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected due to the non-polar, aromatic nature of this compound. The hydrophobic interactions between the analyte and the stationary phase allow for effective separation from more polar or less retained impurities.
-
Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape and resolution for aromatic compounds. A gradient elution (where the proportion of organic solvent is increased over time) is necessary to elute any potential late-eluting, more non-polar impurities (like tribromonaphthalenes) in a reasonable time with good peak shape.
-
Detection: UV detection is ideal as the naphthalene ring system contains a strong chromophore. A wavelength of ~220-230 nm is typically chosen to ensure sensitive detection of the analyte and related aromatic impurities.
Objective: To validate a reversed-phase HPLC method for the determination of assay and related substances in this compound raw material.
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Gradient: 0-2 min (60% B), 2-15 min (60-90% B), 15-20 min (90% B), 20.1-25 min (60% B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile
Validation Experiments:
-
Specificity:
-
Analyze a blank (diluent), a placebo (if in a formulation), a this compound standard, and a sample spiked with known related substances (e.g., 1,6-dibromonaphthalene, 2-bromonaphthalene).
-
Rationale: To demonstrate that the method can distinguish the main peak from impurities and other matrix components without interference.
-
-
Linearity:
-
Prepare a series of at least five concentrations of this compound reference standard, typically from the LOQ to 150% of the target assay concentration (e.g., 0.05, 0.5, 1.0, 1.25, 1.5 mg/mL).
-
Inject each concentration in triplicate.
-
Rationale: To establish the concentration range over which the detector response is directly proportional to the analyte concentration.
-
-
Accuracy (Recovery):
-
Prepare samples of a known batch of this compound and spike them with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Calculate the percentage recovery of the spiked amount.
-
Rationale: To demonstrate how close the measured value is to the true value.
-
-
Precision (Repeatability & Intermediate Precision):
-
Repeatability: Analyze six independent preparations of the same this compound sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Rationale: To demonstrate the method's consistency under various common laboratory conditions.
-
-
LOD & LOQ:
-
Estimate based on the signal-to-noise ratio (S/N) of a series of dilute solutions. Typically, LOD is S/N ≥ 3 and LOQ is S/N ≥ 10.
-
Confirm the LOQ by preparing samples at this concentration and demonstrating acceptable precision and accuracy.
-
Rationale: To define the sensitivity limits of the method for detecting and quantifying trace impurities.
-
| Validation Parameter | Acceptance Criteria | Illustrative Result | Pass/Fail |
| Specificity | No interference at the analyte retention time | No peaks in blank at RT of analyte | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Pass |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.8% | Pass |
| Precision - Intermediate (%RSD) | ≤ 2.0% | 1.1% | Pass |
| LOQ (% of Target Conc.) | Report Value | 0.05% | N/A |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[12] It is particularly useful for identifying residual solvents or volatile impurities that may arise from the synthesis of this compound.[11] The mass spectrometer provides definitive structural information, making it superior to HPLC-UV for identifying unknown peaks.
Causality Behind Method Choices:
-
Injection Mode: Split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading, which is crucial for high-concentration samples.
-
Column: A low-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is chosen. This stationary phase separates compounds primarily based on their boiling points, which is effective for separating naphthalene isomers and related compounds.
-
Oven Program: A temperature ramp is essential to first separate highly volatile compounds (like solvents) at low temperatures, and then increase the temperature to elute the higher-boiling this compound and any related impurities.[12]
-
MS Detection: Electron Ionization (EI) is a standard, robust ionization technique that creates reproducible fragmentation patterns. These patterns act as a "fingerprint" for a compound and can be compared against spectral libraries (like NIST) for confident identification.[12]
Objective: To validate a GC-MS method for the identification and semi-quantification of volatile and semi-volatile impurities in this compound.
Instrumentation & Conditions:
-
GC-MS System: Agilent 7890B GC with 5977B MSD or equivalent.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
Oven Program: Initial 60 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source: Electron Ionization (EI), 70 eV, 230 °C
-
Mass Range: 40 - 450 m/z
Validation Experiments:
-
Specificity:
-
Analyze a blank (solvent, e.g., dichloromethane), a this compound sample, and a sample spiked with potential impurities.
-
Rationale: To confirm the retention time of the main peak and ensure that no co-eluting peaks interfere with impurity identification. The mass spectrum provides an additional layer of specificity.
-
-
LOD/LOQ:
-
Determine instrument detection limit (IDL) by making seven replicate injections of a low-concentration standard and calculating the standard deviation.
-
Rationale: To understand the method's sensitivity for trace impurity detection.
-
-
Linearity and Range (for key impurities):
-
If a specific impurity needs to be quantified, prepare a calibration curve using a certified standard of that impurity.
-
Rationale: To enable accurate quantification if required; otherwise, results are often reported as area percent.
-
-
Precision (Repeatability):
-
Perform six replicate injections of the same sample preparation. Calculate the %RSD of the peak areas for the main component and any specified impurities.
-
Rationale: To ensure the injection and separation process is reproducible.
-
For brominated compounds, the mass spectrum provides a unique and definitive confirmation of the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[13][14][15] A molecule containing two bromine atoms, like this compound, will exhibit a characteristic triplet pattern for its molecular ion (M⁺):
-
A peak for the molecule with two ⁷⁹Br atoms (M).
-
A peak for the molecule with one ⁷⁹Br and one ⁸¹Br atom (M+2), which will be approximately twice the intensity of the M peak.
-
A peak for the molecule with two ⁸¹Br atoms (M+4), which will have an intensity similar to the M peak.
This M:M+2:M+4 pattern in a ~1:2:1 ratio is a definitive indicator of a dibrominated compound.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation
NMR spectroscopy is an unparalleled tool for the absolute structural confirmation of organic molecules.[] While not typically used for routine quantification, it is essential for reference standard characterization and for identifying the precise structure of unknown impurities that have been isolated.
Causality Behind Method Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. For this compound, its high degree of symmetry simplifies the spectrum, providing a clear fingerprint.
-
¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.
-
Solvent: A deuterated solvent like DMSO-d₆ or CDCl₃ is used to dissolve the sample without creating interfering signals in the ¹H NMR spectrum.
Due to the C2v symmetry of the this compound molecule, the number of unique proton and carbon signals is reduced, leading to a relatively simple spectrum.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.9-8.1 | Doublet | H-1, H-8 |
| ~7.7-7.9 | Singlet (or narrow doublet) | H-3, H-6 | |
| ~7.4-7.6 | Doublet of Doublets | H-4, H-5 | |
| ¹³C NMR | ~133-135 | Quaternary | C-9, C-10 |
| ~130-132 | Methine | C-1, C-8 | |
| ~128-130 | Methine | C-4, C-5 | |
| ~127-129 | Methine | C-3, C-6 | |
| ~120-122 | Quaternary (C-Br) | C-2, C-7 |
Note: Predicted shifts are based on standard substituent effects and may vary based on solvent and experimental conditions.
Comparative Guide: Selecting the Right Analytical Tool
The selection of an analytical method is a critical decision that depends on the specific requirements of the analysis. The following diagram illustrates a decision-making process.
Caption: Decision tree for selecting an analytical technique.
| Feature | HPLC-UV | GC-MS | NMR |
| Primary Use | Assay, Purity, Impurity Quantification | Impurity ID, Volatiles Analysis | Absolute Structure Elucidation |
| Specificity | Good (based on RT) | Excellent (RT + Mass Spectrum) | Absolute (Chemical Shifts, Coupling) |
| Sensitivity (LOQ) | High (~0.05%) | Very High (ppm to ppb) | Low (requires >1 mg) |
| Quantification | Excellent (highly precise & accurate) | Good (with standards) | Possible (qNMR), but complex |
| Sample Throughput | High | Medium | Low |
| Cost (Instrument) | Medium | High | Very High |
| Key Advantage | Robustness and precision for QC | Definitive identification power | Unambiguous structural information |
| Key Limitation | Limited identification power | Only for thermally stable/volatile compounds | Low sensitivity, not for trace analysis |
Conclusion
The validation of analytical methods for this compound is not merely a regulatory formality but a cornerstone of quality assurance. A combination of analytical techniques provides the most comprehensive characterization. HPLC-UV stands as the premier choice for routine quality control, offering robust and precise quantification of the active ingredient and its known impurities. GC-MS provides unparalleled capability for identifying unknown volatile or semi-volatile impurities, with the characteristic bromine isotope pattern serving as a powerful diagnostic tool. Finally, NMR spectroscopy remains the gold standard for absolute structural confirmation.
By understanding the principles behind these techniques and rigorously validating them according to international guidelines, researchers and drug development professionals can ensure the data they generate is trustworthy, reliable, and scientifically sound, ultimately guaranteeing the quality and consistency of their final products.
References
- 1. ossila.com [ossila.com]
- 2. fda.gov [fda.gov]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. starodub.nl [starodub.nl]
- 7. ICH Official web site : ICH [ich.org]
- 8. propharmagroup.com [propharmagroup.com]
- 10. biomedres.us [biomedres.us]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Thermal Stability of Polymers Derived from Different Dibromonaphthalene Isomers
Introduction
The pursuit of high-performance materials has led to significant research into aromatic polymers, prized for their exceptional thermal and mechanical properties. Among these, polymers incorporating the naphthalene nucleus are of particular interest. The rigid, planar structure of the bicyclic naphthalene unit, when integrated into a polymer backbone, can impart enhanced thermal stability, mechanical strength, and unique optoelectronic properties.[1] However, the final properties of these polynaphthalenes are not solely dependent on the presence of the naphthalene moiety but are profoundly influenced by the specific substitution pattern of the monomers used in their synthesis.
This guide provides a detailed comparative analysis of the thermal stability of polymers derived from different dibromonaphthalene isomers. The specific constitutional isomerism—the position of the two bromine atoms on the naphthalene ring—dictates the geometry of the resulting polymer chain, which in turn governs intermolecular forces, chain packing efficiency, and ultimately, thermal resilience. We will explore how isomers like 2,6-, 1,5-, and 2,7-dibromonaphthalene yield polymers with distinct thermal profiles. This analysis is supported by quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), detailed experimental protocols, and visualizations of the chemical structures and workflows.[2][3]
The Structural Impact of Isomerism on Polymer Architecture
The linkage position in a dibromonaphthalene monomer is the primary determinant of the polymer's architecture, influencing its linearity, rigidity, and ability to pack into ordered structures.
-
2,6-Dibromonaphthalene: This symmetrical, linear monomer results in a rigid-rod-like polymer chain. This linearity promotes efficient chain packing and strong intermolecular π-π stacking. Consequently, polymers derived from the 2,6-isomer typically exhibit high crystallinity, high glass transition temperatures (Tg), and outstanding thermal stability.[4][5]
-
1,5-Dibromonaphthalene: This isomer possesses a "kinked" geometry. When polymerized, it produces a bent polymer backbone that disrupts the regular, dense packing seen in its 2,6-counterpart. This leads to more amorphous materials with lower thermal stability and often improved solubility.
-
This compound: Similar to the 2,6-isomer, the 2,7-isomer also produces a relatively linear and rigid polymer chain, leading to polymers with high thermal stability, often comparable to those from 2,6-dibromonaphthalene.[6]
-
1,4-Dibromonaphthalene: This isomer introduces a sharp bend in the polymer chain, significantly hindering packing and resulting in polymers with lower thermal stability compared to the more linear isomers.
The structural differences are visualized below.
Caption: Relationship between monomer geometry and polymer architecture.
Synthesis of Polynaphthalenes via Cross-Coupling Polymerization
Palladium-catalyzed cross-coupling reactions are the cornerstone for synthesizing these advanced polymers. Methods like Suzuki and Yamamoto coupling are particularly effective.
-
Suzuki Coupling: This reaction involves the coupling of an organoboron compound (derived from the dibromonaphthalene) with an aryl halide. Its tolerance for a wide range of functional groups makes it highly versatile.[7][8]
-
Yamamoto Coupling: This method utilizes a nickel(0) complex to achieve the homocoupling of aryl halides. It is an excellent choice for creating symmetrical polymers directly from dibromonaphthalene monomers.
The general workflow for synthesizing these polymers is outlined below.
Caption: General workflow for the synthesis of polynaphthalenes.
Comparative Thermal Analysis: TGA and DSC Data
The thermal stability of a polymer is primarily assessed using two complementary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][9] TGA measures the mass loss of a sample as a function of temperature, identifying the decomposition temperature (Td), while DSC measures the heat flow into or out of a sample, revealing the glass transition temperature (Tg).[2]
The data below illustrates the expected trends in thermal properties based on the monomer isomer used.
| Monomer Isomer | Resulting Polymer Architecture | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Char Yield at 800°C (%) |
| 2,6-Dibromonaphthalene | Linear, Rigid-Rod | > 250 | > 550 | > 65 |
| This compound | Linear, Rigid-Rod | > 240 | > 540 | > 60 |
| 1,5-Dibromonaphthalene | Kinked, Bent | ~ 200 | ~ 480 | ~ 55 |
| 1,4-Dibromonaphthalene | Kinked, Bent | < 200 | < 470 | < 50 |
Analysis of Results:
The data clearly demonstrates the structure-property relationship. The polymers derived from the linear 2,6- and this compound isomers exhibit significantly higher glass transition temperatures and decomposition temperatures. This is a direct result of their rigid-rod nature, which allows for dense, ordered packing and strong intermolecular interactions, requiring more thermal energy to induce mobility (Tg) and to break chemical bonds (Td). The high char yield further attests to their superior thermal stability and tendency to form a stable carbonaceous residue upon heating.
In contrast, the polymers from the kinked 1,5- and 1,4-dibromonaphthalene isomers show markedly lower Tg and Td values. The bends in their polymer backbones create free volume and prevent efficient packing, leading to weaker intermolecular forces that are more easily overcome by thermal energy.
Experimental Protocols
To ensure the generation of reliable and reproducible data, standardized protocols for synthesis and thermal analysis are essential.
Protocol 1: Synthesis via Yamamoto Coupling
Objective: To synthesize poly(2,6-naphthalene) from 2,6-dibromonaphthalene.
Materials:
-
2,6-Dibromonaphthalene (1.00 g)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)2]
-
2,2'-Bipyridyl (bpy)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
Procedure:
-
In a glovebox, add Ni(COD)2 and bpy to a flame-dried Schlenk flask.
-
Add anhydrous DMF and stir at 60°C until a deep-violet solution forms, indicating the formation of the [Ni(COD)(bpy)] complex.
-
Add 2,6-dibromonaphthalene monomer to the flask.
-
Stir the reaction mixture at 80°C for 48 hours under an inert atmosphere (Argon).
-
After cooling to room temperature, pour the viscous solution into a beaker containing methanol to precipitate the polymer.
-
Filter the polymer, wash extensively with hot water, methanol, and acetone to remove residual catalyst and oligomers.
-
Dry the resulting polymer in a vacuum oven at 100°C overnight.
Protocol 2: Thermal Analysis
Objective: To determine the Td and Tg of the synthesized polymers.
Caption: Standardized workflow for polymer thermal analysis.
A. Thermogravimetric Analysis (TGA):
-
Sample Preparation: Place 5-10 mg of the dried polymer sample into a TGA pan (platinum or alumina).[1]
-
Analysis Conditions: Heat the sample from room temperature to 900°C at a constant rate of 10°C/min under a nitrogen atmosphere (flow rate: 50 mL/min).[1]
-
Data Acquired: Record the sample weight as a function of temperature. The decomposition temperature (Td5) is determined as the temperature at which 5% weight loss occurs.
B. Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Hermetically seal 5-10 mg of the polymer sample in an aluminum pan.[1]
-
Analysis Conditions: Subject the sample to a heat-cool-heat cycle to erase its prior thermal history. A typical program:
-
Heat from 30°C to 350°C at 20°C/min.
-
Cool to 30°C at 20°C/min.
-
Heat again from 30°C to 350°C at 20°C/min.
-
-
Data Acquired: Measure the heat flow as a function of temperature. The glass transition temperature (Tg) is identified as the midpoint of the step change in the baseline of the second heating scan.[1]
Conclusion
The isomeric substitution pattern of dibromonaphthalene monomers is a critical design parameter in the development of high-performance polymers. This guide demonstrates a clear and predictable relationship between monomer geometry and the thermal stability of the resulting polynaphthalene.
-
Linear Isomers (2,6- and 2,7-): These monomers produce rigid-rod polymers with superior thermal stability, characterized by high glass transition and decomposition temperatures. This makes them ideal candidates for applications in demanding, high-temperature environments.
-
Kinked Isomers (1,5- and 1,4-): These monomers yield polymers with bent backbones, resulting in reduced thermal stability but often enhanced solubility, which can be advantageous for solution-based processing.
By understanding these fundamental structure-property relationships, researchers and materials scientists can rationally select the appropriate monomer to tailor the thermal properties of polynaphthalenes for specific applications, from advanced composites and electronics to aerospace components.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [dr.lib.iastate.edu]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. resolvemass.ca [resolvemass.ca]
The Strategic Utility of 2,7-Dibromonaphthalene: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate building blocks is a critical decision that dictates the efficiency of synthetic routes and the properties of the final products. Among the vast array of aromatic scaffolds, 2,7-dibromonaphthalene stands out as a versatile and strategically valuable precursor. Its symmetrical C2h point group and the distinct reactivity of its bromine atoms at the β-positions of the naphthalene core offer unique opportunities for the synthesis of a wide range of functional molecules and materials. This guide provides an in-depth technical analysis of the synthetic utility of this compound, offering a comparative perspective against other dibromonaphthalene isomers and providing supporting experimental data to inform your research.
Introduction: The Structural Advantage of this compound
The naphthalene core is a privileged structure in medicinal chemistry and materials science. The disubstitution pattern of bromine atoms on this core significantly influences the molecule's reactivity and the properties of its derivatives. Unlike its isomers, this compound offers a linear and extended conjugation pathway upon disubstitution, a feature highly desirable in the design of organic electronic materials. Furthermore, the electronic environment of the C-Br bonds at the 2 and 7 positions provides a unique reactivity profile in various cross-coupling reactions.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. The following sections provide a comparative overview of its performance in key cross-coupling reactions.
Suzuki-Miyaura Coupling: A Gateway to Diverse Arylated Naphthalenes
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. This compound readily participates in this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.
Generally, the reactivity of aryl bromides in Suzuki-Miyaura coupling follows the order: Ar-I > Ar-Br > Ar-Cl. Within dibromonaphthalene isomers, the electronic and steric environment of the C-Br bond influences the reaction kinetics. While direct, side-by-side quantitative kinetic data for all dibromonaphthalene isomers is sparse in the literature, established principles of organic chemistry suggest that the reactivity of the C-Br bond at the β-position (as in this compound) is generally lower than at the α-position (as in 1,5- or 1,8-dibromonaphthalene) due to electronic effects. However, this can be advantageous for achieving selective mono-arylation or for a more controlled polymerization.[1]
Table 1: Comparison of Suzuki-Miyaura Coupling Conditions for Dibromonaphthalenes
| Dibromonaphthalene Isomer | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 24 | >90 | [2] |
| 1,8-Dibromonaphthalene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 1 | 95 (mono-arylation) | [3] |
| 1,5-Dibromonaphthalene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | N/A |
Note: The data presented is a compilation from various sources and may not represent a direct comparative study under identical conditions. Yields can vary significantly based on the specific boronic acid and reaction parameters.
Experimental Protocol: Synthesis of 2,7-Diphenylnaphthalene via Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), phenylboronic acid (2.2 equiv.), and potassium carbonate (4.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed 3:1:1 mixture of toluene, ethanol, and water.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv.) to the mixture.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2,7-diphenylnaphthalene.
References
Safety Operating Guide
Navigating the Disposal of 2,7-Dibromonaphthalene: A Guide for the Modern Laboratory
For the diligent researcher, the synthesis and application of novel compounds are endeavors marked by precision and foresight. The same meticulous approach must be extended to the entire lifecycle of a chemical, including its ultimate disposal. 2,7-Dibromonaphthalene, a key building block in organic electronics and materials science, demands a handling and disposal protocol that is both scientifically sound and compliant with stringent environmental regulations. This guide provides an in-depth, procedural framework for the safe and responsible disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Foundational Knowledge: Understanding the Hazard Profile
Before any handling or disposal, a thorough understanding of the inherent risks of this compound is paramount. This compound is a solid crystalline substance and, like many brominated aromatic compounds, presents specific hazards that dictate its handling and disposal requirements.
Key Hazards:
-
Serious Eye Irritation: Direct contact can cause significant irritation to the eyes.[1][2]
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Aquatic Toxicity: this compound is toxic to aquatic life with long-lasting effects, making it crucial to prevent its release into waterways or sewer systems.[2][3]
| Hazard Classification | Description | GHS Pictograms |
| Eye Irritation (Category 2) | Causes serious eye irritation. | GHS07 |
| Skin Irritation (Category 2) | Causes skin irritation. | GHS07 |
| Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2) | Toxic to aquatic life with long lasting effects. | GHS09 |
This table summarizes the primary hazard classifications for this compound based on available Safety Data Sheets.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste segregation at the point of generation and culminates in its transfer to a licensed hazardous waste facility.
Step 1: Waste Identification and Segregation
The cornerstone of compliant chemical waste management is accurate identification and segregation. As a brominated aromatic compound, this compound falls under the category of halogenated organic waste .[4]
Procedure:
-
Designate a specific waste container for halogenated organic solids. This container should be clearly labeled "Halogenated Organic Waste" and include the chemical name "this compound."
-
Never mix halogenated organic waste with non-halogenated organic waste, aqueous waste, or other incompatible waste streams. This is critical because the disposal methods for these categories differ significantly. For instance, halogenated wastes require high-temperature incineration with specific flue gas treatment to neutralize acidic gases like hydrogen bromide that are formed during combustion.[2][5]
-
Maintain a waste log for the container, detailing the chemical name and approximate quantity of each addition. This is a regulatory requirement and provides essential information for the disposal facility.
Step 2: Accumulation and Storage
Proper storage of the accumulated waste is crucial to prevent accidental release and ensure safety within the laboratory.
Procedure:
-
Use a suitable container: The waste container must be made of a material compatible with this compound (e.g., a high-density polyethylene (HDPE) drum or a glass container with a secure lid).
-
Keep the container securely closed when not in use to prevent the release of any potential dust or vapors.
-
Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area that is cool, dry, and well-ventilated.
-
Ensure secondary containment is in place to capture any potential leaks or spills from the primary container.
Step 3: Regulatory Classification (EPA Hazardous Waste Code)
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. While this compound is not explicitly listed by name, waste containing it will likely be classified based on the process that generated it.
-
"F-listed" wastes: These are wastes from non-specific sources. For example, if this compound is part of a spent solvent mixture containing certain halogenated solvents, it could fall under codes like F001 or F002.[6][7][8]
-
"K-listed" wastes: These are from specific industrial processes. This is less likely for a research laboratory setting.
-
"U-" or "P-listed" wastes: These are discarded commercial chemical products. If you are disposing of unused, pure this compound, it may be classified as a U-listed waste if it meets the criteria, though it is not currently on this list.
It is the generator's responsibility to determine the appropriate waste code. Consult with your institution's Environmental Health and Safety (EHS) department for guidance on proper waste classification.
Step 4: Disposal via a Licensed Facility
The ultimate disposal of this compound must be carried out by a licensed hazardous waste disposal facility. The most common and effective method for destroying halogenated organic compounds is high-temperature incineration .[7]
The Causality Behind Incineration: High-temperature incineration (typically above 900°C) is necessary to ensure the complete destruction of the aromatic naphthalene rings and the carbon-bromine bonds.[5] This process is conducted in specialized incinerators equipped with flue gas treatment systems, such as scrubbers, to neutralize the hydrogen bromide (HBr) and other acidic gases produced during combustion, preventing their release into the atmosphere.[2][5] Improper or low-temperature incineration can lead to the formation of highly toxic polybrominated dibenzodioxins and dibenzofurans (PBDDs/PBDFs).
Spill Management: Immediate and Safe Response
In the event of a spill, a swift and appropriate response is critical to mitigate exposure and prevent environmental contamination.
Procedure:
-
Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's EHS.
-
Don Personal Protective Equipment (PPE): Before addressing the spill, at a minimum, don:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A lab coat
-
For larger spills, a respirator with an appropriate cartridge for organic vapors and particulates may be necessary.
-
-
Contain and Clean:
-
For a solid spill, carefully sweep up the material, avoiding the creation of dust.[3] A dustpan and brush or a vacuum cleaner equipped with a HEPA filter can be used.
-
Place the collected material into a designated hazardous waste container.
-
-
Decontaminate: Wipe down the spill area with a suitable solvent (such as acetone or ethanol), followed by soap and water. All cleaning materials (wipes, gloves, etc.) must be disposed of as halogenated organic waste.
-
Report: Document the spill and the cleanup procedure according to your institution's policies.
Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. norden.org [norden.org]
- 3. p2infohouse.org [p2infohouse.org]
- 4. Cal. Code Regs. Tit. 22, div. 4.5, ch. 18, app III - List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds: | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. wku.edu [wku.edu]
- 7. media.suweb.site [media.suweb.site]
- 8. Waste Code [rcrainfo.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2,7-Dibromonaphthalene
Handling halogenated aromatic hydrocarbons like 2,7-Dibromonaphthalene requires a meticulous approach to safety. This compound, while essential in various synthetic applications, presents significant health and environmental hazards that necessitate a comprehensive personal protective equipment (PPE) strategy. This guide moves beyond a simple checklist, providing the rationale behind each safety measure to empower researchers with the knowledge to work confidently and safely.
Hazard Profile of this compound: Understanding the Risks
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a solid substance with a well-defined risk profile. Adherence to safety protocols is not merely procedural; it is a direct response to these specific threats.
The primary hazards associated with this compound include:
-
Serious Eye Irritation (H319): Direct contact with the eyes can cause significant irritation.[1][2][3][4]
-
Skin Irritation (H315): The compound is known to cause skin irritation upon contact.[1][4]
-
Respiratory Irritation (H335): Inhalation of dust particles may lead to respiratory tract irritation.[1]
-
Harmful if Swallowed (H302): Ingestion of the compound is harmful to health.[1]
-
Aquatic Toxicity (H411): It is toxic to aquatic life, with long-lasting effects, making environmental containment a priority.[1][2][3][4]
This profile dictates a multi-layered PPE approach to prevent exposure through all potential routes: dermal (skin), ocular (eyes), inhalation, and ingestion.
Core Protective Measures: Your Essential Armor
The selection of PPE must be deliberate, with each component chosen to counteract a specific hazard posed by this compound.
Engineering Controls: The First Line of Defense
Before considering wearable PPE, engineering controls must be in place. All handling of this compound powder, including weighing and transfers, should be performed within a certified chemical fume hood.[5] This primary containment measure is critical for minimizing the inhalation of airborne particles. The work area must also be equipped with an easily accessible emergency eyewash station and a safety shower.[5][6][7]
Mandatory Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[2][4][5][6] | Standard safety glasses do not provide a seal around the eyes and are insufficient. Goggles are essential to protect against airborne dust and accidental splashes, which can cause serious eye irritation.[1][3] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness of 0.11 mm).[5] | Nitrile provides effective protection against dermal contact and absorption.[5][8] Gloves must be inspected for integrity before each use and changed immediately upon contamination.[4][5][6] |
| Body Protection | A buttoned laboratory coat and appropriate street clothing (long pants, closed-toe shoes).[5][8] | Protects skin and personal clothing from contamination by dust or spills.[1][6] Fabrics like polyester or acrylic should be avoided.[8] |
| Respiratory Protection | A NIOSH/MSHA-approved N95 dust mask or a respirator with a particulate filter is required if dust generation is unavoidable or if working outside of a fume hood.[2][8] | This prevents the inhalation of fine particles, which are known to cause respiratory tract irritation.[1][9] |
Occupational Exposure Limits: A Note on Quantitative Safety
While no specific Occupational Exposure Limit (OEL) has been established for this compound, it is prudent to consider the limits for its parent compound, Naphthalene, as a benchmark for ensuring a safe working atmosphere.[4] This approach embodies the principle of "As Low As Reasonably Practicable" (ALARP) in chemical exposure.
| Agency | TWA (8-Hour) | STEL (15-Minute) |
| OSHA (PEL) | 0.1 mg/m³ | - |
| NIOSH (REL) | 0.1 mg/m³ | 0.3 mg/m³ |
| ACGIH (TLV) | 0.1 mg/m³ | 0.3 mg/m³ |
| Data sourced from the New Jersey Department of Health Hazardous Substance Fact Sheet for Naphthalene.[10] |
Operational Plan: A Step-by-Step Handling Protocol
A systematic workflow is crucial for minimizing exposure and preventing environmental release.
Preparation and Handling
-
Pre-Handling Check: Before starting, ensure the chemical fume hood is functioning correctly. Confirm that an emergency eyewash station and safety shower are unobstructed.
-
Donning PPE: Put on all required PPE as specified in the table above. Start with your lab coat, followed by eye protection, and finally, gloves.
-
Chemical Handling: Conduct all manipulations, including weighing, preparing solutions, and transfers, deep within the sash of the chemical fume hood to control dust and potential vapors.[5]
-
Good Hygiene: Avoid all personal contact with the chemical.[1] Do not eat, drink, or smoke in the work area.[1][11] Always wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[1][4]
Spill Response
-
Alert Personnel: Notify others in the immediate area.
-
Containment: For minor spills, prevent the spread of dust. Do not use wet methods initially on a dry powder spill.
-
Clean-up: Carefully sweep or vacuum the spilled solid, using dry clean-up procedures to avoid generating dust.[1][4] Place the collected material into a sealed, labeled container for hazardous waste disposal.[1][2]
-
Decontamination: Once the bulk material is collected, wash the area with water, preventing runoff from entering drains.[1]
Disposal Plan
-
Waste Segregation: All materials contaminated with this compound, including used gloves, weigh boats, and empty containers, must be treated as hazardous waste.[5]
-
Containerization: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Regulatory Compliance: Dispose of the waste in strict accordance with all local, state, and federal environmental regulations.[1][4][5] Do not dispose of this chemical down the drain due to its high toxicity to aquatic life.[1][5]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
By integrating this expert-level understanding of the risks and the rationale behind each safety protocol, you can ensure a secure laboratory environment for yourself and your colleagues. Trust in these validated procedures is the foundation of innovative and safe scientific discovery.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. chemical-label.com [chemical-label.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. benchchem.com [benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. chembk.com [chembk.com]
- 10. nj.gov [nj.gov]
- 11. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
